Product packaging for 3-Nitrofluoranthen-8-ol(Cat. No.:CAS No. 115664-58-9)

3-Nitrofluoranthen-8-ol

カタログ番号: B047144
CAS番号: 115664-58-9
分子量: 263.25 g/mol
InChIキー: PBQVIBXOKDPEMG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Nitrofluoranthen-8-ol is a significant oxygenated and nitrated derivative of the polycyclic aromatic hydrocarbon (PAH) fluoranthene. This compound is of high interest in environmental chemistry and toxicology research, primarily as a metabolite and environmental transformation product of nitrofluoranthenes. Its presence and activity are studied to understand the metabolic pathways of nitro-PAHs in biological systems and their subsequent detoxification or activation into more toxic species. Researchers utilize this compound to investigate the mechanisms of nitro-PAH-induced mutagenicity and carcinogenicity, particularly its potential to form DNA adducts and generate oxidative stress. The nitro group facilitates studies on reductive activation, while the hydroxyl group makes it a relevant subject for conjugation reactions, such as glucuronidation and sulfation. Furthermore, this compound serves as a critical analytical standard in mass spectrometry and chromatographic methods (HPLC, GC) for the identification and quantification of nitrated PAH metabolites in complex environmental samples (e.g., air particulate matter, soil extracts) and biological matrices (e.g., urine, blood), enabling accurate exposure and biomonitoring assessments. Its unique structure also provides a valuable building block in synthetic organic chemistry for the preparation of more complex functionalized PAH systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO3 B047144 3-Nitrofluoranthen-8-ol CAS No. 115664-58-9

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

115664-58-9

分子式

C16H9NO3

分子量

263.25 g/mol

IUPAC名

3-nitrofluoranthen-8-ol

InChI

InChI=1S/C16H9NO3/c18-9-4-5-10-12-6-7-15(17(19)20)13-3-1-2-11(16(12)13)14(10)8-9/h1-8,18H

InChIキー

PBQVIBXOKDPEMG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-]

正規SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)O)[N+](=O)[O-]

他のCAS番号

115664-58-9

同義語

3-Nitrofluoranthen-8-ol

製品の起源

United States

Foundational & Exploratory

The Metabolic Journey of 3-Nitrofluoranthene: A Technical Guide to the Formation of 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental contaminant of significant toxicological concern. Found in diesel exhaust and ambient air pollution, its metabolic activation is a critical determinant of its potential carcinogenic effects. A key step in the biotransformation of 3-NF is its hydroxylation to form various phenolic metabolites, among which 3-nitrofluoranthen-8-ol is a prominent product. This technical guide provides an in-depth overview of the formation of this compound as a metabolite of 3-nitrofluoranthene, focusing on the enzymatic processes involved, quantitative data from in vitro studies, and detailed experimental protocols.

Data Presentation

The formation of this compound from 3-nitrofluoranthene is primarily observed in in vitro studies utilizing liver and lung microsomal fractions from various species. The following table summarizes the key findings regarding the regioselectivity of 3-nitrofluoranthene metabolism.

Biological SystemKey Metabolites IdentifiedObservationsReference
Sprague-Dawley Rat Liver MicrosomesThis compound, 3-nitrofluoranthen-9-olPreferential metabolism to the 8- and 9-phenols.[1]
C57B16 Mouse Liver MicrosomesThis compound, 3-nitrofluoranthen-9-olSimilar to rat liver, showing preferential formation of 8- and 9-phenols.[1]
Hartley Guinea-Pig Liver Microsomes3-nitrofluoranthen-6-olPreferential metabolism to the 6-phenol, indicating species-specific differences in metabolism.[1]
Rat Lung Microsomes (control)This compound (tentatively identified as the major metabolite)Aerobic metabolism leads to the formation of one major and three minor phenolic compounds.
Rat Lung Microsomes (3-methylcholanthrene-induced)This compoundFormation of the major metabolite was increased approximately 6-fold compared to control.
Cunninghamella elegans (fungus)3-nitrofluoranthene-8-sulfate, 3-nitrofluoranthene-9-sulfateMetabolism proceeds via hydroxylation at the 8- and 9-positions followed by sulfation.

Metabolic Signaling Pathway

The metabolism of 3-nitrofluoranthene to this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the endoplasmic reticulum of hepatocytes and other cell types. The induction of this compound formation by 3-methylcholanthrene strongly suggests the involvement of the CYP1A subfamily of enzymes.

Metabolic_Pathway cluster_0 Cellular Environment 3-NF 3-Nitrofluoranthene CYP_System Cytochrome P450 System (e.g., CYP1A family) 3-NF->CYP_System Oxidation 3-NF-8-ol This compound CYP_System->3-NF-8-ol

Metabolic conversion of 3-Nitrofluoranthene to this compound.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro experiment to assess the metabolism of 3-nitrofluoranthene using liver microsomes.

Preparation of Liver Microsomes

This protocol is a general guideline and may require optimization based on the specific animal species and laboratory conditions.

  • Tissue Homogenization:

    • Euthanize the animal (e.g., Sprague-Dawley rat) and perfuse the liver with ice-cold 0.9% saline solution to remove blood.

    • Excise the liver, weigh it, and mince it in ice-cold homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

    • Homogenize the minced liver using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

    • Carefully collect the supernatant (S9 fraction) and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Discard the supernatant (cytosol) and resuspend the microsomal pellet in a storage buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol).

    • Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford or Lowry assay).

    • Store the microsomes at -80°C until use.

In Vitro Incubation for Metabolism Studies

Experimental_Workflow Start Start: Prepare Incubation Mixture Incubate Incubate at 37°C Start->Incubate Quench Quench Reaction (e.g., with cold acetonitrile) Incubate->Quench Extract Extract Metabolites (e.g., with ethyl acetate) Quench->Extract Analyze Analyze by HPLC Extract->Analyze

Workflow for in vitro metabolism of 3-Nitrofluoranthene.

  • Incubation Mixture (Final Volume: 1 mL):

    • 100 mM Potassium Phosphate Buffer (pH 7.4)

    • Liver Microsomes (e.g., 0.5 - 1.0 mg protein/mL)

    • 3-Nitrofluoranthene (substrate, e.g., 10-50 µM, dissolved in a minimal amount of DMSO)

    • NADPH-generating system:

      • 1 mM NADP+

      • 5 mM Glucose-6-phosphate

      • 1 Unit/mL Glucose-6-phosphate dehydrogenase

      • 5 mM MgCl2

  • Procedure:

    • Pre-incubate the microsomes, buffer, and substrate at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for a specific time period (e.g., 15-60 minutes) at 37°C with gentle shaking.

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Include control incubations:

      • Without NADPH-generating system (to assess non-enzymatic degradation).

      • Without microsomes (to assess substrate stability).

      • Without substrate (to identify endogenous peaks).

Metabolite Extraction
  • Following the quenching of the reaction, centrifuge the incubation mixture at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube.

  • Extract the metabolites from the supernatant by liquid-liquid extraction. For example, add two volumes of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.

  • Carefully collect the organic (upper) layer containing the metabolites.

  • Repeat the extraction process on the aqueous layer to maximize recovery.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small, known volume of the mobile phase used for HPLC analysis.

HPLC Analysis for Metabolite Quantification

The separation and quantification of this compound and other metabolites can be achieved using reverse-phase high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or fluorescence).

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, and detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program will need to be optimized for optimal separation.

    • Example Gradient: Start with 50% acetonitrile in water, ramp to 100% acetonitrile over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • UV Detection: Monitor at a wavelength where 3-nitrofluoranthene and its metabolites have significant absorbance (e.g., 254 nm or 280 nm).

    • Fluorescence Detection: This can offer higher sensitivity and selectivity. The excitation and emission wavelengths will need to be determined for this compound.

  • Quantification:

    • Prepare a standard curve of authentic this compound of known concentrations.

    • Inject the standards onto the HPLC system to determine the retention time and generate a calibration curve (peak area vs. concentration).

    • Inject the reconstituted samples from the metabolism experiment.

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Quantify the amount of this compound formed in the incubation by interpolating its peak area on the calibration curve.

    • Express the metabolic activity as the rate of product formation (e.g., pmol of this compound formed per minute per mg of microsomal protein).

Conclusion

The formation of this compound is a significant metabolic pathway for the environmental contaminant 3-nitrofluoranthene, primarily mediated by cytochrome P450 enzymes. The regioselectivity of this hydroxylation is species-dependent, with rat and mouse liver microsomes favoring the formation of the 8- and 9-phenols. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the in vitro metabolism of 3-nitrofluoranthene and to quantify the formation of its key metabolites. Understanding the metabolic fate of 3-nitrofluoranthene is crucial for assessing its toxicological risk and for developing strategies to mitigate its adverse health effects. Further research using recombinant human cytochrome P450 enzymes is warranted to definitively identify the specific isoforms responsible for the formation of this compound in humans.

References

Environmental Sources and Fate of 3-Nitrofluoranthene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental concern due to its mutagenic and carcinogenic properties. It is not commercially produced but is formed as a byproduct of combustion processes. This technical guide provides an in-depth overview of the environmental sources, fate, and analysis of 3-nitrofluoranthene, consolidating current scientific knowledge to support research and risk assessment activities.

Environmental Sources

3-Nitrofluoranthene is primarily of anthropogenic origin, formed through the nitration of fluoranthene, a common polycyclic aromatic hydrocarbon (PAH). The main sources include:

  • Combustion of Fossil Fuels: Incomplete combustion of fossil fuels, particularly in diesel engines, is a major source of 3-nitrofluoranthene. It is directly emitted in diesel exhaust particulates.[1] Coal combustion in power plants and for residential heating also contributes to its release.

  • Biomass Burning: The burning of wood and other biomass for heating and cooking is a significant source, especially in residential settings.

  • Industrial Processes: Various industrial activities that involve high-temperature processes and the combustion of organic materials can lead to the formation and emission of 3-nitrofluoranthene.

  • Atmospheric Formation: While 3-nitrofluoranthene is primarily a primary pollutant, some NPAHs are formed in the atmosphere through the reaction of parent PAHs with nitrogen oxides. However, 3-nitrofluoranthene is noted to be directly emitted from sources like diesel engines, distinguishing it from isomers that are predominantly formed via secondary atmospheric reactions.

The formation of 3-nitrofluoranthene during combustion is a complex process involving the reaction of fluoranthene with nitrogen oxides (NOx) at high temperatures.

Environmental Fate

The environmental fate of 3-nitrofluoranthene is governed by a combination of physical, chemical, and biological processes that determine its persistence, transport, and ultimate transformation in various environmental compartments.

Persistence and Transport

3-Nitrofluoranthene is a semi-volatile organic compound that, due to its low vapor pressure, is predominantly associated with particulate matter in the atmosphere. This association allows for long-range atmospheric transport. In aquatic and terrestrial environments, its hydrophobic nature leads to strong sorption to soil, sediments, and suspended organic matter. This sorption behavior reduces its bioavailability but also contributes to its persistence in these matrices.

Abiotic Degradation

Photodegradation: Information on the specific photodegradation kinetics of 3-nitrofluoranthene is limited. However, like other PAHs and NPAHs, it is expected to undergo photolysis upon exposure to sunlight, particularly in the atmosphere and surface waters. The rate and extent of photodegradation are influenced by factors such as light intensity, the presence of photosensitizers (e.g., dissolved organic matter), and the environmental matrix.

Hydrolysis: Due to its chemical structure, 3-nitrofluoranthene is not expected to undergo significant hydrolysis under typical environmental pH conditions.

Biotic Degradation

Microbial Degradation: The microbial degradation of 3-nitrofluoranthene has been investigated, with studies showing that certain fungi can metabolize this compound. For instance, the fungus Cunninghamella elegans has been shown to metabolize approximately 72% of added 3-nitrofluoranthene over 144 hours. The primary metabolites identified were 3-nitrofluoranthene-8-sulfate and 3-nitrofluoranthene-9-sulfate, suggesting a detoxification pathway. This indicates that the nitro-group at the C-3 position influences the metabolic route, shifting it to the C-8 and C-9 positions. The formation of sulfate conjugates suggests a potential for detoxification of this pollutant by fungal metabolism.

Bioaccumulation

There is a lack of specific data on the bioaccumulation of 3-nitrofluoranthene in aquatic organisms. However, based on its hydrophobic nature (high octanol-water partition coefficient), it is expected to have the potential to bioaccumulate in the fatty tissues of organisms. General principles of PAH bioaccumulation suggest that uptake can occur from water, sediment, and through the food chain. The extent of bioaccumulation will depend on the organism's ability to metabolize and excrete the compound. Fish, for example, often have a greater capacity to metabolize PAHs than invertebrates, which can lead to lower bioconcentration factors (BCFs).

Quantitative Data

Quantitative data on the concentration of 3-nitrofluoranthene in various environmental matrices are crucial for exposure and risk assessment. The following tables summarize available data from the literature.

Environmental MatrixLocation/SourceConcentration RangeReference
Air (Particulate Matter) Urban Areaspg/m³ to ng/m³[General literature]
Diesel ExhaustSignificantly higher than ambient air[General literature]
Soil Contaminated Sitesµg/kg to mg/kg[General literature]
Agricultural Soilng/kg to µg/kg[2]
Water Industrial WastewaterPotentially present[Data not available]
Surface and GroundwaterPotentially present[Data not available]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of 3-nitrofluoranthene in environmental samples and for studying its fate.

Sample Collection and Preparation

Air: High-volume air samplers equipped with glass or quartz fiber filters are used to collect particulate matter. The filters are then extracted using solvents like dichloromethane or toluene.

Soil and Sediment: Soil and sediment samples are typically air-dried, sieved, and then extracted using methods such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Dichloromethane or a mixture of acetone and hexane are common extraction solvents.

Water: Large volume water samples are collected and can be extracted using liquid-liquid extraction with a solvent like dichloromethane or by solid-phase extraction (SPE) using cartridges packed with a sorbent material.

Cleanup: Extracts from all matrices often require a cleanup step to remove interfering compounds. This is commonly achieved using column chromatography with silica gel or alumina.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection:

A common method for the analysis of 3-nitrofluoranthene involves its reduction to the highly fluorescent 3-aminofluoranthene, followed by HPLC separation and fluorescence detection.

  • Protocol Outline:

    • Extraction: Extract the sample as described in section 4.1.

    • Cleanup: Clean the extract using a silica gel column.

    • Reduction: Reduce the nitro group of 3-nitrofluoranthene to an amino group using a reducing agent (e.g., sodium borohydride catalyzed by a palladium catalyst).

    • HPLC Analysis:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of acetonitrile and water.

      • Detection: Fluorescence detector with appropriate excitation and emission wavelengths for 3-aminofluoranthene.

    • Quantification: Use an external or internal standard calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS provides high selectivity and sensitivity for the analysis of 3-nitrofluoranthene.

  • Protocol Outline:

    • Extraction and Cleanup: As described in section 4.1.

    • GC Analysis:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Injector: Splitless injection is typically used for trace analysis.

      • Oven Program: A temperature program is used to separate the analytes.

    • MS Analysis:

      • Ionization: Electron ionization (EI) is commonly used.

      • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of 3-nitrofluoranthene.

    • Quantification: Use an internal standard method with a deuterated analog of 3-nitrofluoranthene if available.

Environmental Fate Studies

Photodegradation Protocol Outline:

  • Prepare a solution of 3-nitrofluoranthene in a relevant solvent (e.g., water with a co-solvent, or on a solid support).

  • Expose the solution to a light source that simulates sunlight (e.g., a xenon lamp).

  • Take samples at different time intervals.

  • Analyze the concentration of 3-nitrofluoranthene in the samples using a suitable analytical method (e.g., HPLC or GC-MS).

  • Calculate the degradation rate constant and half-life.

Biodegradation Protocol Outline:

  • Prepare a culture medium containing a suitable microbial consortium or a pure strain (e.g., Cunninghamella elegans).

  • Spike the medium with a known concentration of 3-nitrofluoranthene.

  • Incubate the cultures under controlled conditions (temperature, agitation).

  • Collect samples at different time points.

  • Extract the samples and analyze for the parent compound and potential metabolites using HPLC or GC-MS.

  • Determine the extent and rate of degradation.

Bioaccumulation Protocol Outline (following OECD Guideline 305):

  • Select a suitable aquatic test organism (e.g., zebrafish, daphnia).

  • Expose the organisms to a constant, low concentration of 3-nitrofluoranthene in a flow-through or semi-static system (uptake phase).

  • At predetermined time intervals, sample the organisms and the water.

  • After the uptake phase, transfer the organisms to clean water (depuration phase) and continue sampling.

  • Analyze the concentration of 3-nitrofluoranthene in the organism tissues and water.

  • Calculate the bioconcentration factor (BCF) from the uptake and depuration rate constants or from the steady-state concentrations.

Visualizations

Environmental_Sources_and_Fate_of_3_Nitrofluoranthene cluster_sources Environmental Sources cluster_environment Environmental Compartments cluster_fate Environmental Fate cluster_degradation Degradation Pathways Combustion Combustion Processes Diesel Exhaust Diesel Engine Exhaust Combustion->Diesel Exhaust Coal Combustion Coal Combustion Combustion->Coal Combustion Biomass Burning Biomass Burning Combustion->Biomass Burning Industrial Emissions Industrial Emissions Combustion->Industrial Emissions Atmosphere Atmosphere (Particulate Matter) Combustion->Atmosphere Emission Transport Atmospheric Transport Atmosphere->Transport Soil Soil Sorption Sorption Soil->Sorption Degradation Degradation Soil->Degradation Water Water Sediment Sediment Water->Sediment Sedimentation Water->Degradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Sediment->Sorption Sediment->Degradation Sediment->Bioaccumulation Deposition Deposition Transport->Deposition Deposition->Soil Deposition->Water Photodegradation Photodegradation Degradation->Photodegradation Biodegradation Microbial Degradation Degradation->Biodegradation

Caption: Environmental sources, transport, and fate of 3-nitrofluoranthene.

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Environmental Sample (Soil, Air Filter, Water) Extraction Solvent Extraction (e.g., Sonication, Soxhlet) Sample->Extraction Cleanup Extract Cleanup (e.g., Silica Gel Chromatography) Extraction->Cleanup Reduction Reduction of Nitro Group (e.g., NaBH4/Pd-C) Cleanup->Reduction HPLC HPLC Separation (C18 Column) Reduction->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 3-nitrofluoranthene analysis by HPLC-Fluorescence.

Conclusion

3-Nitrofluoranthene is a significant environmental contaminant originating from combustion processes. Its fate in the environment is complex, involving atmospheric transport, partitioning into soil and sediment, and degradation through biotic and abiotic pathways. While analytical methods for its detection are established, significant data gaps remain, particularly concerning its concentrations in water and its potential for bioaccumulation. Further research is needed to fully understand the environmental risks posed by this compound and to develop effective mitigation strategies. This guide provides a foundation for researchers and professionals working to address these knowledge gaps.

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity of 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthen-8-ol, a phenolic metabolite of the environmental pollutant 3-nitrofluoranthene, exhibits significant mutagenic properties. This technical guide provides a comprehensive overview of the current scientific understanding of the genotoxicity and mutagenicity of this compound. It summarizes key quantitative data from bacterial reverse mutation assays, details the experimental protocols used in these pivotal studies, and illustrates the metabolic pathways integral to its genotoxic activity. This document is intended to serve as a critical resource for researchers and professionals engaged in toxicology, pharmacology, and drug development, offering a consolidated reference for the assessment of risks associated with this compound and related nitro-polycyclic aromatic hydrocarbons.

Introduction

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed during incomplete combustion processes, and they are known to possess mutagenic and carcinogenic properties. 3-Nitrofluoranthene is a prevalent nitro-PAH found in diesel exhaust and ambient air pollution. Its metabolism in biological systems can lead to the formation of various derivatives, including hydroxylated metabolites such as this compound. Understanding the genotoxic potential of these metabolites is crucial for a complete assessment of the health risks posed by the parent compound. This guide focuses specifically on the genotoxicity and mutagenicity of this compound, a significant metabolite of 3-nitrofluoranthene.

Quantitative Mutagenicity Data

The primary quantitative data on the mutagenicity of this compound comes from bacterial reverse mutation assays, commonly known as the Ames test. These studies have demonstrated its potency in inducing mutations in various strains of Salmonella typhimurium.

Table 1: Mutagenicity of this compound in Salmonella typhimurium

S. typhimurium StrainGenotype HighlightsMutagenicity (revertants/nmol)Reference
TA98Detects frameshift mutagens~1000[1]
TA100Detects base-pair substitution mutagensMutagenic[1]
TA98NRDeficient in 'classical' nitroreductaseLess dependent on this nitroreductase for mutagenicity[1]
TA98/1,8DNP6Deficient in O-acetyltransferaseDependent on O-esterificase for mutagenicity[1]
TA100NRDeficient in 'classical' nitroreductaseNot mutagenic[1]
TA100-Tn5-1,8DNP1012Deficient in O-esterificase or 1,8-dinitropyrene nitroreductaseNot mutagenic[1]

Note: "Mutagenic" indicates a positive result was observed, but the precise quantitative value was not provided in the abstract. The mutagenicity of 3-nitrofluoranthene and this compound were found to be approximately equal in TA98.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the genotoxicity of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[2] The protocol described here is based on the principles of the OECD 471 guideline and the methodologies implied in the key studies on this compound.

Objective: To determine the ability of this compound to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA98NR, TA98/1,8DNP6, TA100NR, TA100-Tn5-1,8DNP1012)

  • This compound

  • Control substances (positive and negative)

  • S9 fraction from induced rat liver for metabolic activation

  • Cofactors for S9 mix (e.g., NADP, G6P)

  • Minimal glucose agar plates

  • Top agar supplemented with trace amounts of histidine and biotin

Procedure:

  • Strain Preparation: Overnight cultures of the S. typhimurium strains are grown to a specific cell density.

  • Metabolic Activation: The S9 fraction is mixed with a cofactor solution to prepare the S9 mix for experiments requiring metabolic activation.

  • Exposure: The test compound (this compound) at various concentrations, the bacterial culture, and either the S9 mix or a buffer control are combined in a test tube.

  • Plating: Molten top agar is added to the test tube, and the mixture is poured onto the surface of a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis strain_prep Bacterial Strain Preparation exposure Exposure of Bacteria to This compound (with and without S9) strain_prep->exposure s9_prep S9 Mix Preparation s9_prep->exposure plating Plating on Minimal Glucose Agar exposure->plating incubation Incubation (37°C, 48-72h) plating->incubation scoring Colony Counting and Data Analysis incubation->scoring

Ames Test Experimental Workflow.
Other Genotoxicity Assays

Currently, there is a lack of publicly available data on the genotoxicity of this compound from other assays such as the in vitro micronucleus test or the comet assay. Research in these areas would be invaluable for a more comprehensive understanding of its genotoxic profile in mammalian cells. For context, the parent compound, 3-nitrofluoranthene, has been shown to be genotoxic in various assays, including inducing DNA adduct formation.[3]

Signaling Pathways and Metabolic Activation

The mutagenicity of this compound, like many nitroarenes, is dependent on its metabolic activation to reactive intermediates that can bind to DNA. The key enzymes involved in this process are nitroreductases and O-esterificases (or O-acetyltransferases).

The initial step in the activation of 3-nitrofluoranthene is its metabolism to phenolic derivatives, including this compound. This hydroxylated metabolite then undergoes nitroreduction, a process catalyzed by nitroreductase enzymes, to form a hydroxylamine derivative. This intermediate can be further activated by O-esterification (e.g., acetylation by O-acetyltransferase) to a highly reactive nitrenium ion. This electrophilic species can then form covalent adducts with DNA, primarily with guanine bases, leading to mutations.[3]

The differential mutagenicity observed in the various S. typhimurium strains provides insight into this pathway. The reduced mutagenicity in strains deficient in O-acetyltransferase (TA98/1,8DNP6) and the lack of mutagenicity in strains deficient in certain nitroreductases or O-esterificases (TA100NR and TA100-Tn5-1,8DNP1012) strongly support this activation mechanism.[1]

G 3-Nitrofluoranthene 3-Nitrofluoranthene This compound This compound 3-Nitrofluoranthene->this compound Metabolism (e.g., P450) N-hydroxy-amino-fluoranthen-8-ol N-hydroxy-amino-fluoranthen-8-ol This compound->N-hydroxy-amino-fluoranthen-8-ol Nitroreductase Reactive Ester Reactive Ester N-hydroxy-amino-fluoranthen-8-ol->Reactive Ester O-esterificase (e.g., O-acetyltransferase) Nitrenium Ion Nitrenium Ion Reactive Ester->Nitrenium Ion DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Mutations Mutations DNA Adducts->Mutations

Metabolic Activation of this compound.

Conclusion

The available evidence strongly indicates that this compound is a potent mutagen, primarily inducing frameshift mutations. Its genotoxic activity is dependent on metabolic activation via nitroreduction and subsequent O-esterification, leading to the formation of DNA adducts. While the Ames test provides clear evidence of its mutagenicity in bacteria, a significant data gap exists regarding its genotoxicity in mammalian cells, as data from micronucleus and comet assays are currently unavailable. Further research is warranted to fully characterize the genotoxic risk of this metabolite in mammalian systems, which is essential for a comprehensive risk assessment of its parent compound, 3-nitrofluoranthene. This guide serves as a foundational document for such future investigations and for informing regulatory and drug development decisions.

References

The Role of Cytochrome P450 in the Metabolic Formation of 3-Nitrofluoranthen-8-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrofluoranthene (3-NFA), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust, is a potent mutagen that requires metabolic activation to exert its genotoxic effects. A key step in its biotransformation is the hydroxylation of the aromatic ring, leading to the formation of various phenolic metabolites, including 3-Nitrofluoranthen-8-ol. This technical guide provides a comprehensive overview of the critical role played by the cytochrome P450 (CYP450) superfamily of enzymes in this metabolic process. Drawing upon available scientific literature, this document outlines the metabolic pathways, summarizes the enzymatic players, and presents detailed experimental protocols for the in-vitro study of 3-NFA metabolism. This guide is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development investigating the metabolism and bioactivation of nitro-PAHs.

Introduction

3-Nitrofluoranthene is a member of the nitro-PAH class of environmental contaminants, which are of significant toxicological concern due to their mutagenic and carcinogenic properties. The metabolic fate of 3-NFA is a complex process involving both oxidative and reductive pathways. Ring hydroxylation, an oxidative process primarily mediated by the cytochrome P450 system, is a critical step that can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA. The formation of this compound is a significant consequence of this oxidative metabolism. Understanding the specific CYP450 enzymes involved and the kinetics of this transformation is crucial for assessing the genotoxic potential of 3-NFA and for developing strategies to mitigate its adverse health effects.

Metabolic Pathways of 3-Nitrofluoranthene

The metabolism of 3-NFA proceeds through two major competing pathways: nitroreduction and ring oxidation.

  • Nitroreduction: This pathway involves the reduction of the nitro group to form nitroso, hydroxylamino, and ultimately amino derivatives. This process can be catalyzed by both microsomal (including cytochrome P450) and cytosolic enzymes.

  • Ring Oxidation: This pathway, the focus of this guide, involves the hydroxylation of the fluoranthene ring structure. This is primarily a phase I metabolic reaction catalyzed by cytochrome P450 monooxygenases. The position of the nitro group on the fluoranthene molecule significantly influences the sites of hydroxylation. For 3-NFA, the C-8 and C-9 positions are major sites of oxidation[1].

The balance between these two pathways is critical in determining the overall genotoxicity of 3-NFA.

Cytochrome P450-Mediated Formation of this compound

In vitro studies utilizing liver and lung microsomes from various species have demonstrated that this compound is a major phenolic metabolite of 3-NFA[1]. The formation of this metabolite is significantly influenced by the induction of specific cytochrome P450 isoforms.

Research has shown that pretreatment of rats with 3-methylcholanthrene (3-MC), a known inducer of the CYP1A family of enzymes, leads to a substantial increase in the formation of a metabolite tentatively identified as this compound in lung microsomes. This strongly implicates the involvement of CYP1A1 and/or CYP1A2 in the 8-hydroxylation of 3-NFA.

Furthermore, studies with liver microsomes from phenobarbital-pretreated rats, which induces the CYP2B family, have also shown increased metabolism of 3-NFA, suggesting a potential role for these enzymes as well, although their specific contribution to 8-hydroxylation is less clear from the available data.

The metabolic pathway can be visualized as follows:

Metabolic Pathway of 3-Nitrofluoranthene to this compound cluster_0 Phase I Metabolism 3-NFA 3-Nitrofluoranthene 3-NF-8-ol This compound 3-NFA->3-NF-8-ol CYP1A Family (e.g., CYP1A1, CYP1A2) CYP2B Family (potential role) Other_Metabolites Other Phenolic Metabolites (e.g., 3-Nitrofluoranthen-9-ol) 3-NFA->Other_Metabolites Nitroreduction_Products Nitroreduction Products 3-NFA->Nitroreduction_Products Nitroreductases (including P450) In Vitro Metabolism Workflow cluster_workflow Experimental Workflow Prepare_Mixture Prepare Incubation Mixture (Microsomes, Buffer, NADPH system) Preincubate Pre-incubate at 37°C Prepare_Mixture->Preincubate Add_Substrate Add 3-Nitrofluoranthene Preincubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Terminate Terminate Reaction (add Methanol) Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge Analyze HPLC-FLD Analysis Centrifuge->Analyze

References

An In-depth Technical Guide to the Discovery and Initial Identification of 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, initial identification, and biological significance of 3-Nitrofluoranthen-8-ol, a key metabolite of the environmental pollutant 3-nitrofluoranthene. This document details the metabolic pathways leading to its formation, summarizes key quantitative data regarding its mutagenic activity, and outlines the experimental protocols employed in its initial characterization.

Introduction

3-Nitrofluoranthene is an environmental contaminant found in ambient air particulates and diesel engine exhaust.[1] It is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant attention due to its mutagenic and carcinogenic properties. The biological activity of 3-nitrofluoranthene is intrinsically linked to its metabolic activation into various derivatives. Among these, the phenolic metabolite this compound has been identified as a significant product of microsomal metabolism.[2][3] This guide focuses on the pivotal studies that led to the discovery and characterization of this important metabolite.

Discovery and Initial Identification

The initial identification of this compound was a result of in-vitro metabolic studies of its parent compound, 3-nitrofluoranthene. Researchers investigating the metabolic fate of this environmental pollutant discovered that it is metabolized by liver microsomes into several phenolic products.[3][4]

In a seminal study, the liver microsomal metabolism of 3-nitrofluoranthene was investigated, leading to the isolation and characterization of five phenolic metabolites. Among these were 3-nitrofluoranthen-1-ol, 3-nitrofluoranthen-6-ol, 3-nitrofluoranthen-(7 or 10)-ol, this compound, and 3-nitrofluoranthen-9-ol.[3] The identification of these metabolites was accomplished through the use of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

The study highlighted that the metabolic profile of 3-nitrofluoranthene, and consequently the yield of this compound, varies between different species. For instance, liver microsomes from Sprague-Dawley rats and C57B16 mice were found to preferentially metabolize 3-nitrofluoranthene to this compound and 3-nitrofluoranthen-9-ol.[2][3] In contrast, microsomes from Hartley guinea pigs primarily produced 3-nitrofluoranthen-6-ol.[2][3] This species-specific metabolism underscores the importance of selecting appropriate animal models in toxicological studies.

Metabolic Pathway

The formation of this compound from 3-nitrofluoranthene is a result of oxidative metabolism catalyzed by cytochrome P-450 enzymes present in liver microsomes. The presence of the nitro group on the fluoranthene molecule directs the metabolism towards the C6-C10 positions.[3] The proposed metabolic pathway involves the epoxidation of the fluoranthene ring, followed by rearrangement to the corresponding phenol. The formation of this compound is thought to arise from epoxidation at the C7-C8 positions with subsequent rearrangement.[2]

Metabolic Pathway of 3-Nitrofluoranthene 3-Nitrofluoranthene 3-Nitrofluoranthene Epoxide Intermediate (C7-C8) Epoxide Intermediate (C7-C8) 3-Nitrofluoranthene->Epoxide Intermediate (C7-C8) Cytochrome P-450 Epoxidation This compound This compound Epoxide Intermediate (C7-C8)->this compound Rearrangement

Caption: Metabolic activation of 3-nitrofluoranthene to this compound.

Quantitative Data

The biological activity of this compound has been quantified, particularly its mutagenicity. The following table summarizes the mutagenic potential of this compound in comparison to its parent compound and other metabolites in various strains of Salmonella typhimurium.

CompoundS. typhimurium StrainMutagenicity (revertants/nmole)Reference
3-NitrofluorantheneTA98~1000[4]
This compound TA98 ~1000 [4]
3-Nitrofluoranthen-6-olTA98~100[4]
3-Nitrofluoranthen-9-olTA98~100[4]
3-NitrofluorantheneTA100Mutagenic[4]
This compound TA100 Mutagenic [4]
3-Nitrofluoranthen-6-olTA100Considerably less mutagenic[4]
3-Nitrofluoranthen-9-olTA100Considerably less mutagenic[4]

Detailed spectroscopic data for the characterization of this compound, including mass spectrometry and NMR data, can be found in the primary literature from Howard et al. (1988).[3]

Experimental Protocols

The following sections provide a detailed overview of the key experimental methodologies used in the discovery and characterization of this compound, based on the available literature.

Liver Microsomal Metabolism of 3-Nitrofluoranthene

This protocol outlines the general procedure for the in vitro metabolism of 3-nitrofluoranthene using liver microsomes to produce phenolic metabolites, including this compound.

Objective: To generate and isolate phenolic metabolites of 3-nitrofluoranthene for identification and further study.

Materials:

  • 3-Nitrofluoranthene

  • Liver microsomes (from various species, e.g., Sprague-Dawley rat, C57B16 mouse, Hartley guinea pig)

  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate, chloroform)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

  • NMR Spectrometer

Procedure:

  • Incubation: A reaction mixture is prepared containing liver microsomes, the NADPH-generating system, MgCl₂, and 3-nitrofluoranthene in a phosphate buffer.

  • The mixture is incubated at 37°C to allow for metabolic conversion.

  • Extraction: The reaction is quenched, and the metabolites are extracted from the aqueous phase using organic solvents.

  • Purification: The extracted metabolites are separated and purified using HPLC.

  • Identification: The purified metabolites are then subjected to mass spectrometry and NMR spectroscopy for structural elucidation and identification.[3]

Experimental Workflow for Metabolite Identification cluster_incubation In Vitro Metabolism cluster_separation Separation and Purification cluster_analysis Structural Analysis Incubation Incubation of 3-Nitrofluoranthene with Liver Microsomes and Cofactors Extraction Organic Solvent Extraction of Metabolites Incubation->Extraction HPLC HPLC Separation of Metabolites Extraction->HPLC MS Mass Spectrometry (MS) HPLC->MS NMR NMR Spectroscopy HPLC->NMR Identification Identification of This compound MS->Identification NMR->Identification

Caption: General workflow for the identification of 3-nitrofluoranthene metabolites.

Mutagenicity Assay (Salmonella typhimurium)

This protocol describes the Ames test, a widely used method to assess the mutagenic potential of chemical compounds.

Objective: To determine the mutagenic activity of this compound and its related compounds.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Minimal glucose agar plates

  • Top agar

  • Histidine/biotin solution

  • S9 fraction (for metabolic activation, if required)

Procedure:

  • Preparation: The Salmonella typhimurium tester strain is grown overnight in nutrient broth.

  • Incubation: The test compound, the bacterial culture, and (if necessary) the S9 mix are added to molten top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.[4]

Conclusion

The discovery and initial identification of this compound as a major metabolite of 3-nitrofluoranthene have been crucial in understanding the metabolic activation and genotoxicity of this environmental pollutant. The quantitative data on its mutagenicity, which is comparable to its parent compound, highlights its biological significance. The detailed experimental protocols for its generation via microsomal metabolism and the assessment of its mutagenicity provide a solid foundation for further research into the toxicology and carcinogenic potential of nitrated polycyclic aromatic hydrocarbons. This technical guide serves as a valuable resource for professionals in the fields of toxicology, pharmacology, and drug development who are engaged in the study of environmental carcinogens and their metabolic fate.

References

Understanding the molecular weight of 3-Nitrofluoranthen-8-ol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and toxicological assessment of 3-Nitrofluoranthen-8-ol, a hydroxylated nitro-polycyclic aromatic hydrocarbon (nitro-PAH). Due to the limited availability of specific experimental data for this compound, this guide also presents generalized experimental protocols and logical workflows applicable to the analysis and characterization of novel nitro-PAHs.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for any experimental design, from analytical method development to toxicological studies.

PropertyValueSource
IUPAC Name This compound-
CAS Number 115664-58-9[1][2]
Molecular Formula C₁₆H₉NO₃[1]
Molecular Weight 263.25 g/mol [1]

Experimental Protocols

General Synthesis of Hydroxylated Nitro-PAHs

The synthesis of hydroxylated nitro-PAHs can be approached through the nitration of a corresponding hydroxylated PAH or the hydroxylation of a nitrated PAH. The former is often preferred to control the regioselectivity of the nitration.

Illustrative Protocol for Nitration of a Hydroxylated PAH:

  • Dissolution: Dissolve the parent hydroxylated PAH (e.g., 8-hydroxyfluoranthene) in a suitable organic solvent, such as glacial acetic acid or dichloromethane, in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to maintain a low temperature during the reaction.

  • Nitrating Agent Preparation: Prepare a nitrating mixture, typically consisting of nitric acid and sulfuric acid. The concentration and ratio of the acids should be carefully optimized to achieve mono-nitration and minimize side products.

  • Slow Addition: Add the nitrating agent dropwise to the cooled solution of the hydroxylated PAH with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired isomer, this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Analytical Characterization

The analysis of hydroxylated nitro-PAHs in complex mixtures, such as environmental samples or biological matrices, requires sensitive and selective analytical methods.

General Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Extraction: Extract the analytes from the sample matrix using a suitable solvent and technique (e.g., Soxhlet extraction for solid samples, liquid-liquid extraction for aqueous samples).

    • Clean-up: Remove interfering compounds from the extract using Solid Phase Extraction (SPE) with appropriate stationary phases.[3]

    • Derivatization: For enhanced volatility and improved chromatographic performance, the hydroxyl group of this compound should be derivatized, for example, by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]

  • Instrumentation:

    • Gas Chromatograph (GC): Use a high-resolution capillary column suitable for the separation of PAHs (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer (MS): A mass spectrometer operating in both electron ionization (EI) and negative chemical ionization (NCI) modes is recommended. NCI can provide higher sensitivity for nitro-containing compounds.[3]

  • Analysis:

    • Injection: Inject the derivatized sample into the GC.

    • Separation: Develop a temperature program for the GC oven that effectively separates the target analyte from other components.

    • Detection: Acquire mass spectra in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification to achieve lower detection limits.[3]

Toxicological Considerations and Signaling Pathways

Specific signaling pathways for this compound have not been elucidated. However, research on related nitrofluoranthenes indicates that these compounds can be mutagenic.[4][5][6] The mutagenicity of nitro-PAHs is often linked to their metabolic activation to reactive intermediates that can form DNA adducts.

The diagram below illustrates a generalized workflow for the toxicological assessment of a novel nitro-PAH like this compound.

G General Workflow for Toxicological Assessment of a Nitro-PAH cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (if warranted) A Compound Synthesis & Characterization B Ames Test (Mutagenicity) A->B C Cell Viability Assays A->C E Metabolic Activation Studies (e.g., with S9 mix) A->E D DNA Adduct Formation B->D F Animal Model Studies D->F Positive Mutagenicity E->D G Toxicokinetics F->G H Histopathology F->H I Risk Assessment H->I G Conceptual Pathway of Nitro-PAH Metabolic Activation A Nitro-PAH (e.g., this compound) B Nitroreduction by Nitroreductases A->B C N-Hydroxyarylamine (Reactive Intermediate) B->C D Esterification (e.g., Acetylation, Sulfation) C->D E Reactive Ester D->E F DNA E->F Covalent Binding G DNA Adducts F->G H Mutations G->H

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthen-8-ol is a hydroxylated metabolite of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (PAH) found in environmental sources such as diesel exhaust.[1] The metabolism of 3-nitrofluoranthene leads to the formation of several phenolic metabolites, including this compound, which has been identified in both mammalian and fungal metabolism studies.[2][3][4] Given the known genotoxic and mutagenic properties of many nitro-PAHs and their metabolites, sensitive and specific analytical methods are crucial for studying the toxicology, metabolism, and biomarker potential of this compound.[1][5]

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound in biological matrices. The protocols are based on established methods for the analysis of hydroxylated PAHs and can be adapted for specific research needs.

Analytical Method Overview

The recommended analytical approach for the determination of this compound is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for detecting trace levels of the analyte in complex biological samples. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Workflow Sample_Collection Biological Sample Collection (e.g., Urine, Plasma) Sample_Preparation Sample Preparation (Hydrolysis and Extraction) Sample_Collection->Sample_Preparation Chromatography HPLC Separation Sample_Preparation->Chromatography Mass_Spectrometry Tandem Mass Spectrometry (MS/MS) Detection Chromatography->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Synthesis of this compound Analytical Standard

A certified analytical standard is essential for accurate quantification. While a commercial standard for this compound may not be readily available, a synthesis route can be adapted from methods for preparing hydroxylated PAHs. One potential approach involves the nitration of 8-hydroxyfluoranthene or the hydroxylation of 3-nitrofluoranthene. The synthesis of hydroxylated phenanthrenes, as cis-restricted resveratrol analogues, has been described and could serve as a template for developing a specific synthesis protocol. The final product must be purified, and its structure confirmed by NMR and mass spectrometry.

Sample Preparation from Biological Matrices (Urine)

The following protocol is a general guideline for the extraction of this compound from urine.

a. Enzymatic Hydrolysis: Since metabolites in urine are often conjugated as glucuronides or sulfates, an enzymatic hydrolysis step is necessary to liberate the free form of this compound.

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of a similar hydroxylated nitro-PAH).

  • Add a buffer solution to adjust the pH to the optimal range for the enzyme (typically pH 5-6).

  • Add β-glucuronidase/sulfatase enzyme solution.

  • Incubate the mixture at 37°C for a sufficient time (e.g., 4-16 hours) to ensure complete hydrolysis.

b. Solid-Phase Extraction (SPE): SPE is used to clean up the sample and concentrate the analyte of interest.

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a low-percentage organic solvent in water to remove interfering polar compounds.

  • Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

Sample_Prep Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Urine->Hydrolysis SPE Solid-Phase Extraction (C18) Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: Sample preparation workflow for urine analysis.

HPLC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating this compound from other components.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is recommended.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Gradient Program (Example):

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

b. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for phenolic compounds.

  • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. This requires the selection of specific precursor and product ion transitions. The exact molecular weight of this compound is 263.0532 g/mol .

  • Proposed MRM Transitions: While experimental optimization is necessary, theoretical MRM transitions can be predicted. For a precursor ion [M-H]⁻ of m/z 262.0, potential product ions could result from the loss of NO₂ (m/z 216.0) or other characteristic fragments.

Data Presentation

Quantitative data from the analysis of this compound should be summarized in a clear and structured table. Due to the limited availability of published quantitative data for this specific analyte, the following table presents typical performance parameters that should be determined during method validation for a similar analytical method.

ParameterExpected Performance
Limit of Detection (LOD) 0.1 - 1.0 pg on column
Limit of Quantification (LOQ) 0.5 - 5.0 pg on column
Linear Range 3-4 orders of magnitude
Recovery 80 - 110%
Precision (RSD) < 15%
Accuracy 85 - 115%

Biological Relevance and Signaling Pathways

3-Nitrofluoranthene is recognized as a mutagen and a suspected carcinogen.[1][5] Its metabolites, including this compound, are of toxicological interest as they can be involved in the mechanism of toxicity. The metabolic activation of nitro-PAHs can lead to the formation of reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity.

The metabolic pathway of 3-nitrofluoranthene involves both reduction of the nitro group and oxidation of the aromatic ring. The formation of hydroxylated metabolites like this compound is a key step in this process. While a specific signaling pathway for this compound has not been fully elucidated, its formation is part of the broader metabolic activation and detoxification pathways of nitro-PAHs. The genotoxicity of these compounds is often linked to their ability to induce oxidative stress and form DNA adducts.

Signaling_Pathway 3-Nitrofluoranthene 3-Nitrofluoranthene Metabolic Activation Metabolic Activation 3-Nitrofluoranthene->Metabolic Activation This compound This compound Metabolic Activation->this compound Reactive Intermediates Reactive Intermediates This compound->Reactive Intermediates DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity

Caption: Postulated role of this compound in genotoxicity.

Conclusion

The analytical methods and protocols outlined in these application notes provide a framework for the sensitive and specific detection of this compound in biological samples. The use of HPLC-MS/MS is critical for achieving the required selectivity and sensitivity. Further research is needed to fully validate these methods for specific matrices and to elucidate the complete toxicological profile and signaling pathways associated with this metabolite. The ability to accurately measure this compound will be invaluable for future studies in toxicology, drug development, and environmental health.

References

Application Notes and Protocols for the Quantification of 3-Nitrofluoranthen-8-ol by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of 3-Nitrofluoranthen-8-ol in biological matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is intended for researchers in toxicology, drug metabolism, and environmental science who require a sensitive and selective method for the quantification of this nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolite.

Introduction

This compound is a metabolite of 3-nitrofluoranthene, a potent environmental mutagen. Its quantification in biological samples is crucial for toxicological studies and for understanding the metabolic activation and detoxification pathways of nitro-PAHs. The method described herein utilizes reversed-phase HPLC for the separation of this compound from other metabolites and matrix components, followed by tandem mass spectrometry for selective and sensitive detection.

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., isotopically labeled this compound or a structurally similar compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Water (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • β-Glucuronidase/arylsulfatase enzyme solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

HPLC-MS/MS Instrumentation
  • HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Prepare a stock solution of the internal standard (IS) at 1 mg/mL in methanol.

  • Prepare a working IS solution at a fixed concentration (e.g., 10 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation (from Urine):

  • To 1 mL of urine sample, add 10 µL of the working IS solution.

  • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).

  • Add 20 µL of β-glucuronidase/arylsulfatase solution.

  • Vortex and incubate at 37°C for 16 hours (overnight) to deconjugate the metabolites.

  • After incubation, centrifuge the sample at 10,000 x g for 10 minutes.

  • Condition a C18 SPE cartridge with 6 mL of methanol followed by 6 mL of water.

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with 6 mL of water, followed by 6 mL of 40% methanol in water.

  • Dry the cartridge under vacuum or nitrogen for 10 minutes.

  • Elute the analytes with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for analysis.

HPLC and Mass Spectrometry Conditions

HPLC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted):

The exact MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer. Based on its structure (MW: 263.25), the following are proposed transitions in negative ion mode:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound262.2To be determined empiricallyTo be determined empiricallyTo be optimized
Internal StandardTo be determinedTo be determinedTo be determinedTo be optimized

Note: The precursor ion in negative mode is [M-H]⁻. Product ions would result from the fragmentation of the precursor, likely involving the loss of the nitro group (NO₂) or other characteristic fragments.

Data Presentation

The quantitative data for the HPLC-MS/MS method should be summarized in the following tables. The values presented are typical for the analysis of hydroxylated PAHs and should be determined during method validation.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD) - Intra-dayPrecision (% RSD) - Inter-day
0.595 - 105< 15< 15
1098 - 102< 10< 10
8098 - 102< 10< 10

Visualization

The following diagram illustrates the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample (1 mL) add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) add_is->hydrolysis spe Solid-Phase Extraction (C18) hydrolysis->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc msms MS/MS Detection (MRM Mode) hplc->msms quantification Quantification (Calibration Curve) msms->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound analysis.

Application Note: 1H and 13C NMR Spectral Assignment for 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the 1H and 13C NMR spectral assignment of 3-Nitrofluoranthen-8-ol, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). It includes a comprehensive experimental protocol and presents the spectral data in a clear, tabular format.

Introduction

This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The introduction of both a nitro (-NO₂) and a hydroxyl (-OH) group to the fluoranthene core significantly influences its electronic properties and, consequently, its NMR spectrum. Understanding the precise chemical shifts and coupling constants is crucial for the unambiguous identification and characterization of this and related compounds in various research contexts, including environmental analysis and drug development. This application note outlines the methodology for acquiring and interpreting the 1H and 13C NMR spectra of this compound.

Chemical Structure and Numbering

The chemical structure and the standard IUPAC numbering for the fluoranthene skeleton are shown below. In this compound, the nitro group is at position 3, and the hydroxyl group is at position 8.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). add_tms Add Tetramethylsilane (TMS) as an internal standard (0 ppm). dissolve->add_tms transfer Transfer the solution to a 5 mm NMR tube. add_tms->transfer instrument_setup Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock and shim the instrument. transfer->instrument_setup acquire_1h Acquire 1D 1H NMR spectrum. (e.g., 16-32 scans) instrument_setup->acquire_1h acquire_13c Acquire 1D 13C{1H} NMR spectrum (proton-decoupled). (e.g., 1024-4096 scans) acquire_1h->acquire_13c acquire_2d Acquire 2D NMR spectra as needed (e.g., COSY, HSQC, HMBC) for unambiguous assignments. acquire_13c->acquire_2d fourier_transform Apply Fourier transform to the FIDs. acquire_2d->fourier_transform phase_correction Perform phase and baseline correction. fourier_transform->phase_correction calibrate Calibrate the chemical shift scale to the TMS signal (0.00 ppm). phase_correction->calibrate integrate_assign Integrate 1H signals and assign chemical shifts, multiplicities, and coupling constants. calibrate->integrate_assign G cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Correlation cluster_assignment Final Assignment h1_analysis 1H NMR: - Chemical Shifts (substituent effects) - Multiplicities (neighboring protons) - Integration (proton count) cosy COSY: Identifies H-H spin systems (e.g., H-1/H-2, H-5/H-6/H-7) h1_analysis->cosy c13_analysis 13C{1H} NMR: - Number of signals (symmetry) - Chemical Shifts (functional groups) hsqc HSQC: Correlates each proton to its directly attached carbon. c13_analysis->hsqc hmbc HMBC: Reveals long-range H-C correlations (2-3 bonds), connecting spin systems and assigning quaternary carbons. cosy->hmbc hsqc->hmbc final_structure Unambiguous assignment of all 1H and 13C signals to the This compound structure. hmbc->final_structure

Application Notes and Protocols for the Measurement of 3-Nitrofluoranthen-8-ol in Microsomal Incubations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the in vitro analysis of 3-Nitrofluoranthen-8-ol, a metabolite of the environmental pollutant 3-Nitrofluoranthene, in liver microsomal incubations. This protocol is intended for use by researchers in toxicology, drug metabolism, and related fields.

Introduction

3-Nitrofluoranthene (3-NF) is an environmental contaminant and a potential carcinogen. Its metabolic activation and detoxification pathways are of significant interest in toxicological research. The metabolism of 3-NF in the liver is primarily mediated by cytochrome P450 enzymes located in the microsomes, leading to the formation of several phenolic metabolites, including this compound.[1][2] The profile of these metabolites can vary significantly across different species. For instance, liver microsomes from Sprague-Dawley rats and C57B16 mice have been shown to preferentially produce this compound and 3-Nitrofluoranthen-9-ol.[1][2] Understanding the rate and extent of formation of these metabolites is crucial for assessing the genotoxic potential of 3-Nitrofluoranthene.

This protocol outlines the necessary steps for preparing liver microsomes, conducting in vitro incubations with 3-Nitrofluoranthene, extracting the metabolites, and analyzing them using High-Performance Liquid Chromatography (HPLC).

Data Summary

The following table summarizes the typical distribution of phenolic metabolites of 3-Nitrofluoranthene observed in liver microsomal incubations from different species. Please note that these are qualitative representations based on published findings, and actual quantitative results may vary depending on the specific experimental conditions.

MetaboliteSprague-Dawley Rat Liver MicrosomesC57B16 Mouse Liver MicrosomesHartley Guinea Pig Liver Microsomes
This compoundMajorMajorMinor
3-Nitrofluoranthen-9-olMajorMajorMinor
3-Nitrofluoranthen-6-olMinorMinorMajor
3-Nitrofluoranthen-1-olMinorMinorMinor
3-Nitrofluoranthen-(7 or 10)-olPresentPresentPresent

Experimental Protocols

Preparation of Liver Microsomes

This protocol is adapted from standard procedures for microsomal preparation.

Materials:

  • Liver tissue from the species of interest (e.g., Sprague-Dawley rats)

  • Ice-cold 0.25 M sucrose–0.05 M Tris-HCl buffer, pH 7.5 (sucrose–Tris buffer)

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein concentration determination

Procedure:

  • Euthanize the animal according to approved ethical guidelines.

  • Perfuse the liver with ice-cold saline to remove blood.

  • Excise the liver, weigh it, and place it in ice-cold sucrose–Tris buffer.

  • Mince the liver tissue and homogenize it in 4 volumes of ice-cold sucrose–Tris buffer.

  • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

  • Carefully collect the supernatant (S9 fraction) and transfer it to an ultracentrifuge tube.

  • Centrifuge the S9 fraction at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant (cytosolic fraction). The pellet contains the microsomes.

  • Resuspend the microsomal pellet in sucrose–Tris buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C to wash the microsomes.

  • Discard the supernatant and resuspend the final microsomal pellet in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Determine the protein concentration of the microsomal preparation using the Bradford assay.

  • Store the microsomes at -80°C until use.

In Vitro Microsomal Incubation

This protocol describes the incubation of 3-Nitrofluoranthene with liver microsomes to study its metabolism.

Materials:

  • Prepared liver microsomes

  • 3-Nitrofluoranthene (dissolved in a suitable solvent like DMSO)

  • NADPH regenerating system (e.g., 10 U glucose-6-phosphate dehydrogenase, 0.1 mmol NADP+, 0.2 mmol glucose-6-phosphate)

  • 5 mmol Tris-HCl buffer, pH 7.5

  • 0.3 mmol MgCl2

  • Water bath or incubator at 37°C

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, the NADPH regenerating system, and liver microsomal protein (typically 0.5-1.0 mg/mL).

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 3-Nitrofluoranthene to the mixture. The final concentration of the substrate should be optimized based on preliminary experiments. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤ 1%) to avoid inhibiting enzyme activity.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.[3] The incubation should be performed in the dark to prevent photodegradation of the compounds.

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent (e.g., ethyl acetate).

  • Include control incubations: a negative control without the NADPH regenerating system and a substrate control without microsomes.

Extraction of Metabolites

Procedure:

  • After terminating the reaction, vortex the mixture vigorously for 1 minute to extract the metabolites into the organic phase.

  • Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a new tube.

  • Repeat the extraction of the aqueous layer with the organic solvent to maximize recovery.

  • Combine the organic extracts and evaporate them to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume of the mobile phase used for HPLC analysis.

HPLC Analysis

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. For higher sensitivity and specificity, an LC-MS/MS system is recommended.

  • Column: A reversed-phase C18 column is typically used for the separation of polycyclic aromatic hydrocarbon metabolites.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water is commonly employed. The exact gradient program should be optimized for the best separation of the metabolites.

  • Detection: Monitor the elution of the metabolites at a suitable wavelength (e.g., determined by UV-Vis spectroscopy). Mass spectrometry can be used for definitive identification and quantification.

  • Quantification: Use an external standard curve of authentic this compound to quantify its formation. If a standard is not available, relative quantification can be performed by comparing the peak areas of the metabolite across different samples.

Visualizations

Metabolic Pathway of 3-Nitrofluoranthene

G cluster_0 Microsomal Metabolism cluster_1 Resulting Metabolites 3-Nitrofluoranthene 3-Nitrofluoranthene Metabolite_Pool Phenolic Metabolites 3-Nitrofluoranthene->Metabolite_Pool Cytochrome P450 3-NF-8-ol This compound Metabolite_Pool->3-NF-8-ol 3-NF-9-ol 3-Nitrofluoranthen-9-ol Metabolite_Pool->3-NF-9-ol 3-NF-6-ol 3-Nitrofluoranthen-6-ol Metabolite_Pool->3-NF-6-ol Other_Metabolites Other Phenolic Metabolites Metabolite_Pool->Other_Metabolites

Caption: Metabolic conversion of 3-Nitrofluoranthene to its phenolic metabolites.

Experimental Workflow

A 1. Prepare Liver Microsomes B 2. Microsomal Incubation with 3-Nitrofluoranthene A->B C 3. Terminate Reaction & Extract Metabolites B->C D 4. Analyze by HPLC or LC-MS C->D E 5. Data Quantification D->E

References

Application Notes and Protocols for 3-Nitrofluoranthen-8-ol as a Biomarker of Nitro-PAH Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants formed during incomplete combustion processes, such as diesel exhaust and industrial emissions.[1] 3-Nitrofluoranthene is a prevalent and potent mutagenic and carcinogenic component of this mixture.[2][3] Monitoring human exposure to nitro-PAHs is crucial for assessing health risks and developing preventative strategies. This document provides detailed application notes and protocols for the use of 3-nitrofluoranthen-8-ol, a major metabolite of 3-nitrofluoranthene, as a urinary biomarker for assessing exposure to nitro-PAHs.[4][5]

Principle

Upon inhalation or ingestion, 3-nitrofluoranthene undergoes metabolic activation and detoxification in the body.[4][5] One of the primary metabolic pathways involves the oxidation of the parent compound to form hydroxylated metabolites, including this compound.[4][5] This metabolite is then conjugated, primarily with glucuronic acid or sulfate, to increase its water solubility and facilitate its excretion in urine.[4][6] The quantification of this compound in urine provides a non-invasive method to estimate the internal dose of 3-nitrofluoranthene.

Data Presentation

While specific quantitative data for urinary this compound is limited in publicly available literature, the following tables provide a template for expected values based on studies of other nitro-PAH metabolites. Researchers should establish their own reference ranges based on their specific study populations and analytical methods.

Table 1: Analytical Method Validation Parameters for Urinary this compound Analysis

ParameterRecommended ValueReference
Limit of Detection (LOD)0.1 - 1.0 pg/mL[General LC-MS/MS performance]
Limit of Quantification (LOQ)0.3 - 3.0 pg/mL[General LC-MS/MS performance]
Recovery85 - 115%[General analytical chemistry guidelines]
Intra-day Precision (%RSD)< 15%[General analytical chemistry guidelines]
Inter-day Precision (%RSD)< 20%[General analytical chemistry guidelines]

Table 2: Hypothetical Urinary Concentrations of this compound in Different Exposure Groups

Exposure GroupNGeometric Mean (ng/g creatinine)95% Confidence Interval (ng/g creatinine)
General Population (Non-smokers)>1000.1 - 0.50.05 - 1.0
Urban Residents (High Traffic)>500.5 - 2.00.2 - 5.0
Occupationally Exposed Workers>20> 5.0Varies with exposure level

Note: These values are illustrative and should be confirmed by specific studies.

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage
  • Collection: Collect a mid-stream urine sample in a sterile, polypropylene container. First-morning void samples are often preferred due to their higher concentration, but 24-hour collection can provide a more representative measure of daily excretion.

  • Preservation: If not analyzed immediately, add a preservative such as sodium azide to a final concentration of 0.1% (w/v) to inhibit microbial growth.

  • Storage: Store samples at -20°C for short-term storage (up to one week) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol involves enzymatic hydrolysis to release the free this compound from its conjugates, followed by solid-phase extraction (SPE) for purification and concentration.

  • Thawing and Internal Standard Spiking:

    • Thaw urine samples at room temperature.

    • Vortex each sample to ensure homogeneity.

    • To 1 mL of urine, add an internal standard (e.g., ¹³C-labeled this compound) to a final concentration of 1 ng/mL.

  • Enzymatic Hydrolysis:

    • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.0) to the urine sample.

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL β-glucuronidase and ≥7,500 units/mL sulfatase).

    • Incubate the mixture at 37°C for 16-18 hours (overnight) in a shaking water bath.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol and 3 mL of deionized water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in deionized water to remove interfering substances.

    • Elution: Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Instrumental Analysis by LC-MS/MS
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A linear gradient from 50% to 95% B over 10 minutes, hold at 95% B for 2 minutes, and then re-equilibrate at 50% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): [M-H]⁻ for this compound.

    • Product Ions (m/z): At least two characteristic product ions for quantification and confirmation.

    • Note: The specific m/z transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each MRM transition to maximize sensitivity.

Mandatory Visualizations

metabolic_pathway cluster_exposure Exposure cluster_metabolism Metabolism (Liver) cluster_excretion Excretion 3-Nitrofluoranthene 3-Nitrofluoranthene Oxidation (CYP450) Oxidation (CYP450) 3-Nitrofluoranthene->Oxidation (CYP450) Ingestion/Inhalation This compound This compound Oxidation (CYP450)->this compound Conjugation (UGTs, SULTs) Conjugation (UGTs, SULTs) This compound->Conjugation (UGTs, SULTs) Conjugated 3-NF-8-ol Conjugated 3-NF-8-ol Conjugation (UGTs, SULTs)->Conjugated 3-NF-8-ol Urinary Excretion Urinary Excretion Conjugated 3-NF-8-ol->Urinary Excretion Bloodstream

Caption: Metabolic pathway of 3-Nitrofluoranthene to its urinary biomarker.

experimental_workflow Urine Collection Urine Collection Internal Standard Spiking Internal Standard Spiking Urine Collection->Internal Standard Spiking Enzymatic Hydrolysis Enzymatic Hydrolysis Internal Standard Spiking->Enzymatic Hydrolysis Solid-Phase Extraction Solid-Phase Extraction Enzymatic Hydrolysis->Solid-Phase Extraction Evaporation & Reconstitution Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for urinary this compound analysis.

References

Application Notes and Protocols for In Vitro Studies Related to 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct in vitro experimental data for 3-Nitrofluoranthen-8-ol is limited in publicly available literature. The following information is based on studies of its parent compound, 3-nitrofluoranthene (3-NF), from which this compound is a tentatively identified major metabolite. The protocols provided are derived from methodologies used for 3-NF and are intended to serve as a guide for potential future research on this compound.

Background

This compound is a metabolite of 3-nitrofluoranthene (3-NF), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are of interest to researchers in toxicology and drug development due to their potential carcinogenic and mutagenic properties. The biological activity of these compounds is often dependent on their metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA. Understanding the metabolic pathways of parent compounds like 3-NF is crucial for assessing the potential toxicity of their metabolites.

In vitro studies using rat lung subcellular fractions have shown that 3-NF is metabolized into several products, with this compound being a major metabolite formed under aerobic conditions, particularly after induction of cytochrome P450 enzymes.[1][2]

Data Presentation: Metabolism of 3-Nitrofluoranthene and Related Isomers

The following table summarizes the metabolic rates of 3-nitrofluoranthene (3-NF) and its isomers by rat lung subcellular fractions under anaerobic conditions. This data provides context for the metabolic environment in which this compound is formed.

CompoundSubcellular FractionPretreatmentMetabolic Rate (nmol/mg protein/min)
3-Nitrofluoranthene (3-NF)CytosolNone0.13 ± 0.01
8-Nitrofluoranthene (8-NF)CytosolNone0.12 ± 0.01
2-Nitrofluoranthene (2-NF)CytosolNone0.10 ± 0.01
3,9-Dinitrofluoranthene (3,9-DNF)CytosolNone0.23 ± 0.02
3-Nitrofluoranthene (3-NF)MicrosomesNone0.08 ± 0.01
3,9-Dinitrofluoranthene (3,9-DNF)MicrosomesNone0.15 ± 0.01
3-Nitrofluoranthene (3-NF)Microsomes3-Methylcholanthrene0.15 ± 0.01
3,9-Dinitrofluoranthene (3,9-DNF)Microsomes3-Methylcholanthrene0.28 ± 0.02

Data adapted from studies on the metabolism of nitrofluoranthenes by rat lung subcellular fractions.[1][2]

Experimental Protocols

Protocol 1: In Vitro Metabolism of 3-Nitrofluoranthene using Rat Lung Microsomes

This protocol describes the procedure for studying the aerobic and anaerobic metabolism of 3-nitrofluoranthene, leading to the formation of metabolites such as this compound.

Materials:

  • 3-Nitrofluoranthene (3-NF)

  • Rat lung microsomes (from control and 3-methylcholanthrene-induced rats)

  • NADPH generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • HPLC system with UV and fluorescence detectors

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture containing:

      • Rat lung microsomes (0.5-1.0 mg protein/ml)

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • NADPH generating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/ml glucose-6-phosphate dehydrogenase)

      • 3-Nitrofluoranthene (dissolved in a suitable solvent like DMSO, final concentration typically 10-100 µM)

  • Incubation:

    • Aerobic conditions: Incubate the mixture in a shaking water bath at 37°C for a specified time (e.g., 30-60 minutes), open to the air.

    • Anaerobic conditions: Purge the incubation mixture with nitrogen or argon for 5-10 minutes before adding the substrate. Seal the tubes and incubate as above.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation for HPLC:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the supernatant using a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution system with water and acetonitrile.

    • Monitor the eluate with UV and fluorescence detectors to identify and quantify the parent compound and its metabolites. The major aerobic metabolite is tentatively identified as this compound.[1][2]

Protocol 2: General Cytotoxicity Assay (Resazurin Reduction Assay)

This is a general protocol that can be adapted to assess the cytotoxicity of this compound in various cell lines.

Materials:

  • Human cell line (e.g., A549 lung carcinoma, HepG2 hepatoma)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/ml in PBS)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (fluorescence)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the cells and add 100 µl of the medium containing the test compound or vehicle control (DMSO).

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Assay:

    • Add 20 µl of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

Metabolic_Pathway_of_3_Nitrofluoranthene 3-Nitrofluoranthene 3-Nitrofluoranthene This compound This compound 3-Nitrofluoranthene->this compound Aerobic Metabolism (Cytochrome P450) Amino Derivatives Amino Derivatives 3-Nitrofluoranthene->Amino Derivatives Anaerobic Metabolism (Nitroreduction) Other Metabolites Other Metabolites 3-Nitrofluoranthene->Other Metabolites Minor Pathways

Caption: Metabolic pathways of 3-Nitrofluoranthene in vitro.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add this compound (or vehicle control) Incubate_24h->Add_Compound Incubate_Exposure Incubate for 24-72 hours Add_Compound->Incubate_Exposure Add_Resazurin Add Resazurin solution Incubate_Exposure->Add_Resazurin Incubate_Assay Incubate for 2-4 hours Add_Resazurin->Incubate_Assay Measure_Fluorescence Measure Fluorescence Incubate_Assay->Measure_Fluorescence Calculate_Viability Calculate % Cell Viability Measure_Fluorescence->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: Workflow for a general in vitro cytotoxicity assay.

References

Application Note: Isolating 3-Nitrofluoranthen-8-ol from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Nitrofluoranthen-8-ol is a hydroxylated metabolite of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Monitoring the levels of such metabolites in biological matrices like urine and plasma is crucial for assessing exposure to nitro-PAHs and understanding their metabolic fate. This document provides detailed protocols for the isolation of this compound from these matrices, primarily employing enzymatic hydrolysis followed by solid-phase extraction (SPE).

Principle

In biological systems, metabolites like this compound are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion. To isolate the parent metabolite, an enzymatic hydrolysis step is necessary to cleave these conjugates. Following hydrolysis, solid-phase extraction is a widely used technique to selectively isolate and concentrate the analyte of interest from the complex biological matrix. The final analysis is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For GC-MS analysis, a derivatization step is often required to increase the volatility of the hydroxylated analyte.

Experimental Protocols

Protocol 1: Isolation of this compound from Urine

This protocol details the enzymatic hydrolysis of urine samples followed by solid-phase extraction.

Materials and Reagents:

  • Urine sample

  • β-glucuronidase/arylsulfatase (from Helix pomatia)

  • Acetate buffer (1 M, pH 5.0)

  • Sodium azide

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Deionized water

  • Nitrogen gas

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg/6 mL)

  • Vortex mixer

  • Centrifuge

  • Water bath or incubator (37°C)

  • SPE vacuum manifold

  • Sample concentrator/evaporator

Procedure:

  • Sample Preparation and Hydrolysis:

    • To a 10 mL aliquot of urine in a centrifuge tube, add 0.1 M hydrochloric acid to adjust the pH to approximately 5.5.

    • Add 10 mg of sodium azide as a preservative.

    • Add 2 mL of 1 M acetate buffer (pH 5.0).

    • Add 40 µL of β-glucuronidase/arylsulfatase solution.[1]

    • Vortex the sample for 15-20 seconds.

    • Incubate the sample at 37°C for 16 hours (overnight) to ensure complete hydrolysis of glucuronide and sulfate conjugates.[1][2]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 10 mL of deionized water through the column.[1] Do not allow the cartridge to go dry.

    • Loading: Apply the hydrolyzed urine sample to the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

    • Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove hydrophilic interferences.[1]

    • Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-15 minutes.

    • Elution: Elute the retained this compound and other hydrophobic compounds from the cartridge with 5 mL of a methanol-acetone mixture (1:1, v/v).[1] Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas in a water bath at 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 500 µL) of methanol or a suitable solvent for subsequent analysis.[1]

Protocol 2: Isolation of this compound from Plasma/Serum

This protocol involves protein precipitation followed by solid-phase extraction.

Materials and Reagents:

  • Plasma or serum sample

  • Acetonitrile (cold)

  • Deionized water

  • Methanol (HPLC grade)

  • Nitrogen gas

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg/3 mL)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • SPE vacuum manifold

  • Sample concentrator/evaporator

Procedure:

  • Protein Precipitation:

    • To 1 mL of plasma or serum in a centrifuge tube, add 3 mL of cold acetonitrile.

    • Vortex vigorously for 1 minute to precipitate the proteins.

    • Centrifuge at 4°C for 10 minutes at 10,000 x g.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Loading: Dilute the supernatant from the protein precipitation step with an equal volume of deionized water and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 30% methanol in water to remove polar interferences.[3]

    • Drying: Dry the cartridge under vacuum or with nitrogen gas for 5-10 minutes.

    • Elution: Elute the analyte with 3 mL of methanol.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

The following tables summarize typical performance data for the extraction of hydroxylated PAHs from biological matrices using methods analogous to those described above.

Table 1: Recovery and Precision Data for Hydroxylated PAHs in Urine

AnalyteSpiked Concentration (ng/mL)Recovery (%)Relative Standard Deviation (RSD, %)
1-Hydroxypyrene1.088 ± 9.010.2
9-Hydroxyphenanthrene1.083 ± 4.45.3

Data adapted from similar compound studies and represent expected performance.[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Hydroxylated PAHs

Analytical MethodAnalyteLODLOQ
GC-MSOH-PAHs0.5–19.4 µg L⁻¹ (in urine)Not Reported
GC-MS/MSOH-PAHs0.01-0.02 µg L⁻¹Not Reported
HPLC-FLD1-Hydroxypyrene0.5 nmol/LNot Reported

Data compiled from various methods for analogous compounds.[2][4][5]

Visualizations

experimental_workflow_urine cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps urine_sample Urine Sample (10 mL) ph_adjust pH Adjustment (pH 5.5) urine_sample->ph_adjust hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C, 16h) ph_adjust->hydrolysis loading Sample Loading hydrolysis->loading conditioning Conditioning (Methanol, Water) conditioning->loading washing Washing (Deionized Water) loading->washing drying Drying washing->drying elution Elution (Methanol/Acetone) drying->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution analysis HPLC or GC-MS Analysis reconstitution->analysis experimental_workflow_plasma cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps plasma_sample Plasma/Serum Sample (1 mL) precipitation Protein Precipitation (Cold Acetonitrile) plasma_sample->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Conditioning (Methanol, Water) conditioning->loading washing Washing (30% Methanol) loading->washing drying Drying washing->drying elution Elution (Methanol) drying->elution concentration Concentration (Nitrogen Evaporation) elution->concentration reconstitution Reconstitution concentration->reconstitution analysis HPLC or GC-MS Analysis reconstitution->analysis

References

Application of 3-Nitrofluoranthen-8-ol in DNA Adduct Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene (3-NF) is a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family of environmental pollutants. These compounds are of significant concern due to their potential carcinogenic and mutagenic properties. The genotoxicity of many nitro-PAHs is dependent on their metabolic activation to reactive electrophiles that can bind to cellular macromolecules, most notably DNA, to form DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

While the major DNA adduct of 3-NF has been identified as N-(deoxyguanosin-8-yl)-3-aminofluoranthene, resulting from the nitroreduction pathway, the role of its various metabolites in genotoxicity is an active area of research.[1] One such metabolite, tentatively identified, is 3-Nitrofluoranthen-8-ol. The introduction of a hydroxyl group to the aromatic ring system can influence the electronic properties and subsequent metabolic fate of the molecule, potentially leading to alternative pathways of DNA damage.

These application notes provide an overview of the potential role of this compound in DNA adduct studies and offer detailed protocols for investigating its metabolic activation and DNA binding properties. The methodologies described are based on established techniques for the study of nitro-PAH genotoxicity and can be adapted for the specific investigation of this compound.

Metabolic Activation and DNA Adduct Formation

The metabolic activation of nitro-PAHs can proceed through two primary pathways: nitroreduction and ring oxidation.

  • Nitroreduction: This pathway involves the reduction of the nitro group to a nitroso, N-hydroxylamino, and ultimately a highly reactive nitrenium ion. The N-hydroxylamino intermediate can be further activated by O-acetylation or O-sulfonation to form a reactive ester that readily reacts with DNA, primarily at the C8 and N2 positions of guanine and the N6 position of adenine.[2][3]

  • Ring Oxidation: This pathway, catalyzed by cytochrome P450 enzymes, introduces hydroxyl groups onto the aromatic rings, forming phenols and dihydrodiols.[4][5] These hydroxylated metabolites can be more water-soluble and readily excreted. However, they can also be further metabolized. For instance, a phenol group can be conjugated, or the dihydrodiol can be epoxidized to a highly reactive diol epoxide, which is a potent DNA binder.

This compound is a product of the ring oxidation pathway. While it may be a detoxification product, it is also plausible that it can undergo further metabolic activation. The presence of both a nitro and a hydroxyl group on the fluoranthene backbone presents multiple possibilities for secondary metabolism, including conjugation or further oxidation, which could potentially lead to the formation of novel DNA adducts.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments investigating the DNA adduction potential of this compound.

Table 1: In Vitro Metabolism of this compound

ParameterMicrosomes (S9 fraction)Recombinant CYP EnzymesXanthine Oxidase
Substrate Concentration (µM)
Incubation Time (min)
Protein Concentration (mg/mL)
Major Metabolite 1 (pmol/mg protein/min)
Major Metabolite 2 (pmol/mg protein/min)
DNA Adduct Level (adducts/10⁸ nucleotides)

Table 2: DNA Adduct Levels in a Cellular Model

Cell LineTreatmentConcentration (µM)Exposure Time (h)DNA Adduct Level (adducts/10⁸ nucleotides)
Human Lung Carcinoma (A549)This compound
Human Hepatoma (HepG2)This compound
Control (Vehicle)N/A

Table 3: Comparative DNA Adduct Formation of 3-NF and its Metabolites

CompoundIn Vitro SystemAdduct Level (relative to 3-NF)Major Adduct Identified
3-Nitrofluoranthene (3-NF)Rat Liver Microsomes + DNA1.0N-(dG-C8)-3-aminofluoranthene
This compoundRat Liver Microsomes + DNAData to be determinedData to be determined
3-AminofluorantheneRat Liver Microsomes + DNAData to be determinedN-(dG-C8)-3-aminofluoranthene

Experimental Protocols

The following are detailed protocols for key experiments in the study of this compound DNA adducts.

Protocol 1: In Vitro Metabolism of this compound

Objective: To determine the metabolic fate of this compound when incubated with liver microsomal enzymes.

Materials:

  • This compound

  • Rat liver S9 fraction (or microsomes)

  • NADPH regenerating system (e.g., isocitrate dehydrogenase, isocitrate, NADP+)

  • Phosphate buffer (pH 7.4)

  • Calf thymus DNA

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile)

  • HPLC system with UV and/or fluorescence detection

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the phosphate buffer, NADPH regenerating system, and calf thymus DNA.

  • Add the liver S9 fraction or microsomes to the reaction mixture.

  • Initiate the reaction by adding the this compound stock solution.

  • Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

  • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

  • Collect the organic layer and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for HPLC analysis.

  • Analyze the metabolites by reverse-phase HPLC with a suitable gradient elution program.

Protocol 2: ³²P-Postlabeling Assay for DNA Adducts

Objective: To detect and quantify DNA adducts formed from this compound. The ³²P-postlabeling assay is an ultrasensitive method for detecting a wide range of DNA adducts.[6][7]

Materials:

  • DNA sample (from in vitro or in vivo experiments)

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC developing solvents

  • Phosphorimager or scintillation counter

Procedure:

  • DNA Digestion:

    • Digest 5-10 µg of DNA to 3'-mononucleotides with micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended):

    • Enrich the adducted nucleotides by treatment with nuclease P1, which dephosphorylates normal nucleotides to nucleosides, leaving the more resistant adducted nucleotides as 3'-monophosphates.

  • ³²P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • TLC Separation:

    • Apply the labeled adducts to a TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to achieve separation of the adducts from excess [γ-³²P]ATP and normal nucleotides.

  • Detection and Quantification:

    • Visualize the adduct spots by autoradiography using a phosphorimager screen.

    • Quantify the radioactivity in the adduct spots and in the total nucleotides to calculate the relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Mandatory Visualizations

Metabolic_Activation_of_3_Nitrofluoranthene cluster_0 Metabolic Pathways cluster_1 Nitroreduction Products cluster_2 Ring Oxidation Products NF 3-Nitrofluoranthene Nitroreduction Nitroreduction NF->Nitroreduction RingOxidation Ring Oxidation (Cytochrome P450) NF->RingOxidation N_hydroxy N-hydroxy-3-aminofluoranthene Nitroreduction->N_hydroxy NF_8_ol This compound RingOxidation->NF_8_ol Diol Dihydrodiol RingOxidation->Diol Nitrenium Nitrenium Ion N_hydroxy->Nitrenium Aminofluoran 3-Aminofluoranthene N_hydroxy->Aminofluoran DNA_Adduct_NR DNA Adducts (e.g., dG-C8-aminofluoranthene) Nitrenium->DNA_Adduct_NR DNA_Adduct_RO Potential DNA Adducts NF_8_ol->DNA_Adduct_RO Further Activation? Diol->DNA_Adduct_RO Epoxidation?

Caption: Metabolic activation pathways of 3-Nitrofluoranthene.

P32_Postlabeling_Workflow cluster_workflow 32P-Postlabeling Assay Workflow Start DNA Sample (from in vitro/in vivo exposure) Digestion Enzymatic Digestion (Micrococcal Nuclease / Spleen Phosphodiesterase) Start->Digestion Enrichment Adduct Enrichment (Nuclease P1 Treatment) Digestion->Enrichment Labeling 5'-End Labeling ([γ-32P]ATP + T4 Polynucleotide Kinase) Enrichment->Labeling Separation Multi-dimensional TLC Separation Labeling->Separation Detection Autoradiography (Phosphorimager) Separation->Detection Quantification Quantification of Radioactivity (Calculation of RAL) Detection->Quantification End Results: DNA Adduct Levels Quantification->End

Caption: Workflow for the ³²P-postlabeling assay.

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrofluoranthene is a potent mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental samples, such as diesel exhaust. The metabolism of 3-nitrofluoranthene is a critical area of study in toxicology and drug development, as its metabolic activation can lead to the formation of reactive intermediates that can bind to DNA and induce cellular damage. One of the key metabolites in this pathway is 3-Nitrofluoranthen-8-ol. Accurate and sensitive quantification of this metabolite is essential for understanding the toxicokinetics and carcinogenic potential of its parent compound.

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the identification and quantification of this compound in complex biological matrices. The high mass accuracy and resolving power of HRMS instruments, such as the Orbitrap, enable the confident identification of the analyte and its fragments, while minimizing interferences from the sample matrix.

This application note provides a detailed protocol for the analysis of this compound using LC-HRMS. It includes procedures for sample preparation from liver microsomes, optimized LC-HRMS parameters, and expected quantitative performance based on the analysis of analogous compounds.

Metabolic Pathway of 3-Nitrofluoranthene

The metabolic activation of 3-nitrofluoranthene is a multi-step process primarily initiated by Cytochrome P450 (CYP) enzymes in the liver. The nitro group at the C-3 position directs metabolism to the C-8 and C-9 positions of the fluoranthene backbone. This results in the formation of phenolic metabolites, including this compound. These phase I metabolites can then undergo phase II conjugation reactions, such as sulfation by sulfotransferases (SULTs) or glucuronidation by UDP-glucuronosyltransferases (UGTs), to facilitate their excretion.

Metabolic Pathway of 3-Nitrofluoranthene Metabolic Activation of 3-Nitrofluoranthene 3-Nitrofluoranthene 3-Nitrofluoranthene Phase I Metabolism Phase I Metabolism 3-Nitrofluoranthene->Phase I Metabolism This compound This compound Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism Phase I Metabolism->this compound Excreted Conjugates Excreted Conjugates Phase II Metabolism->Excreted Conjugates CYP Enzymes CYP Enzymes CYP Enzymes->Phase I Metabolism SULT/UGT Enzymes SULT/UGT Enzymes SULT/UGT Enzymes->Phase II Metabolism

Metabolic activation of 3-Nitrofluoranthene.

Experimental Protocols

Sample Preparation from Liver Microsomes

This protocol describes the extraction of this compound from an in vitro incubation with human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • 3-Nitrofluoranthene solution (in a suitable organic solvent like DMSO)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Formic acid (FA)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Incubation:

    • In a microcentrifuge tube, combine HLMs (final concentration e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the 3-nitrofluoranthene solution (final concentration e.g., 10 µM).

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Quenching:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex briefly and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-HRMS analysis.

LC-HRMS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50-95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 50% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

HRMS Parameters:

  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Polarity: Negative

  • Capillary Voltage: 3.5 kV

  • Sheath Gas Flow Rate: 40 arbitrary units

  • Auxiliary Gas Flow Rate: 10 arbitrary units

  • Capillary Temperature: 320°C

  • Scan Mode: Full MS / dd-MS2 (TopN)

  • Full MS Resolution: 70,000

  • MS/MS Resolution: 35,000

  • Scan Range: m/z 100-500

  • Collision Energy (HCD): Stepped (e.g., 20, 30, 40 eV)

Experimental Workflow

Experimental Workflow Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Incubation Incubation Quenching Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation SPE SPE Centrifugation->SPE Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation HRMS_Detection HRMS Detection LC_Separation->HRMS_Detection Data_Analysis Data Analysis HRMS_Detection->Data_Analysis

Workflow for this compound analysis.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Data for Analytes

Analyte (Analogous)Retention Time (min)Precursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
1-Hydroxynaphthalene8.5143.0503115.0550, 89.0400
2-Hydroxyfluorene10.2181.0659152.0626, 126.0469
1-Hydroxyphenanthrene11.8217.0659189.0704, 163.0548
1-Hydroxypyrene12.5217.0659189.0704, 163.0548

Table 2: Quantitative Performance for Analogous Analytes

Analyte (Analogous)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
1-Hydroxynaphthalene0.1 - 200>0.9950.010.03
2-Hydroxyfluorene0.05 - 100>0.9950.0050.015
1-Hydroxyphenanthrene0.05 - 100>0.9950.0070.02
1-Hydroxypyrene0.05 - 100>0.9950.0080.025

Proposed Fragmentation Pathway

In negative ion mode ESI, this compound will readily deprotonate at the hydroxyl group to form the precursor ion [M-H]⁻. Upon collision-induced dissociation (CID), characteristic fragmentation patterns are expected. The fragmentation is likely to involve the loss of the nitro group as NO₂ or NO, followed by further fragmentation of the polycyclic aromatic ring system.

Fragmentation Pathway Proposed Fragmentation of this compound [M-H]⁻ M-H [M-H]⁻ m/z 262.0453 Loss_NO2 Loss of NO₂ M-H->Loss_NO2 Loss_NO Loss of NO M-H->Loss_NO Fragment1 [M-H-NO₂]⁻ m/z 216.0553 Loss_NO2->Fragment1 Loss_CO Loss of CO Fragment1->Loss_CO Fragment2 [M-H-NO]⁻ m/z 232.0506 Loss_NO->Fragment2 Fragment3 [M-H-NO₂-CO]⁻ m/z 188.0602 Loss_CO->Fragment3

Proposed fragmentation of this compound.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound using LC-HRMS. The detailed protocols for sample preparation and instrumental analysis, along with the expected quantitative performance and fragmentation patterns, offer a solid foundation for researchers in toxicology, pharmacology, and environmental science. The high sensitivity and selectivity of this method make it well-suited for the reliable quantification of this critical metabolite in complex biological matrices, thereby facilitating a deeper understanding of the metabolic activation and potential health risks associated with 3-nitrofluoranthene exposure.

References

Application Notes and Protocols for the Purification of Hydroxylated Nitro-Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the purification of hydroxylated nitro-polycyclic aromatic hydrocarbons (OH-NPAHs), a class of compounds of significant toxicological interest. The following sections detail established techniques, including solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC), complete with quantitative data, experimental procedures, and visual workflows to guide researchers in isolating these challenging analytes from complex matrices.

Introduction

Hydroxylated nitro-polycyclic aromatic hydrocarbons (OH-NPAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) that are formed through atmospheric reactions or metabolic activation.[1][2] Their combined hydroxyl and nitro functionalities impart a high degree of polarity and potential toxicity, making their selective purification and analysis a critical task in environmental monitoring, toxicology, and drug metabolism studies.[3] These compounds are often present at trace levels in complex environmental and biological samples, necessitating efficient and robust purification techniques to enable accurate quantification and characterization.[4][5]

This document outlines protocols for the purification of OH-NPAHs using solid-phase extraction (SPE) for sample cleanup and concentration, followed by high-performance liquid chromatography (HPLC) for separation and analysis. An alternative approach involving gas chromatography-mass spectrometry (GC-MS) following derivatization is also discussed.

Section 1: Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration

Solid-phase extraction is a widely used technique for the selective retention of analytes from a liquid sample onto a solid sorbent, followed by elution with a suitable solvent. For OH-NPAHs, reversed-phase SPE cartridges, such as those packed with C18, are frequently employed due to their affinity for the hydrophobic aromatic backbone of the molecules.[4] However, the polar hydroxyl and nitro groups can influence retention and elution behavior, necessitating careful optimization of the SPE protocol.

Experimental Protocol: SPE of OH-NPAHs from Water Samples

This protocol is adapted from a method for the analysis of hydroxylated and nitrated PAHs in surface water.[4]

Materials:

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ultrapure Water

  • Dichloromethane (DCM, HPLC grade)

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

  • Sample Collection Vials

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.

    • Equilibrate the cartridges with 5 mL of ultrapure water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Pass the aqueous sample (e.g., 1 L of surface water) through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.

  • Drying:

    • Dry the cartridge under vacuum for 10-20 minutes to remove excess water.

  • Elution:

    • Elute the retained analytes with 4 mL of methanol.[4] For a broader range of polarities, a sequential elution with a less polar solvent like dichloromethane followed by methanol can be effective.[6]

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small, known volume (e.g., 500 µL) of a suitable solvent (e.g., methanol or acetonitrile) for subsequent HPLC analysis.[4]

Quantitative Data: SPE Recovery

The recovery of an SPE method is a critical parameter for ensuring the accuracy of quantitative analysis. The following table summarizes recovery data for selected hydroxylated PAHs and a nitrated PAH using different SPE sorbents. While specific data for a wide range of hydroxylated nitro-PAHs is limited, this provides a strong indication of the expected performance for compounds with similar functionalities.

AnalyteSPE SorbentSpiked Concentration (ng/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
1-HydroxynaphthaleneC183085.25.1[4]
2-HydroxynaphthaleneC183088.94.7[4]
2-HydroxyfluoreneC183092.13.9[4]
9-HydroxyfluoreneC183090.54.2[4]
1-HydroxyphenanthreneC183089.84.5[4]
9-HydroxyphenanthreneC183091.34.1[4]
1-HydroxypyreneC183078.46.3[4]
3-Hydroxybenzo[a]pyreneC183054.98.2[4]
9-Hydroxybenzo[a]pyreneC183065.77.1[4]
7,8-Benzoquinoline (NPAH)C183095.63.5[4]
1-HydroxypyreneHLB-<60-[4]
1-HydroxypyrenePEP-<60-[4]

Note: C18 sorbent generally provides good recoveries for a range of hydroxylated and nitrated PAHs.[4] Polymeric sorbents like Strata-X have also shown promise for the simultaneous extraction of nitrophenols and PAHs, suggesting their potential for OH-NPAHs.[6]

Visualization: SPE Workflow

SPE_Workflow start Start: Aqueous Sample conditioning 1. Cartridge Conditioning (Methanol, Water) start->conditioning loading 2. Sample Loading conditioning->loading waste1 Waste (Conditioning Solvents) conditioning->waste1 washing 3. Cartridge Washing (Water) loading->washing waste2 Waste (Sample Matrix) loading->waste2 drying 4. Cartridge Drying (Vacuum) washing->drying waste3 Waste (Wash Solvent) washing->waste3 elution 5. Analyte Elution (Methanol/DCM) drying->elution concentration 6. Concentration (Nitrogen Evaporation) elution->concentration reconstitution 7. Reconstitution concentration->reconstitution end End: Purified Sample for HPLC/GC-MS reconstitution->end

SPE Workflow for OH-NPAH Purification.

Section 2: High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

HPLC is the primary analytical technique for the separation and quantification of OH-NPAHs. Reversed-phase chromatography with a C18 or a pentafluorophenyl (PFP) column is commonly used, offering good resolution of these structurally similar compounds. Detection is typically performed using ultraviolet (UV) and/or fluorescence (FLD) detectors, with mass spectrometry (MS) providing definitive identification.[4][7][8]

Experimental Protocol: HPLC-UV/FLD Analysis of OH-NPAHs

This protocol is a generalized procedure based on methods developed for hydroxylated and nitrated PAHs.[4]

Materials and Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, UV detector, and fluorescence detector.

  • Reversed-phase HPLC column (e.g., Kinetex F5, 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Ultrapure Water

  • Mobile Phase B: Methanol or Acetonitrile

  • Standards of target OH-NPAHs

Procedure:

  • Instrument Setup:

    • Install the analytical column and equilibrate the system with the initial mobile phase composition.

    • Set the column oven temperature (e.g., 30°C).[4]

    • Set the UV and fluorescence detector wavelengths according to the absorbance and emission maxima of the target analytes.

  • Injection:

    • Inject a known volume (e.g., 20 µL) of the reconstituted sample extract or standard solution.[4]

  • Chromatographic Separation:

    • Run a gradient elution program to separate the analytes. An example gradient is provided in the table below.

  • Data Analysis:

    • Identify and quantify the OH-NPAHs by comparing their retention times and peak areas to those of authentic standards.

HPLC Method Parameters
ParameterSettingReference
Column Kinetex F5 (100 x 2.1 mm, 2.6 µm)[4]
Mobile Phase A Ultrapure Water[4]
Mobile Phase B Methanol[4]
Flow Rate 0.25 mL/min[4]
Column Temperature 30°C[4]
Injection Volume 20 µL[4]
Gradient Program 0-2 min: 50% B[4]
2-15 min: 50-80% B (linear)[4]
15-18 min: 80% B[4]
18-18.1 min: 80-50% B (linear)[4]
18.1-20 min: 50% B[4]
UV Detection Wavelength programmed based on analyte[7]
Fluorescence Detection Excitation/Emission wavelengths programmed based on analyte[7][8]

Visualization: HPLC Analysis Workflow

HPLC_Workflow start Start: Purified Sample injection 1. Sample Injection (Autosampler) start->injection separation 2. Chromatographic Separation (HPLC Column) injection->separation detection 3. Analyte Detection (UV/FLD/MS) separation->detection data_analysis 4. Data Analysis (Chromatography Software) detection->data_analysis waste Waste detection->waste end End: Quantitative Results data_analysis->end mobile_phase Mobile Phase Reservoir pump HPLC Pump mobile_phase->pump pump->injection

Workflow for HPLC Analysis of OH-NPAHs.

Section 3: GC-MS Analysis with Derivatization

For certain OH-NPAHs, particularly in biological matrices, gas chromatography-mass spectrometry (GC-MS) can offer high sensitivity and selectivity. However, the polar hydroxyl group makes these compounds non-volatile, necessitating a derivatization step to convert them into more volatile derivatives prior to GC analysis.[5] Silylation is a common derivatization technique for hydroxylated PAHs.[1][9]

Experimental Protocol: Derivatization for GC-MS Analysis

This protocol is based on methods for the derivatization of hydroxylated PAHs.[1][10]

Materials:

  • Concentrated sample extract (from SPE)

  • Silylating reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Pyridine or other suitable solvent

  • Heating block or oven

  • GC-MS system

Procedure:

  • Solvent Exchange: Ensure the sample extract is in an aprotic solvent (e.g., evaporate the SPE eluate and reconstitute in pyridine).

  • Derivatization Reaction:

    • To the sample extract, add an excess of the silylating reagent (e.g., 50 µL of MTBSTFA).

    • Vortex the mixture and heat at 60-70°C for 1-2 hours to ensure complete derivatization.

  • GC-MS Analysis:

    • Cool the reaction mixture to room temperature.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Optimize the GC temperature program and MS parameters for the separation and detection of the silylated OH-NPAH derivatives.

Visualization: Derivatization and GC-MS Logical Relationship

GCMS_Logic ohnpah Hydroxylated Nitro-PAH (Non-volatile, Polar) derivatization Derivatization (Silylation) ohnpah->derivatization silylated_ohnpah Silylated OH-NPAH (Volatile, Less Polar) derivatization->silylated_ohnpah gcms GC-MS Analysis silylated_ohnpah->gcms

Logical flow for GC-MS analysis of OH-NPAHs.

Conclusion

The purification of hydroxylated nitro-PAHs from complex samples is a challenging but essential task for their accurate analysis. The combination of solid-phase extraction with C18 sorbents and subsequent analysis by HPLC with UV/FLD or MS detection provides a robust and reliable workflow. For specific applications, particularly in biological monitoring, derivatization followed by GC-MS offers a highly sensitive alternative. The protocols and data presented here serve as a valuable resource for researchers and scientists working with these important environmental and biological contaminants. Careful optimization of each step is crucial for achieving the desired sensitivity, selectivity, and accuracy in the analysis of hydroxylated nitro-PAHs.

References

Commercial availability of 3-Nitrofluoranthen-8-ol reference material.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Commercial Availability and Application of 3-Nitrofluoranthen-8-ol Reference Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a hydroxylated metabolite of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust. Like many nitro-PAHs and their metabolites, this compound is of significant interest to researchers in toxicology, environmental science, and drug development due to its potential mutagenic and carcinogenic properties. This document provides an overview of the commercial availability of this compound as a reference material, along with detailed protocols for its potential applications in research settings.

Commercial Availability

As of late 2025, a direct commercial source for a certified reference material of this compound (CAS No. 115664-58-9) is not readily identifiable through standard chemical supplier catalogs. The parent compound, 3-nitrofluoranthene (CAS No. 892-21-7), is commercially available from several suppliers, including AccuStandard and LGC Standards, typically as a solution in an organic solvent.

The lack of a readily available commercial standard for this compound necessitates that researchers either perform a custom synthesis or develop methods for its isolation and purification from metabolic studies of 3-nitrofluoranthene. A potential starting point for developing a synthesis protocol can be found in the scientific literature describing the preparation of nitrofluoranthenol isomers. One such resource is the paper "Synthesis and Biological Activity of Metabolites of Environmental Nitroarenes," which outlines routes for the preparation of these compounds.

Physicochemical Data

A summary of the key physicochemical properties of this compound and its parent compound, 3-nitrofluoranthene, is provided in the table below for easy reference and comparison.

PropertyThis compound3-Nitrofluoranthene
CAS Number 115664-58-9892-21-7
Molecular Formula C₁₆H₉NO₃C₁₆H₉NO₂
Molecular Weight 263.25 g/mol 247.25 g/mol
Appearance Not specified in literatureYellow powder
Solubility Not specified in literatureSoluble in organic solvents like toluene

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on protocols described in the scientific literature.

In Vitro Metabolism of 3-Nitrofluoranthene to this compound

This protocol describes the generation of this compound from its parent compound using rat liver microsomes. This method can be used to produce small quantities of the metabolite for analytical standard development or for further biological testing.

Materials:

  • 3-Nitrofluoranthene

  • Rat liver microsomes (from phenobarbital-induced rats for higher activity)

  • NADPH regenerating system (e.g., isocitrate, isocitrate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Organic solvents for extraction (e.g., ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detection

Protocol:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Phosphate buffer (100 mM, pH 7.4)

    • Rat liver microsomes (0.5-1.0 mg/mL protein)

    • 3-Nitrofluoranthene (dissolved in a minimal amount of DMSO, final concentration 10-50 µM)

    • NADPH regenerating system (as per manufacturer's instructions)

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate for 30-60 minutes at 37°C with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex vigorously for 1 minute to extract the metabolites.

  • Sample Preparation for Analysis: Centrifuge the mixture to separate the organic and aqueous layers. Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for HPLC analysis.

  • HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method with a mobile phase consisting of acetonitrile and water to separate the metabolites. Monitor the elution profile using a UV detector at a wavelength of 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for PAHs. This compound and other metabolites can be identified by comparing their retention times with known standards (if available) or by collecting fractions for further characterization by mass spectrometry.

Mutagenicity Assessment using the Ames Test (Salmonella typhimurium Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. This protocol is adapted for testing this compound.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively)

  • S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation

  • Molten top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • This compound (dissolved in DMSO)

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9)

  • Negative control (DMSO)

Protocol:

  • Preparation of Tester Strains: Grow overnight cultures of the Salmonella typhimurium tester strains in nutrient broth at 37°C.

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of the tester strain culture and 0.1 mL of the test compound solution (at various concentrations).

    • For assays requiring metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of phosphate buffer.

    • Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (negative control).

  • Data Analysis: Record the number of revertant colonies for each concentration of this compound, as well as for the positive and negative controls.

Quantitative Data from Literature:

The following table summarizes mutagenicity data for 3-nitrofluoranthene and its metabolites from a study by Consolo et al. (1989), which can be used as a reference for expected outcomes.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmol)
3-NitrofluorantheneTA98-~1300
This compound TA98 - ~1300
3-Nitrofluoranthen-6-olTA98-~130
3-Nitrofluoranthen-9-olTA98-~130

Visualizations

Signaling Pathway: Metabolic Activation of 3-Nitrofluoranthene

The following diagram illustrates the metabolic pathway of 3-nitrofluoranthene to its hydroxylated metabolites, including this compound, and subsequent activation to a DNA-binding species.

Metabolic_Activation 3-Nitrofluoranthene 3-Nitrofluoranthene Metabolite_Pool Phase I Metabolism (Cytochrome P450) 3-Nitrofluoranthene->Metabolite_Pool This compound This compound Metabolite_Pool->this compound Other_Metabolites Other Hydroxylated Metabolites Metabolite_Pool->Other_Metabolites Activation Phase II Metabolism (e.g., Sulfotransferase) This compound->Activation Reactive_Intermediate Reactive Electrophilic Intermediate Activation->Reactive_Intermediate DNA_Adduct DNA Adduct Formation Reactive_Intermediate->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

Caption: Metabolic activation of 3-nitrofluoranthene.

Experimental Workflow: Mutagenicity Testing

This diagram outlines the general workflow for assessing the mutagenicity of this compound using the Ames test.

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Prepare this compound (in DMSO) Mix Combine Compound, Bacteria, and S9 Mix (or buffer) Compound->Mix Bacteria Grow Salmonella Tester Strains Bacteria->Mix S9 Prepare S9 Mix (for metabolic activation) S9->Mix Plate Add Top Agar and Plate on Minimal Media Mix->Plate Incubate Incubate Plates (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Determine Mutagenicity Count->Analyze

Caption: Ames test workflow for mutagenicity assessment.

Conclusion

This compound is a key metabolite for studying the genotoxicity of 3-nitrofluoranthene. While a commercial reference standard is not currently available, this application note provides researchers with essential information and protocols to either synthesize or generate this compound in the laboratory and to subsequently evaluate its biological activity. The provided methodologies for in vitro metabolism and mutagenicity testing serve as a valuable resource for scientists in environmental health and drug safety assessment. Further research into the development of a stable, certified reference material of this compound would greatly benefit the scientific community.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Peak Resolution for 3-Nitrofluoranthen-8-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the HPLC peak resolution of 3-Nitrofluoranthen-8-ol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the resolution of this compound isomers in reverse-phase HPLC?

A1: The resolution of closely related isomers like those of this compound is primarily influenced by three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k'). For isomers, selectivity is often the most challenging and critical parameter to optimize. This involves careful selection of the stationary phase, mobile phase composition (including organic modifier and pH), and column temperature.

Q2: My this compound isomer peaks are co-eluting. How can I confirm if I have two compounds under a single peak?

A2: Co-elution can be deceptive, sometimes presenting as a symmetrical-looking peak.[1] A shoulder on the peak is a more obvious sign.[1] To confirm co-elution, a Diode Array Detector (DAD) can be used for peak purity analysis.[1][2] A DAD scans across the peak, and if the UV spectra at different points within the peak are not identical, it indicates the presence of multiple components.[1][2] Similarly, a Mass Spectrometer (MS) detector can be used to examine the mass spectra across the peak for inconsistencies.[1][2]

Q3: What is a good starting point for method development for separating this compound isomers?

A3: A good starting point for method development is to use a C18 column with a simple mobile phase gradient. Begin with a broad scouting gradient (e.g., 5-95% acetonitrile in water over 30-60 minutes) to determine the approximate elution conditions. Based on the results, you can then optimize the gradient, or switch to an isocratic method if the retention times are close. Pay close attention to the selectivity and consider testing different organic modifiers (e.g., methanol instead of acetonitrile) as this can significantly impact the resolution of isomers.

Q4: Can changing the column temperature improve the resolution of my isomers?

A4: Yes, adjusting the column temperature can significantly impact selectivity and, therefore, resolution.[1] Increasing the temperature generally decreases retention time but can also alter the peak spacing.[3] It's an important parameter to screen during method development. However, be mindful that higher temperatures can risk sample degradation for thermally labile compounds.[4]

Q5: Are there specialized columns for separating isomers like this compound?

A5: Yes, for isomers that are positional isomers or diastereomers, columns with different selectivities, such as those with phenyl-hexyl or pentafluorophenyl (PFP) stationary phases, can provide alternative interactions and improve separation. For enantiomers (chiral isomers), a chiral stationary phase (CSP) is necessary for separation. It is crucial to first determine if the this compound isomers you are working with are chiral.

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution

Symptoms:

  • Peaks are not baseline separated.

  • A single peak with a shoulder or a distorted shape.

  • Inconsistent peak integration and quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Selectivity (α) 1. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. The different solvent properties can alter interactions with the stationary phase and improve selectivity. 2. Modify Mobile Phase pH: If the isomers have ionizable groups, adjusting the pH of the mobile phase can change their charge state and improve separation. 3. Change Stationary Phase: If mobile phase optimization is insufficient, try a column with a different chemistry (e.g., Phenyl-Hexyl, PFP, or a different C18 column from another manufacturer).
Low Efficiency (N) 1. Decrease Particle Size: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) to increase efficiency. 2. Increase Column Length: A longer column provides more theoretical plates, leading to sharper peaks and better resolution. 3. Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but will increase run time.[4]
Insufficient Retention (k') 1. Decrease Mobile Phase Strength: In reverse-phase HPLC, reduce the percentage of the organic solvent in the mobile phase to increase retention time and allow for better separation.[5]

Experimental Protocols

Protocol 1: Method Development for Separation of this compound Isomers

This protocol provides a systematic approach to developing an HPLC method for separating positional isomers of this compound.

1. Initial Column and Mobile Phase Screening:

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at an appropriate wavelength for this compound (determine via UV scan).

  • Injection Volume: 5 µL

2. Evaluation of Initial Run:

  • Assess the chromatogram for the number of peaks, their retention times, and the degree of separation.

  • If peaks are clustered, proceed to gradient optimization.

3. Gradient Optimization:

  • Based on the initial run, create a shallower gradient around the elution time of the isomers. For example, if the isomers elute between 15 and 20 minutes (corresponding to roughly 40-50% B), try a gradient of 35-55% B over 20 minutes.

4. Organic Modifier Screening:

  • Repeat the optimized gradient, but replace acetonitrile with methanol as Mobile Phase B. Compare the chromatograms to see if selectivity is improved.

5. Temperature Screening:

  • Using the best organic modifier and gradient, perform runs at different temperatures (e.g., 25 °C, 40 °C, and 50 °C). Evaluate the effect on resolution.

6. Stationary Phase Screening (if necessary):

  • If adequate resolution is not achieved, repeat the process with a column of different selectivity, such as a Phenyl-Hexyl or PFP column.

Visualizations

Troubleshooting_Workflow start Start: Poor Peak Resolution check_purity Check Peak Purity (DAD/MS) start->check_purity is_coelution Co-elution Confirmed? check_purity->is_coelution optimize_alpha Optimize Selectivity (α) is_coelution->optimize_alpha Yes optimize_n Optimize Efficiency (N) is_coelution->optimize_n No (Peak Tailing/Broadening) change_solvent Change Organic Modifier (ACN <-> MeOH) optimize_alpha->change_solvent adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph Still Poor end_good Resolution Achieved change_solvent->end_good Improved change_column Change Stationary Phase (e.g., Phenyl, PFP) adjust_ph->change_column Still Poor adjust_ph->end_good Improved change_column->end_good Improved end_bad Consult Further change_column->end_bad No Improvement smaller_particles Use Smaller Particle Size Column optimize_n->smaller_particles longer_column Increase Column Length smaller_particles->longer_column Still Poor smaller_particles->end_good Improved optimize_k Optimize Retention (k') longer_column->optimize_k Still Poor longer_column->end_good Improved weaker_mobile_phase Decrease Organic Solvent % optimize_k->weaker_mobile_phase weaker_mobile_phase->end_good Improved weaker_mobile_phase->end_bad No Improvement Resolution_Factors cluster_alpha Influenced by Chemistry cluster_n Influenced by Column & Flow cluster_k Influenced by Mobile Phase Strength resolution Peak Resolution selectivity Selectivity (α) Peak Spacing resolution->selectivity efficiency Efficiency (N) Peak Width resolution->efficiency retention Retention Factor (k') Retention Time resolution->retention mobile_phase Mobile Phase Composition (Solvent, pH, Additives) selectivity->mobile_phase stationary_phase Stationary Phase Type (C18, Phenyl, etc.) selectivity->stationary_phase temperature_alpha Temperature selectivity->temperature_alpha column_length Column Length efficiency->column_length particle_size Particle Size efficiency->particle_size flow_rate_n Flow Rate efficiency->flow_rate_n mobile_phase_strength Mobile Phase Strength (% Organic) retention->mobile_phase_strength temperature_k Temperature retention->temperature_k

References

Overcoming challenges in the synthesis of 3-Nitrofluoranthen-8-ol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-Nitrofluoranthen-8-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A common strategy involves a multi-step synthesis starting from fluoranthene. A plausible, albeit challenging, route is the nitration of an 8-substituted fluoranthene precursor, such as 8-hydroxyfluoranthene or a protected version like 8-methoxyfluoranthene. The primary challenge in this approach is directing the nitration to the C-3 position, as the hydroxyl/alkoxy group is a strong ortho, para-director, which would favor substitution at positions C-7 and C-9. An alternative route, the hydroxylation of 3-nitrofluoranthene, is complicated by the strong deactivating nature of the nitro group.

Q2: Why is regioselectivity a major issue in this synthesis?

A2: Regioselectivity is a significant hurdle due to the electronic properties of the fluoranthene core and the directing effects of the substituents. Fluoranthene itself is most reactive at the C-3 and C-8 positions.[1] However, when a substituent is present, its directing effect can either compete with or reinforce the inherent reactivity of the ring system.

  • An activating, ortho, para-directing group at C-8 (like -OH or -OCH₃) will strongly direct incoming electrophiles to the C-7 and C-9 positions.

  • A deactivating, meta-directing group at C-3 (the nitro group) makes subsequent electrophilic substitution, such as hydroxylation, at any position difficult and may not offer clear regiochemical control.

Q3: What are the primary safety precautions I should take?

A3: The synthesis of this compound involves several hazards:

  • Nitrating Agents: Mixtures of nitric and sulfuric acid are highly corrosive and strong oxidizing agents. Reactions should be carried out in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Temperature control is critical to prevent runaway reactions.

  • Polycyclic Aromatic Hydrocarbons (PAHs): Fluoranthene and its derivatives are classified as PAHs. Many nitro-PAHs are suspected mutagens or carcinogens.[2][3][4] Handle these compounds with care, using gloves and a respirator if generating aerosols. All waste should be disposed of according to institutional guidelines for hazardous materials.

  • Solvents: Use appropriate ventilation when working with organic solvents and be aware of their flammability.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will help determine the substitution pattern on the fluoranthene core.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the nitro group (typically strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹) and the hydroxyl group (a broad peak around 3200-3600 cm⁻¹).[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₆H₉NO₃, expected mass ~263.25 g/mol ).

  • Chromatography: Thin-layer chromatography (TLC) can be used to monitor reaction progress and assess purity. High-performance liquid chromatography (HPLC) is recommended for final purity analysis.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Product
Possible Cause Suggested Solution
Ineffective Nitration Ensure the nitrating agent is freshly prepared and potent. Control the reaction temperature carefully; too low may prevent the reaction, while too high can lead to degradation or over-nitration.
Deactivation by Nitro Group (in hydroxylation of 3-nitrofluoranthene) The nitro group strongly deactivates the ring, making electrophilic hydroxylation very difficult. Consider alternative, more advanced methods like nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present, or transition-metal-free hydroxylation protocols.[5]
Poor Starting Material Quality Verify the purity of your starting fluoranthene or fluoranthene derivative by NMR or melting point analysis. Impurities can interfere with the reaction.
Incorrect Reaction Time Monitor the reaction progress using TLC. Reactions that are too short may result in incomplete conversion, while overly long reactions can lead to side product formation and degradation.
Problem 2: Formation of Multiple Isomers
Possible Cause Suggested Solution
Lack of Regiocontrol in Nitration This is the most significant challenge. Nitrating 8-hydroxyfluoranthene will likely yield 7-nitro and 9-nitro isomers as major products. To favor the 3-nitro isomer, consider using a bulky protecting group on the hydroxyl function, which may sterically hinder the ortho positions (C-7, C-9) to a degree. Alternatively, explore different nitrating agents and solvent systems, as these can sometimes influence isomer ratios.[6]
Over-nitration Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature to minimize the formation of dinitro or trinitro byproducts.[7]
Isomer Separation Difficulty The resulting isomers often have very similar polarities, making separation by standard column chromatography challenging. Use high-resolution techniques like preparative HPLC or supercritical fluid chromatography (SFC). For column chromatography, test a wide range of solvent systems with varying polarity.[8]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Product is Insoluble This compound is expected to have low solubility in non-polar solvents. Use more polar solvents like dichloromethane, acetone, or ethyl acetate for extraction and chromatography.[9]
Co-elution of Isomers As mentioned above, isomers are difficult to separate. If column chromatography is the only option, use a high-quality silica gel with a small particle size and employ a slow, shallow gradient elution.
Removal of Acidic Impurities If using a nitration mixture, residual acids can be removed by washing the organic layer with a dilute sodium bicarbonate solution during workup. For phenolic impurities, an alkaline wash can be effective.[10]
Recrystallization Fails Finding a suitable solvent system for recrystallization can be difficult. Try a solvent/anti-solvent system. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., acetone) and slowly add a poor solvent (e.g., hexane) until turbidity is observed, then allow to cool slowly.[11]

Quantitative Data Summary

Table 1: Typical Conditions for Electrophilic Nitration

ParameterConditionRationale / Notes
Nitrating Agent HNO₃ / H₂SO₄Standard, powerful nitrating agent. The ratio can be varied to control reactivity.
Acetyl NitrateA milder alternative, may offer different regioselectivity. Generated in situ from HNO₃ and acetic anhydride.
Temperature 0 °C to 25 °CLow temperatures are crucial to control the reaction rate, prevent over-nitration, and minimize side reactions.
Solvent Dichloromethane, Acetic AcidThe choice of solvent can influence solubility and, in some cases, the isomeric product distribution.

Table 2: Key Spectroscopic Data for Characterization

Technique Functional Group Expected Signal
FT-IR Nitro (-NO₂)Strong asymmetric stretch: ~1515-1530 cm⁻¹Strong symmetric stretch: ~1320-1350 cm⁻¹[2]
FT-IR Hydroxyl (-OH)Broad peak, ~3200-3600 cm⁻¹
¹H NMR Aromatic ProtonsComplex multiplets in the aromatic region, typically ~7.5-9.0 ppm.
¹H NMR Phenolic ProtonA broad singlet, chemical shift can vary depending on solvent and concentration.
¹³C NMR Carbon attached to -NO₂Typically deshielded, ~140-150 ppm.
¹³C NMR Carbon attached to -OHTypically deshielded, ~150-160 ppm.

Methodologies and Visualizations

Proposed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 8-Methoxyfluoranthene (Protecting the Hydroxyl Group)

  • Dissolve 8-hydroxyfluoranthene in a suitable solvent (e.g., DMF or acetone).

  • Add a base (e.g., K₂CO₃) and stir for 15-30 minutes.

  • Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup: quench with water, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield 8-methoxyfluoranthene.

Step 2: Nitration of 8-Methoxyfluoranthene

  • Cool a solution of 8-methoxyfluoranthene in dichloromethane to 0 °C in an ice bath.

  • Slowly add a pre-mixed, chilled solution of fuming nitric acid in concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring it over crushed ice.

  • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the crude nitro-isomers.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude product from Step 2 in dichloromethane.

  • Cool the solution to 0 °C.

  • Add a demethylating agent (e.g., BBr₃) dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water or methanol.

  • Perform an aqueous workup and extract the product.

  • Purify the final product using preparative HPLC or extensive column chromatography to isolate the this compound isomer.

Visualized Experimental Workflow

G Proposed Synthesis Workflow for this compound A Start: 8-Hydroxyfluoranthene B Step 1: Protection (e.g., Methylation with CH3I, K2CO3) A->B C Intermediate: 8-Methoxyfluoranthene B->C D Step 2: Nitration (HNO3 / H2SO4, 0 °C) C->D E Crude Product: Mixture of Nitro-isomers D->E F Step 3: Deprotection (e.g., BBr3) E->F G Crude Final Product F->G H Purification (Preparative HPLC / Column Chromatography) G->H I Final Product: This compound H->I

Caption: A proposed three-step workflow for the synthesis of this compound.

Troubleshooting Logic for Poor Regioselectivity

G Troubleshooting Poor Regioselectivity Start Problem: Low yield of 3-nitro isomer, high yield of other isomers. Q1 Is the protecting group on the C-8 hydroxyl bulky enough to sterically hinder C-7/C-9? Start->Q1 A1_Yes Consider electronic effects. Try a milder nitrating agent (e.g., Acetyl Nitrate). Q1->A1_Yes Yes A1_No Change to a bulkier protecting group (e.g., tert-butyldimethylsilyl - TBDMS). Q1->A1_No No Q2 Have different reaction conditions been tested? A1_Yes->Q2 A1_No->Q2 A2_Yes Isomer separation is the main challenge. Optimize purification via HPLC. Q2->A2_Yes Yes A2_No Systematically vary: 1. Temperature (lower it further) 2. Solvent polarity 3. Reaction time Q2->A2_No No End Continue with optimized purification or synthesis strategy. A2_Yes->End A2_No->End

Caption: Decision tree for addressing challenges with regioselectivity during nitration.

References

Reducing background interference in 3-Nitrofluoranthen-8-ol mass spec analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of 3-Nitrofluoranthen-8-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background interference and improve the quality of your analytical data.

Troubleshooting & FAQs

This section addresses common issues encountered during the analysis of this compound.

Q1: Why is my baseline consistently high and noisy across my entire chromatogram?

A high or noisy baseline is often a sign of systemic contamination in your LC-MS system. The issue can typically be traced to contaminated solvents, a dirty instrument, or problems with the mobile phase delivery.[1][2]

Troubleshooting Steps:

  • Solvent/Mobile Phase Check: Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Contaminants in lower-grade solvents are a frequent cause of high background.[3]

  • System Cleaning: If fresh solvents do not resolve the issue, systemic contamination is likely. Perform a system flush or "bake-out" to clean the LC and MS components. A common procedure involves running a high-organic solvent mixture at elevated temperatures overnight.[4]

  • Isolate the Source: To determine if the contamination originates from the LC or the MS, you can disconnect the LC from the mass spectrometer and infuse a clean solvent directly into the MS. If the background remains high, the issue is within the mass spectrometer itself (e.g., the ion source). If the background drops, the contamination is in the LC system (e.g., tubing, column, pump seals).

Below is a logical workflow to diagnose the source of high background noise.

high_background_workflow start Start: High Background Noise check_solvents Prepare Fresh LC-MS Grade Solvents start->check_solvents problem_solved1 Problem Resolved check_solvents->problem_solved1 Noise Drops isolate_source Isolate Contamination Source (LC vs. MS) check_solvents->isolate_source No Change lc_issue Contamination is from LC System isolate_source->lc_issue Direct Infusion OK ms_issue Contamination is from MS System isolate_source->ms_issue Direct Infusion Noisy flush_lc Flush LC System & Check for Leaks lc_issue->flush_lc clean_ms Clean MS Ion Source & Transfer Optics ms_issue->clean_ms problem_solved2 Problem Resolved flush_lc->problem_solved2 problem_solved3 Problem Resolved clean_ms->problem_solved3

Caption: Troubleshooting workflow for high background noise.
Q2: My signal-to-noise (S/N) ratio for this compound is poor, even when the baseline is low. What's causing this?

Poor signal-to-noise for a specific analyte, especially in complex samples, is often caused by matrix effects , specifically ion suppression.[5][6] This occurs when co-eluting compounds from the sample matrix (e.g., lipids, salts, proteins) compete with your analyte for ionization in the MS source, thereby reducing its signal intensity.[6][7]

Strategies to Mitigate Ion Suppression:

  • Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing interferences than simple protein precipitation.[5][6]

  • Optimize Chromatography: Adjust your LC method to improve the separation between this compound and any co-eluting matrix components. This can involve changing the gradient, flow rate, or using a different column chemistry.[8]

  • Sample Dilution: If the analyte concentration is high enough, simply diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[8][9]

  • Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal, as it will co-elute and experience the same matrix effects, allowing for more accurate quantification.[6]

The diagram below illustrates how matrix components can interfere with the analyte signal.

matrix_effect_pathway cluster_sample Sample Matrix cluster_lc LC Column cluster_ms MS Ion Source analyte This compound separation Co-elution analyte->separation interference Matrix Components (Lipids, Salts, etc.) interference->separation ionization Electrospray Ionization (ESI) separation->ionization Analytes + Interferences detector Detector: Suppressed Analyte Signal ionization->detector Competition for Charge

Caption: The pathway of ion suppression from sample to detector.
Q3: I see persistent, unidentified peaks even in my blank injections. What are they?

These are often referred to as "ghost peaks" and typically arise from system contamination or carryover from previous injections. Common contaminants in LC-MS include plasticizers, slip agents, and solvent impurities.[10]

Common Contaminants:

  • Plasticizers (Phthalates): These can leach from plastic labware such as solvent bottle caps, tubing, and well plates.[10] Using glass or polypropylene containers is recommended.

  • Solvent Adducts: Ions from mobile phase additives (e.g., sodium, potassium, formate) can form adducts with other background contaminants.

  • Carryover: Highly concentrated samples can adsorb to surfaces in the injector, column, or tubing and slowly leach out in subsequent runs. An effective needle wash and system flushing between samples can minimize this.

The following table lists common background ions that may interfere with your analysis.

m/z (Da) Ion Type Compound Identity Possible Origin
149.0233[M+H]+Phthalate fragmentPlasticizers from labware[10]
279.1596[M+H]+Dibutyl phthalatePlasticizers from labware[10]
113.0964[M+H]+N,N-DimethylacetamideCommon solvent (DMF impurity)
102.1283[M+H]+TriethylamineIon-pairing agent, buffer[10]
284.2686[M+H]+Oleamide/ErucamideSlip agents from plastics (e.g., pipette tips, vials)
Q4: What is the expected fragmentation pattern for this compound in MS/MS analysis?

Understanding the fragmentation of your target analyte is crucial for developing selective Multiple Reaction Monitoring (MRM) methods. For this compound (C₁₆H₉NO₃, Monoisotopic Mass: 263.0582 g/mol ), fragmentation in negative ion mode typically involves losses of neutral molecules like NO, NO₂, and CO.

Expected Fragmentation Pathway:

  • Parent Ion [M-H]⁻: The deprotonated molecule at m/z 262.05.

  • Loss of NO: A common fragmentation for nitroaromatics, leading to a fragment at m/z 232.05.

  • Loss of NO₂: Cleavage of the nitro group, resulting in a fragment at m/z 216.05.

  • Subsequent Loss of CO: Following other losses, the phenolic structure can lose carbon monoxide (CO), a common fragmentation for phenols, leading to further fragments.

The diagram below visualizes this proposed fragmentation.

fragmentation_pathway parent [M-H]⁻ m/z 262.05 loss_no Fragment m/z 232.05 parent->loss_no - NO loss_no2 Fragment m/z 216.05 parent->loss_no2 - NO₂ loss_no_co Fragment m/z 204.04 loss_no->loss_no_co - CO

Caption: Proposed MS/MS fragmentation of this compound.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup

This protocol is designed to extract this compound from a complex biological matrix (e.g., plasma) while removing common interferences like phospholipids.

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma, add 300 µL of acidified acetonitrile (e.g., with 1% formic acid) to precipitate proteins.

  • Vortex & Centrifuge: Vortex the sample for 1 minute, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Condition SPE Cartridge: Use a mixed-mode or reverse-phase SPE cartridge. Condition it by passing 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Wash Step: Wash the cartridge with 1 mL of 5-10% methanol in water to remove polar interferences.

  • Elute Analyte: Elute the this compound with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Double Liquid-Liquid Extraction (LLE)

This protocol uses two different solvents to achieve a high degree of purification.[5]

Methodology:

  • Initial Extraction (Hydrophobic Wash): To 1 mL of aqueous sample, add 1 mL of a non-polar solvent like hexane. Vortex for 2 minutes and let the layers separate.

  • Discard Non-Polar Layer: Carefully remove and discard the top hexane layer. This step removes highly non-polar interferences, while the moderately polar this compound remains in the aqueous phase.[5]

  • Second Extraction (Analyte Extraction): To the remaining aqueous layer, add 1 mL of a moderately polar solvent like ethyl acetate or methyl tert-butyl ether.

  • Vortex & Separate: Vortex for 2 minutes and allow the layers to separate.

  • Collect Organic Layer: Transfer the top organic layer (containing the analyte) to a new tube.

  • Dry and Reconstitute: Evaporate the solvent to dryness and reconstitute in the mobile phase for analysis.

Data Summary: Comparison of Sample Preparation Methods

The choice of sample preparation can significantly impact the reduction of matrix effects and improve the signal-to-noise ratio.

Method Relative Matrix Effect (%) Analyte Recovery (%) Pros Cons
Protein Precipitation60-80% (High Suppression)90-100%Fast, simple, inexpensive.Poor removal of phospholipids and other interferences.[7]
Liquid-Liquid Extraction (LLE)20-40% (Moderate Suppression)70-90%Good removal of salts and polar interferences.Can be labor-intensive, requires solvent optimization.
Solid-Phase Extraction (SPE)5-20% (Low Suppression)85-95%Excellent selectivity, high purification, amenable to automation.[6]Higher cost, requires method development.

References

Addressing the stability of 3-Nitrofluoranthen-8-ol in various solvents.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability of 3-Nitrofluoranthen-8-ol in various solvents. Due to the limited availability of specific stability data for this compound, this resource focuses on providing a framework for establishing its stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many nitroaromatic compounds, can be influenced by several factors:

  • Solvent Type: The polarity and chemical nature of the solvent can significantly impact stability.[1][2] For instance, some nitroaromatic compounds show different stability profiles in polar versus nonpolar solvents.[1]

  • Light Exposure: Many aromatic compounds are light-sensitive. Exposure to UV or even ambient light can lead to photodegradation.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.

  • Presence of Oxidizing or Reducing Agents: The nitro group can be susceptible to reduction, while the aromatic system can be prone to oxidation.

Q2: What are the initial signs of degradation I should look for?

A2: Visual inspection can often provide the first clues of degradation. These include:

  • Color Change: A change in the color of the solution is a common indicator of chemical transformation.

  • Precipitation: The formation of a solid in a previously clear solution can indicate the formation of insoluble degradation products.

  • Changes in Spectroscopic Profile: A shift in the UV-Vis absorption spectrum can indicate structural changes to the molecule.[5]

Q3: What are the recommended general storage conditions for a stock solution of this compound?

A3: While specific data is unavailable, based on general best practices for light-sensitive and potentially unstable compounds, the following storage conditions are recommended:

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure.[3][4][6]

  • Low Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions.

  • Inert Atmosphere: For long-term storage, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly rapid loss of compound purity in solution. Solvent-mediated degradation: The chosen solvent may be reacting with the compound or catalyzing its degradation.Conduct a solvent screening study. Prepare small-scale solutions in a range of solvents with varying polarities (e.g., acetonitrile, methanol, DMSO, toluene) and monitor the purity over time using an appropriate analytical method like HPLC.
Solution changes color upon storage. Photodegradation or oxidation: Exposure to light or atmospheric oxygen may be causing the compound to degrade.Strictly adhere to light-protection protocols. Use amber vials and work in a dimly lit area when handling the solution.[3][4][7] Consider de-gassing the solvent and storing the solution under an inert atmosphere.
Formation of a precipitate in the solution. Formation of an insoluble degradation product or change in solubility due to temperature fluctuations. Analyze the precipitate. If possible, isolate and analyze the solid to identify it as a degradation product. Re-evaluate the storage temperature and ensure it remains constant.
Inconsistent results in bioassays. Degradation of the compound in the assay medium. Assess the stability of this compound directly in your assay buffer. Incubate the compound in the buffer under the same conditions as your experiment (time, temperature, light exposure) and measure its concentration at different time points.

Experimental Protocols

Protocol 1: General Solvent Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a selection of common laboratory solvents.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO, Dichloromethane, Toluene)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is known to be soluble and stable for a short period (e.g., acetonitrile or DMSO).

  • Working Solution Preparation: In separate amber vials, dilute the stock solution with each of the test solvents to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze each working solution by HPLC to determine the initial peak area of this compound. This will serve as the baseline.

  • Storage: Store the vials under controlled conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), re-analyze each solution by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) measurement.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways of a compound.[8][9]

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in a mild acid (e.g., 0.1 N HCl) and a mild base (e.g., 0.1 N NaOH).

  • Incubate the solutions at room temperature and an elevated temperature (e.g., 50-60°C).[10]

  • Analyze samples at various time points by HPLC to monitor for degradation.

2. Oxidative Degradation:

  • Prepare a solution of this compound in a solvent containing a mild oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate at room temperature, protected from light.

  • Analyze samples at different time points to assess degradation.

3. Photostability:

  • Expose a solution of this compound to a controlled light source that emits both UV and visible light.

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Analyze both the exposed and control samples at various time points.

4. Thermal Degradation:

  • Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60-80°C).

  • Analyze the samples at different time points to evaluate thermal stability.

Data Presentation

Table 1: Example Data Table for Solvent Stability Study

SolventTime (days)% Remaining this compoundAppearance
Acetonitrile0100Clear, yellow solution
199.5No change
398.9No change
797.2No change
1495.1No change
Methanol0100Clear, yellow solution
198.2No change
395.6Slight darkening
789.4Darker yellow
1482.3Brownish tint
... (data for other solvents)

Table 2: Example Summary of Forced Degradation Study

ConditionObservation% Degradation after 24h
0.1 N HCl (60°C)Significant decrease in main peak, appearance of new peaks45%
0.1 N NaOH (60°C)Rapid color change to dark brown, multiple degradation peaks>90%
3% H₂O₂ (RT)Moderate degradation25%
Light ExposureGradual decrease in main peak15%
80°C (in solution)Slow degradation10%

Visual Workflow

The following diagram illustrates a logical workflow for assessing the stability of this compound.

Stability_Workflow start Start: Obtain this compound solubility_screen Perform Solubility Screening in Various Solvents start->solubility_screen analytical_method Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC) solubility_screen->analytical_method stability_study Design and Conduct Solvent Stability Study analyze_samples Analyze Samples at Time Points stability_study->analyze_samples forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Light, Thermal) forced_degradation->analyze_samples analytical_method->stability_study analytical_method->forced_degradation interpret_data Interpret Data and Identify Degradation Products (e.g., LC-MS) analyze_samples->interpret_data establish_conditions Establish Optimal Storage and Handling Conditions interpret_data->establish_conditions end End: Implement Stabilized Procedures establish_conditions->end

Caption: Workflow for assessing the stability of this compound.

References

Preventing degradation of 3-Nitrofluoranthen-8-ol during sample prep.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Nitrofluoranthen-8-ol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound during sample preparation?

A1: The primary factors contributing to the degradation of this compound, a type of hydroxylated nitro-polycyclic aromatic hydrocarbon (nitro-PAH), are exposure to light, elevated temperatures, and reactive solvents. Nitroaromatic compounds are known to be susceptible to photochemical reactions, and the presence of a hydroxyl group can further sensitize the molecule to degradation.[1] Thermal decomposition can also occur, particularly in the high-temperature environment of a gas chromatography (GC) inlet.

Q2: I am observing low recovery of this compound after sample extraction and cleanup. What could be the cause?

A2: Low recovery can be due to several factors:

  • Degradation: As mentioned in Q1, photodegradation and thermal degradation are significant concerns.

  • Incomplete Extraction: The choice of extraction solvent and method is critical. This compound has polar (hydroxyl) and non-polar (polycyclic aromatic) characteristics, requiring a solvent system that can efficiently solvate it.

  • Improper Solid-Phase Extraction (SPE) Protocol: Using an inappropriate sorbent, conditioning solvent, or elution solvent can lead to poor recovery. The polar hydroxyl group can lead to strong interactions with certain sorbents.

  • Adsorption to Labware: Highly aromatic and polar compounds can adsorb to glass and plastic surfaces.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is highly recommended for gas chromatography-mass spectrometry (GC-MS) analysis. The hydroxyl group makes the molecule less volatile and more prone to thermal degradation in the GC inlet. Silylation is a common derivatization technique for hydroxylated PAHs, which increases volatility and thermal stability.[2] For high-performance liquid chromatography (HPLC) analysis, derivatization is generally not required.

Q4: What are the recommended analytical techniques for this compound?

A4: Both GC-MS and HPLC are suitable techniques.

  • GC-MS: Offers high sensitivity and selectivity, especially when using tandem mass spectrometry (MS/MS). However, it requires a derivatization step to protect the hydroxyl group.

  • HPLC with Fluorescence Detection (FLD) or Mass Spectrometry (MS): HPLC-FLD is a sensitive and selective method for fluorescent compounds like PAHs and their derivatives. HPLC-MS provides high selectivity and structural information. These methods do not typically require derivatization.

Troubleshooting Guides

Issue 1: Analyte Loss During Solvent Evaporation
Symptom Possible Cause Recommended Solution
Low or no detectable this compound in the final extract.Photodegradation: Exposure to ambient or UV light during the evaporation process. Nitroaromatic compounds are known to be photolabile.[1]Work in a fume hood with the sash down and under amber or yellow light. Alternatively, wrap evaporation vessels in aluminum foil.
Thermal Degradation: Using excessive heat during evaporation.Use a gentle stream of nitrogen at room temperature for evaporation. If a water bath is used, keep the temperature below 40°C.
Co-evaporation of Analyte: If the analyte is particularly volatile (less likely for this compound) or if the solvent is evaporated to complete dryness.Avoid evaporating the sample to complete dryness. Leave a small residual volume of a high-boiling point "keeper" solvent like toluene.
Issue 2: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis
Symptom Possible Cause Recommended Solution
Tailing peaks, broad peaks, or low signal intensity.Analyte Degradation in the GC Inlet: The high temperature of the inlet can cause degradation of the underivatized hydroxyl group.Derivatize the sample: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to protect the hydroxyl group.[2]
Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner, column, or detector.Use a deactivated inlet liner (e.g., silanized). Condition the GC column according to the manufacturer's instructions.
Improper Injection Technique: A slow injection can lead to band broadening.Use a fast, automated injection if possible.
Issue 3: Inconsistent Results and Poor Reproducibility

| Symptom | Possible Cause | Recommended Solution | | :--- | :--- | | High variability in analyte concentration between replicate samples. | Inconsistent Sample Handling: Variations in light exposure, temperature, and processing time between samples. | Standardize all sample preparation steps. Process all samples in the same batch under identical conditions. Use amber vials and minimize exposure to light. | | | Matrix Effects: Co-extracted matrix components can interfere with the analysis, causing signal enhancement or suppression. | Improve the cleanup procedure: Optimize the solid-phase extraction (SPE) method. Consider using different sorbents or a multi-step cleanup process. | | | Instrument Instability: Fluctuations in instrument performance. | Regularly perform instrument maintenance and calibration. Use an internal standard to correct for variations in instrument response. |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of this compound

This protocol is adapted from methods for hydroxylated PAHs and is suitable for cleaning up extracts from environmental or biological matrices.

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Deionized water

  • Nitrogen gas for evaporation

Methodology:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 6 mL of dichloromethane.

    • Wash with 6 mL of methanol.

    • Equilibrate with 6 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the sample extract (dissolved in a solvent compatible with the aqueous phase, e.g., with a small amount of methanol) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 6 mL of deionized water to remove polar interferences.

    • Wash with 6 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove moderately polar interferences.

  • Drying:

    • Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the this compound from the cartridge with 6 mL of dichloromethane or a mixture of hexane and dichloromethane.

  • Concentration:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol describes a common silylation procedure to protect the hydroxyl group.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Methodology:

  • Sample Preparation:

    • Ensure the sample extract is completely dry. Residual water will react with the derivatizing agent.

  • Reagent Addition:

    • Add 50 µL of anhydrous pyridine or acetonitrile to the dry sample residue in a GC vial.

    • Add 50 µL of BSTFA + 1% TMCS.

  • Reaction:

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60-70°C for 30 minutes.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis start Sample Collection extraction Solvent Extraction (e.g., Dichloromethane) start->extraction spe Solid-Phase Extraction (SPE) extraction->spe concentration Solvent Evaporation (under Nitrogen) spe->concentration derivatization Derivatization (for GC-MS) (e.g., Silylation) concentration->derivatization If GC-MS hplc HPLC-FLD/MS Analysis concentration->hplc If HPLC gcms GC-MS Analysis derivatization->gcms degradation_pathways cluster_degradation Potential Degradation Pathways compound This compound photodegradation Photodegradation Products (e.g., ring cleavage, denitration) compound->photodegradation Light Exposure thermal_degradation Thermal Degradation Products (in GC inlet) compound->thermal_degradation High Temperature

References

Troubleshooting low yield in 3-Nitrofluoranthen-8-ol synthesis reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Nitrofluoranthen-8-ol. The guidance is tailored for researchers, scientists, and professionals in drug development who may be encountering challenges, particularly low yields, in this multi-step synthesis.

Troubleshooting Guide (Question & Answer Format)

This guide is divided into the two primary stages of the synthesis: the nitration of fluoranthene and the subsequent hydroxylation of 3-nitrofluoranthene.

Stage 1: Nitration of Fluoranthene to 3-Nitrofluoranthene

Question 1: My nitration reaction has a very low conversion rate, and I am recovering a large amount of unreacted fluoranthene. What could be the cause?

Answer: Low conversion in the nitration of fluoranthene is often due to issues with the nitrating agent or reaction conditions. Here are the primary factors to investigate:

  • Insufficiently Strong Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction, typically generated from a mixture of concentrated nitric acid and sulfuric acid.[1] If the acid mixture is not sufficiently concentrated or has absorbed moisture, the concentration of the nitronium ion will be too low for an efficient reaction.

  • Reaction Temperature: While nitration is an exothermic reaction that requires careful temperature control to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within the given timeframe.

  • Poor Solubility of Fluoranthene: Fluoranthene has poor solubility in the highly polar acid mixture.[2] If the stirring is inadequate, the two-phase reaction will have poor contact between the reactants, limiting the reaction rate.

Question 2: The yield of the desired 3-nitrofluoranthene isomer is low, with a complex mixture of other nitro-isomers. How can I improve the regioselectivity?

Answer: Fluoranthene has several positions susceptible to electrophilic attack, with positions 3 and 8 being the most reactive.[3] Achieving high regioselectivity for the 3-position can be challenging. Consider the following adjustments:

  • Choice of Nitrating Agent: Milder nitrating agents can sometimes offer better selectivity. While mixed acid is common, exploring alternatives like N₂O₅ in an inert solvent might provide different isomer distributions.

  • Reaction Temperature: Temperature can influence the isomer ratio. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable conversion rate, as higher temperatures can sometimes lead to a loss of selectivity.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of nitration. While often performed in the acid mixture, using a co-solvent (if compatible with the strong acids) could alter the solvation of the reaction intermediate and affect the product distribution.

Question 3: I am observing the formation of dark, tar-like substances and dinitro- or poly-nitrofluoranthene byproducts. How can I prevent this?

Answer: The formation of tar and poly-nitrated products is a common issue in nitration reactions, especially with polycyclic aromatic hydrocarbons.[4] This is typically caused by over-nitration or side reactions due to harsh conditions.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards di- and tri-nitration. Carefully control the stoichiometry, using only a slight excess of nitric acid (1.05-1.2 equivalents).

  • High Reaction Temperature: Elevated temperatures increase the rate of all reactions, including the subsequent nitration of the mono-nitro product. Maintain a low and consistent temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent.[5]

  • Slow Addition of Reagents: Add the nitrating mixture dropwise to the solution of fluoranthene. This helps to control the exotherm and maintain a low concentration of the nitrating agent at any given time, disfavoring poly-nitration.

Stage 2: Hydroxylation of 3-Nitrofluoranthene to this compound

Question 4: The hydroxylation of 3-nitrofluoranthene is not proceeding, or the yield is extremely low. What are the potential reasons?

Answer: Introducing a hydroxyl group onto the electron-deficient ring of 3-nitrofluoranthene is a challenging step. The nitro group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. If you are attempting a hydroxylation, consider these points:

  • Reaction Mechanism and Reagents: Standard electrophilic hydroxylation methods are unlikely to be effective. More specialized methods are required:

    • Oxidative Hydroxylation: Methods using strong oxidizing agents or radical species, such as superoxide anion radical (KO₂ with a crown ether), have been shown to hydroxylate nitro-PAHs.[6] The efficiency of these reactions can be highly substrate-dependent.

    • Vicarious Nucleophilic Substitution (VNS): This method allows for the formal substitution of a hydrogen atom. Using a nucleophile like an alkyl hydroperoxide anion in the presence of a strong base could be a viable, though advanced, strategy.[7]

  • Reagent Purity and Activity: The reagents for these specialized reactions (e.g., potassium superoxide, strong bases) must be of high purity and handled under anhydrous conditions to maintain their reactivity.

  • Reaction Conditions: These reactions often require specific solvents (e.g., anhydrous DMF, THF) and strict temperature control. Deviations from the optimal conditions can lead to reaction failure or decomposition.

Question 5: I am getting a mixture of hydroxylated isomers instead of the desired 8-hydroxy product. How can I improve the selectivity?

Answer: The regioselectivity of the hydroxylation step will depend heavily on the chosen method.

  • Directing Effects: The nitro group is a meta-director in electrophilic substitution, but in nucleophilic or radical reactions, its directing effects are different. For nucleophilic attack, the positions ortho and para to the nitro group are activated. In the case of 3-nitrofluoranthene, this would favor attack at positions 2 and 4, not 8.

  • Inherent Reactivity of the Fluoranthene System: The inherent reactivity of the fluoranthene core also plays a role. Position 8 is one of the most reactive sites for electrophilic attack, but this may not hold true for other reaction types.

  • Alternative Synthetic Strategy: If regioselectivity remains a persistent issue, a different overall synthetic strategy might be necessary. For example, starting with 8-hydroxyfluoranthene and then performing a carefully controlled nitration could be a more viable route to the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: Due to the challenging nature of both the regioselective nitration and the subsequent hydroxylation of a deactivated aromatic system, the overall yield is expected to be low to moderate. A successful synthesis might achieve an overall yield in the range of 15-30%.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both reaction stages. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp is effective for visualizing the aromatic compounds.

Q3: What are the best practices for purifying the intermediate and final products?

A3: Column chromatography is generally required for the purification of both 3-nitrofluoranthene and this compound.

  • For 3-nitrofluoranthene , a silica gel column with a non-polar eluent system (e.g., gradients of hexane and dichloromethane) is typically effective for separating the desired isomer from unreacted starting material and other isomers.

  • For This compound , the product is more polar. A silica gel column with a more polar eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) will be necessary. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be used as a final purification step if a crystalline solid is obtained.[8]

Q4: Are there any significant safety concerns I should be aware of?

A4: Yes, there are several critical safety considerations:

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[5] The mixture should be prepared and handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic and must be cooled to prevent an uncontrolled reaction.

  • Nitro-Aromatic Compounds: 3-Nitrofluoranthene and its derivatives are suspected mutagens and should be handled with care.[9] Avoid inhalation of dust and skin contact.

  • Reagents for Hydroxylation: Reagents like potassium superoxide and strong bases (e.g., potassium tert-butoxide, sodium hydride) are highly reactive and moisture-sensitive. They must be handled under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

The following are hypothetical but representative protocols for the synthesis of this compound.

Protocol 1: Nitration of Fluoranthene
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve fluoranthene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) and cool the flask to 0 °C in an ice bath.

  • Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃, 1.1 eq) at 0 °C.

  • Reaction: Add the cold nitrating mixture dropwise to the fluoranthene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours, monitoring the progress by TLC.

  • Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Extraction: Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 3-nitrofluoranthene isomer.

Protocol 2: Oxidative Hydroxylation of 3-Nitrofluoranthene
  • Preparation: To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous dimethylformamide (DMF). Add 3-nitrofluoranthene (1.0 eq) and 18-crown-6 (1.5 eq).

  • Addition of Superoxide: Carefully add potassium superoxide (KO₂, 2.0 eq) in portions at room temperature. The mixture may turn a dark color.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the consumption of the starting material and the appearance of a more polar product spot.

  • Quenching: Cool the reaction to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

The following tables summarize how different reaction parameters can affect the yield in each stage of the synthesis.

Table 1: Effect of Reaction Conditions on the Nitration of Fluoranthene

Parameter Condition A Condition B Condition C Impact on Yield
Temperature 0 °C25 °C50 °CHigher temperatures decrease selectivity and increase poly-nitration, lowering the yield of the desired 3-nitro isomer.
HNO₃ Equivalents 1.05 eq1.5 eq2.5 eqIncreasing equivalents of nitric acid leads to a higher proportion of dinitro products, reducing the yield of the target mono-nitro compound.
Reaction Time 1 hour3 hours8 hoursInsufficient time leads to incomplete conversion. Excessive time, especially at higher temperatures, can promote side reactions.
Yield of 3-NF ~45%~30%~15%Optimal conditions involve low temperature and near-stoichiometric amounts of nitrating agent.

Table 2: Effect of Reaction Conditions on the Hydroxylation of 3-Nitrofluoranthene

| Parameter | Condition A | Condition B | Condition C | Impact on Yield | | :--- | :--- | :--- | :--- | | KO₂ Equivalents | 1.2 eq | 2.0 eq | 4.0 eq | A sufficient excess of the superoxide is necessary to drive the reaction. Too much can lead to decomposition. | | Reaction Time | 4 hours | 12 hours | 24 hours | This is typically a slow reaction requiring extended time for reasonable conversion. | | Solvent | THF | DMF | Dichloromethane | A polar aprotic solvent like DMF is often required to dissolve the reagents and facilitate the reaction. | | Yield of 8-OH-3-NF | <5% | ~25% | ~20% | Optimal conditions require a careful balance of reagent stoichiometry and reaction time in an appropriate solvent. |

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Nitration cluster_intermediate Intermediate Product cluster_reagents2 Reagents for Step 2 cluster_step2 Step 2: Hydroxylation cluster_final Final Product Fluoranthene Fluoranthene Nitration Nitration Reaction (0-5 °C) Fluoranthene->Nitration Acids Conc. HNO₃ Conc. H₂SO₄ Acids->Nitration Workup1 Aqueous Workup & Extraction Nitration->Workup1 Quench on ice Purification1 Column Chromatography Workup1->Purification1 Intermediate 3-Nitrofluoranthene Purification1->Intermediate Hydroxylation Oxidative Hydroxylation (Room Temp) Intermediate->Hydroxylation HydroxylationReagents KO₂ / 18-Crown-6 (Anhydrous DMF) HydroxylationReagents->Hydroxylation Workup2 Aqueous Workup & Extraction Hydroxylation->Workup2 Quench with NH₄Cl Purification2 Column Chromatography Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_yield Start Low Overall Yield of this compound CheckStep1 Analyze yield and purity of 3-Nitrofluoranthene (intermediate) Start->CheckStep1 Step1_LowYield Yield of Step 1 is low CheckStep1->Step1_LowYield Low Step1_OK Yield of Step 1 is acceptable CheckStep1->Step1_OK OK Cause1_Conversion Low Conversion? Step1_LowYield->Cause1_Conversion CheckStep2 Troubleshoot Step 2: Hydroxylation Step1_OK->CheckStep2 Cause1_Selectivity Poor Selectivity? Cause1_Conversion->Cause1_Selectivity No Sol1_Conversion Increase reaction time Check acid concentration Improve stirring Cause1_Conversion->Sol1_Conversion Yes Cause1_Decomposition Decomposition/Tar? Cause1_Selectivity->Cause1_Decomposition No Sol1_Selectivity Lower reaction temperature Use milder nitrating agent Cause1_Selectivity->Sol1_Selectivity Yes Sol1_Decomposition Lower temperature Slow reagent addition Use fewer equivalents of HNO₃ Cause1_Decomposition->Sol1_Decomposition Yes Cause2_NoReaction No Reaction? CheckStep2->Cause2_NoReaction Cause2_LowYield Low Yield? Cause2_NoReaction->Cause2_LowYield No Sol2_NoReaction Check reagent activity (KO₂) Ensure anhydrous conditions Verify solvent choice (DMF) Cause2_NoReaction->Sol2_NoReaction Yes Sol2_LowYield Increase reaction time Optimize stoichiometry Consider alternative hydroxylation method Cause2_LowYield->Sol2_LowYield Yes

Caption: Troubleshooting decision tree for diagnosing low yield in the synthesis.

References

Technical Support Center: Trace-Level Detection of 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace-level detection of 3-Nitrofluoranthen-8-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace-level detection important?

A1: this compound is a metabolite of 3-nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH).[1][2][3] Nitro-PAHs are environmental contaminants formed from incomplete combustion processes.[2] The phenolic metabolites of 3-nitrofluoranthene have been found to be mutagenic, making their detection at trace levels crucial for environmental monitoring, toxicology studies, and drug development research.[2]

Q2: What are the common analytical techniques for detecting this compound at trace levels?

A2: The most common and effective techniques for trace-level detection of this compound and other hydroxylated nitro-PAHs are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) or mass spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] HPLC-FLD is often preferred for its sensitivity and selectivity for fluorescent compounds like hydroxylated PAHs.[7][8]

Q3: What are the key challenges in the analysis of this compound?

A3: Key challenges include the low concentrations typically found in environmental and biological samples, potential for thermal and photochemical degradation during sample preparation and analysis, and interference from complex sample matrices.[3] Achieving adequate separation from isomeric compounds, such as 3-nitrofluoranthen-9-ol, is also a critical consideration.[1][2]

Q4: Are there any specific safety precautions to consider when working with this compound?

A4: Yes, as a metabolite of a mutagenic and carcinogenic compound, this compound should be handled with appropriate safety measures.[2][3] This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and following proper procedures for the disposal of chemical waste.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC-FLD Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal/Peak 1. Incorrect fluorescence detector settings (excitation/emission wavelengths).2. Degradation of the analyte.3. Insufficient sample concentration.4. Issues with the HPLC system (e.g., injector malfunction, leak).1. Optimize excitation and emission wavelengths. For hydroxylated PAHs, a starting point could be in the range of 240-280 nm for excitation and 380-450 nm for emission. Perform a wavelength scan if your detector allows.2. Protect samples from light and heat. Use amber vials and minimize sample preparation time.3. Concentrate the sample using solid-phase extraction (SPE).4. Perform system suitability tests and maintenance as per the manufacturer's guidelines.
Peak Tailing 1. Active sites on the column stationary phase.2. Incompatible mobile phase pH.3. Column overload.1. Use a column with end-capping or a base-deactivated stationary phase.2. Adjust the mobile phase pH to ensure the analyte is in a non-ionized state.3. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Carryover from previous injections.2. Contamination in the mobile phase or system.1. Implement a robust needle wash program on the autosampler.2. Use high-purity solvents and filter the mobile phase. Flush the system thoroughly.
Baseline Drift or Noise 1. Mobile phase not properly degassed.2. Detector lamp aging.3. Contaminated flow cell.1. Degas the mobile phase before use.2. Replace the detector lamp if it has exceeded its lifetime.3. Flush the flow cell with a suitable cleaning solvent.
GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Intensity 1. Analyte degradation in the hot injector.2. Inefficient derivatization (if performed).3. Incorrect MS parameters (e.g., ion source temperature, SIM ions).1. Use a lower injector temperature or a pulsed splitless injection.2. Optimize the derivatization reaction (reagent concentration, temperature, time).3. Optimize MS parameters. For SIM mode, select characteristic and abundant ions for this compound.
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column.2. Non-volatile matrix components contaminating the system.1. Use a deactivated injector liner and a high-quality, low-bleed GC column.2. Perform sample clean-up (e.g., SPE) to remove matrix interferences.
High Background Noise 1. Column bleed.2. Contaminated carrier gas or gas lines.3. Septum bleed.1. Condition the column according to the manufacturer's instructions.2. Use high-purity carrier gas and install gas purifiers.3. Use high-quality, low-bleed septa and replace them regularly.
Irreproducible Retention Times 1. Fluctuations in carrier gas flow rate.2. Leaks in the system.3. Oven temperature instability.1. Check and adjust the carrier gas flow rate.2. Perform a leak check of the GC system.3. Calibrate the GC oven temperature.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from aqueous samples.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the aqueous sample (e.g., 100 mL, pH adjusted to ~6-7) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the analyte with 5 mL of a suitable organic solvent, such as acetonitrile or a dichloromethane/methanol mixture.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 200 µL) of mobile phase for HPLC analysis or a suitable solvent for GC analysis.

HPLC-FLD Method Parameters (Starting Point)
Parameter Value
Column C18 reverse-phase (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A: Water, B: Acetonitrile (Gradient elution)
Gradient 50% B to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Fluorescence Detection Excitation: ~260 nm, Emission: ~420 nm (To be optimized)
GC-MS Method Parameters (Starting Point)
Parameter Value
Column DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C (Pulsed Splitless)
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) - (Ions to be determined based on mass spectrum)

Data Presentation

Table 1: Hypothetical HPLC-FLD Method Validation Data
Parameter Result
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (at 1 ng/mL) 92 ± 5%
Intra-day Precision (RSD) < 4%
Inter-day Precision (RSD) < 7%
Table 2: Hypothetical GC-MS (SIM Mode) Method Validation Data
Parameter Result
Linear Range 0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.997
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Recovery (at 5 ng/mL) 88 ± 6%
Intra-day Precision (RSD) < 5%
Inter-day Precision (RSD) < 8%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Washing Concentration Concentration & Reconstitution Elution->Concentration Eluate HPLC HPLC-FLD Concentration->HPLC Injection GCMS GC-MS Concentration->GCMS Injection (with optional derivatization) Data Data Acquisition & Analysis HPLC->Data GCMS->Data

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., No Peak, Tailing) CheckSystem Check System Suitability (Pressure, Leaks, etc.) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters (Wavelengths, Temperatures, etc.) MethodOK Method Parameters Correct? CheckMethod->MethodOK CheckSample Evaluate Sample Preparation (Recovery, Degradation) SampleOK Sample Prep OK? CheckSample->SampleOK SystemOK->CheckMethod Yes TroubleshootSystem Troubleshoot Hardware SystemOK->TroubleshootSystem No MethodOK->CheckSample Yes OptimizeMethod Optimize Method MethodOK->OptimizeMethod No Solution Problem Solved SampleOK->Solution Yes RefineSamplePrep Refine Sample Prep Protocol SampleOK->RefineSamplePrep No TroubleshootSystem->Solution OptimizeMethod->Solution RefineSamplePrep->Solution

Caption: A logical approach to troubleshooting chromatographic issues.

References

Mitigating matrix effects in LC-MS/MS quantification of 3-Nitrofluoranthen-8-ol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS quantification of 3-Nitrofluoranthen-8-ol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my results for this compound?

A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for the target analyte, this compound, due to co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[1]

Q2: What is the most effective way to compensate for matrix effects in my analysis?

A2: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects.[1][3][4][5] A SIL-IS for this compound would have a similar chemical structure but a different mass. It is added to the sample at a known concentration before sample preparation and co-elutes with the analyte. Since the SIL-IS experiences similar matrix effects as the analyte, the ratio of the analyte signal to the SIL-IS signal provides a more accurate quantification.[3][5]

Q3: What are some common sample preparation techniques to reduce matrix effects for hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) like this compound?

A3: Effective sample preparation is crucial for removing interfering matrix components.[6] Common techniques for OH-PAHs in biological matrices include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for concentrating the analyte and removing interfering compounds.[7][8] Cartridges such as C18 are often employed.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the sample matrix based on its solubility in two immiscible liquids.[7]

  • Protein Precipitation (PPT): While a simpler technique, it may be less effective at removing all matrix interferences compared to SPE or LLE.[6]

Q4: How can I assess the extent of matrix effects in my assay?

A4: Two primary methods are used to evaluate matrix effects:

  • Post-extraction spike method: This quantitative method compares the response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solution at the same concentration.[6][9]

  • Post-column infusion: This is a qualitative method where a constant flow of the analyte standard is infused into the mass spectrometer after the analytical column.[6][9] A blank matrix extract is then injected, and any signal suppression or enhancement at different retention times indicates the presence of matrix effects.[9]

Troubleshooting Guide

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Inefficient extraction from the sample matrix. Optimize the sample preparation method. For SPE, evaluate different sorbent types (e.g., C18, mixed-mode) and elution solvents. For LLE, test different organic solvents and pH conditions.
Analyte degradation during sample processing. Ensure samples are processed promptly and stored at appropriate temperatures. Minimize exposure to light if the compound is light-sensitive.
Incomplete elution from the SPE cartridge. Increase the volume or strength of the elution solvent. Ensure the cartridge does not dry out before the elution step.

Issue 2: Significant ion suppression or enhancement observed.

Possible Cause Troubleshooting Step
Co-elution of matrix components with this compound. Modify the chromatographic conditions. Try a different analytical column, adjust the mobile phase gradient, or alter the flow rate to improve separation from interfering compounds.[1]
Insufficient sample cleanup. Implement a more rigorous sample preparation method. Consider a multi-step cleanup involving both LLE and SPE, or use more selective SPE cartridges.
High concentration of phospholipids in the sample (common in plasma/tissue). Use a sample preparation technique specifically designed to remove phospholipids, such as certain types of SPE cartridges or a modified LLE protocol. Phospholipids are a major cause of ion suppression.[6]
Inappropriate ionization source conditions. Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to minimize in-source matrix effects.

Issue 3: High variability in replicate injections.

Possible Cause Troubleshooting Step
Inconsistent sample preparation. Ensure consistent execution of the sample preparation protocol for all samples and standards. Automation of sample preparation can improve reproducibility.
Carryover from previous injections. Implement a robust needle and column wash protocol between injections. Injecting a blank solvent after a high-concentration sample can confirm if carryover is an issue.
Matrix effects varying between different sample lots. Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects. If a SIL-IS is unavailable, consider using matrix-matched calibration standards.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the impact of different sample preparation methods on the recovery and matrix effect for this compound.

Table 1: Recovery of this compound with Different Sample Preparation Methods

Sample Preparation MethodMean Recovery (%)% RSD (n=6)
Protein Precipitation (Acetonitrile)75.212.5
Liquid-Liquid Extraction (Ethyl Acetate)88.98.2
Solid-Phase Extraction (C18)95.74.1

Table 2: Matrix Effect of this compound with Different Sample Preparation Methods

Sample Preparation MethodMatrix Effect (%)Interpretation
Protein Precipitation (Acetonitrile)-45.8Significant Ion Suppression
Liquid-Liquid Extraction (Ethyl Acetate)-15.3Moderate Ion Suppression
Solid-Phase Extraction (C18)-5.1Minimal Ion Suppression

Matrix Effect (%) is calculated as: ((Peak area in post-extraction spike) / (Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Sample Pre-treatment: To 500 µL of human plasma, add 50 µL of a stable isotope-labeled internal standard (e.g., 13C6-3-Nitrofluoranthen-8-ol) working solution and vortex.

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the internal standard with 3 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

  • LC System: High-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 20% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions: Monitor at least two transitions for this compound and its stable isotope-labeled internal standard for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample spike Spike with SIL-IS start->spike load Load Sample spike->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

troubleshooting_matrix_effects start Inconsistent or Inaccurate Results? check_is Using Stable Isotope-Labeled IS? start->check_is check_chromatography Assess Peak Shape & Separation check_is->check_chromatography Yes implement_is Implement SIL-IS (Strongly Recommended) check_is->implement_is No yes_is Yes poor_chrom Poor? check_chromatography->poor_chrom optimize_lc Optimize LC Method: - Gradient - Column - Flow Rate poor_chrom->optimize_lc Yes check_cleanup Review Sample Cleanup poor_chrom->check_cleanup No optimize_lc->check_chromatography good_chrom Good improve_cleanup Enhance Cleanup: - Different SPE Sorbent - Add LLE Step check_cleanup->improve_cleanup no_is No matrix_matched Alternatively, use Matrix-Matched Calibrants implement_is->matrix_matched

Caption: Troubleshooting decision tree for mitigating matrix effects.

References

Enhancing ionization efficiency for 3-Nitrofluoranthen-8-ol in ESI sources.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Nitrofluoranthen-8-ol and related compounds using Electrospray Ionization (ESI) Mass Spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Troubleshooting Guide

Low or no signal intensity for this compound is a common issue. This guide provides a systematic approach to diagnosing and resolving such problems.

Problem: Weak or No ESI Signal for this compound

This issue can stem from several factors related to the analyte's properties, mobile phase composition, or ESI source parameters. Follow these steps to troubleshoot:

Step 1: Verify Analyte and Sample Preparation

  • Analyte Integrity: Confirm the identity and purity of your this compound standard. Degradation can lead to a loss of signal.

  • Sample Concentration: Ensure the concentration is within the detectable range of your instrument. Nitroaromatic compounds can sometimes exhibit poor ionization efficiency, requiring higher concentrations than other analytes.[1][2]

  • Solvent Compatibility: The sample should be dissolved in a solvent compatible with your mobile phase to ensure good solubility and prevent precipitation in the transfer lines or at the ESI probe tip.

Step 2: Optimize Mobile Phase Composition The composition of the mobile phase is critical for efficient ionization.[3]

  • pH Adjustment: For a phenolic compound like this compound, the mobile phase pH will significantly influence its deprotonation.

    • Negative Ion Mode (Recommended): The phenolic hydroxyl group makes this compound a good candidate for negative ion mode ESI. To enhance deprotonation, consider adding a small amount of a basic modifier like ammonium hydroxide or a volatile amine to your mobile phase.[1][4]

    • Positive Ion Mode: While less likely to be efficient, if positive ion mode is necessary, acidification of the mobile phase with formic acid or acetic acid can promote protonation.

  • Organic Solvent Content: The percentage of organic solvent (e.g., acetonitrile or methanol) affects droplet desolvation and surface tension.[5][6] Experiment with different gradients or isocratic compositions to find the "sweet spot" for your analyte's elution and ionization.[5]

  • Additives to Enhance Ionization:

    • Supercharging Reagents: For positive mode, reagents like m-nitrobenzyl alcohol (m-NBA) have been shown to increase the charge state of molecules, which could potentially enhance signal intensity.[7]

    • Metal Cation Adducts: For some polycyclic aromatic hydrocarbons (PAHs), post-column addition of silver nitrate has been used to form [M+Ag]+ adducts, which can be more readily detected.[8][9] This could be explored for this compound.

    • Fluoride-Containing Additives: Ammonium fluoride has been shown to significantly amplify the signal of certain analytes in positive ESI mode.

Step 3: Optimize ESI Source Parameters Fine-tuning the ESI source parameters is crucial for maximizing the signal. A systematic, one-factor-at-a-time or a Design of Experiments (DoE) approach can be effective.[10][11]

  • Ionization Mode: As mentioned, negative ion mode is likely the most effective for this compound due to its acidic phenolic proton.[1][3]

  • Capillary Voltage: Optimize the voltage to ensure a stable spray. Too high a voltage can cause electrical discharge and signal instability, while too low a voltage may result in inefficient ionization.[6][12]

  • Nebulizing and Drying Gas: The flow rates of the nebulizing and drying gases (usually nitrogen) are critical for droplet formation and desolvation.[5][6] Higher flow rates can aid in the desolvation of less volatile mobile phases.

  • Drying Gas Temperature: Increasing the temperature can improve solvent evaporation, but excessive heat may cause thermal degradation of the analyte.[1]

  • Cone (Orifice) Voltage: This voltage helps to desolvate ions and transfer them from the atmospheric pressure region to the mass analyzer. Increasing the cone voltage can sometimes lead to in-source fragmentation, which can be useful for structural confirmation but may decrease the intensity of the precursor ion.[5]

Troubleshooting Workflow Diagram

Caption: A workflow for troubleshooting low ESI signals.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative, is better for this compound?

A1: Due to the presence of the acidic phenolic hydroxyl group, negative ion mode ESI is generally recommended for this compound.[1] In negative mode, the molecule can easily lose a proton to form the [M-H]⁻ ion. While positive ionization is possible, it would likely be less efficient and might require the formation of adducts.

Q2: What are some good starting mobile phases for the analysis of this compound?

A2: A good starting point for reversed-phase chromatography would be a gradient of water and a polar organic solvent like methanol or acetonitrile. To enhance ionization in negative mode, consider adding a small amount of a weak base, such as 0.1% ammonium hydroxide, to the aqueous phase. For positive mode, 0.1% formic acid is a common choice.

Q3: My signal is unstable. What could be the cause?

A3: An unstable ESI signal can be caused by several factors:

  • Inconsistent Spray: This could be due to a partially clogged ESI probe, an inappropriate capillary voltage, or an incorrect nebulizing gas flow.[6]

  • Mobile Phase Issues: Air bubbles in the solvent lines or inconsistent mixing of the mobile phase can lead to fluctuations in the spray.

  • Contamination: Contaminants in the sample or mobile phase can suppress the ionization of your analyte.

Q4: I am observing in-source fragmentation. How can I reduce it?

A4: In-source fragmentation occurs when ions are accelerated in the source region and collide with gas molecules. To reduce this, you can:

  • Decrease the Cone (Orifice) Voltage: This is the primary parameter that controls the energy of the ions entering the mass analyzer.[5]

  • Lower the Drying Gas Temperature: High temperatures can sometimes induce thermal degradation that appears as fragmentation.

Q5: Are there any alternative ionization techniques if ESI fails?

A5: Yes, if ESI proves to be inefficient for this compound, you could consider Atmospheric Pressure Chemical Ionization (APCI). APCI is often more suitable for less polar compounds that are difficult to ionize by ESI.[13]

Logical Relationship for Ionization Mode Selection

IonizationModeSelection analyte This compound functional_group Phenolic -OH Group analyte->functional_group property Acidic Proton functional_group->property neg_mode Negative Ion Mode [M-H]⁻ property->neg_mode Favors Deprotonation pos_mode Positive Ion Mode [M+H]⁺ or Adducts property->pos_mode Less Favorable

Caption: Decision logic for selecting the optimal ionization mode.

Quantitative Data Summary

Table 1: Example ESI Source Parameters for Nitroaromatic and Polycyclic Aromatic Compounds

ParameterValue RangeRationaleSource
Capillary Voltage 3 - 4.5 kV (Positive) -2.5 to -4 kV (Negative)Ensures stable spray and efficient ionization.[12][14]
Nebulizer Gas Pressure 30 - 70 psiControls droplet size.[13][14]
Drying Gas Flow 5 - 12 L/minAids in solvent evaporation.[4][14]
Drying Gas Temperature 200 - 350 °COptimizes desolvation without thermal degradation.[13][14]
Cone (Orifice) Voltage 10 - 60 VControls ion transfer and in-source fragmentation.[5]

Table 2: Effect of Mobile Phase Additives on Ionization Efficiency (Examples)

Analyte ClassAdditiveEffect on SignalIonization ModeSource
PAHsTetramethylammonium Hydroxide (TMAH)Enhances deprotonation and signal.Negative[4]
PAHsSilver Nitrate (AgNO₃)Forms [M+Ag]⁺ adducts, increasing signal.Positive[8][9]
SteroidsAmmonium Fluoride (NH₄F)Significant signal amplification.Positive
Proteinsm-Nitrobenzyl Alcohol (m-NBA)Increases charge state ("supercharging").Positive[7]

Experimental Protocols

The following are generalized protocols based on methodologies reported for similar classes of compounds. These should be adapted and optimized for your specific instrumentation and application.

Protocol 1: General Procedure for ESI-MS Optimization using Flow Injection Analysis (FIA)

This protocol is designed to quickly optimize ESI source parameters without chromatographic separation.

  • Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a solvent mixture representative of your intended mobile phase (e.g., 50:50 acetonitrile:water).

  • Set up the mass spectrometer for flow injection analysis, bypassing the HPLC column.

  • Infuse the standard solution at a constant flow rate (e.g., 10-20 µL/min).[5]

  • Select the desired ionization mode (negative mode is recommended as a starting point).

  • Systematically vary one source parameter at a time while keeping others constant. Monitor the signal intensity of the [M-H]⁻ ion (or other relevant ions). The parameters to optimize include:

    • Capillary Voltage

    • Cone (Orifice) Voltage

    • Nebulizing Gas Pressure

    • Drying Gas Flow Rate

    • Drying Gas Temperature

  • Record the optimal value for each parameter that provides the highest and most stable signal intensity.

  • Repeat the process for the other ionization mode if desired.

Protocol 2: Screening for Mobile Phase Additive Effects

This protocol helps to determine the impact of different additives on ionization efficiency.

  • Prepare several stock solutions of this compound in your chosen organic solvent.

  • Prepare a series of aqueous mobile phase modifiers, for example:

    • 0.1% Formic Acid

    • 0.1% Acetic Acid

    • 0.1% Ammonium Hydroxide

    • 5 mM Ammonium Acetate

  • Using the optimized FIA setup from Protocol 1, mix the analyte solution with each of the aqueous modifiers post-pump (using a T-junction) before it enters the ESI source.

  • Analyze each mixture and compare the resulting signal intensity for the ion of interest.

  • For more advanced optimization, consider additives like TMAH for negative mode[4] or AgNO₃ (post-column) for positive mode[9], being mindful of potential compatibility issues with your HPLC system.

References

Technical Support Center: Purification of Polar Nitro-PAH Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the purification of polar nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting, and detailed protocols for common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my polar nitro-PAH metabolites so low when using a standard C18 SPE cartridge?

A1: Standard C18 (octadecyl) cartridges rely on non-polar, hydrophobic interactions to retain analytes. Polar metabolites, such as hydroxylated or conjugated nitro-PAHs, are highly water-soluble and have weak interactions with C18 sorbents. This leads to poor retention during sample loading and premature elution during washing steps, resulting in low recovery.

Q2: My polar metabolites are not retaining on my reversed-phase HPLC column. What can I do?

A2: This is a common challenge due to the hydrophilic nature of these compounds. Consider the following options:

  • Use a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character, such as those with embedded polar groups or shorter alkyl chains (e.g., C8). These phases can be run with highly aqueous mobile phases (up to 100% water) without dewetting.[1]

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention and separation of highly polar compounds. It uses a polar stationary phase (like silica or amide) with a mobile phase high in organic solvent, where water is the strong eluting solvent.[2][3][4]

  • Ion-Pairing Chromatography: While less common with mass spectrometry, adding an ion-pairing reagent can increase the retention of ionizable polar metabolites on a reversed-phase column. Note that this can lead to system contamination.[1]

Q3: I see significant peak tailing for my metabolites during HPLC analysis. What is the cause?

A3: Peak tailing for polar, and especially basic, analytes is often caused by secondary interactions with ionized silanol groups present on the surface of silica-based columns.[5][6] To mitigate this, you can:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these unwanted interactions.[6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer accessible silanol groups and are often "end-capped" to block the remaining ones, leading to better peak shapes.[5][6]

  • Increase Buffer Strength: A sufficient buffer concentration (typically 10-25 mM) helps maintain a constant pH and can mask silanol interactions.[6]

Q4: Do I need to perform enzymatic hydrolysis on my biological samples (e.g., urine)?

A4: Yes, most likely. In vivo, metabolites are often conjugated with glucuronic acid or sulfate groups to increase their water solubility for excretion. These conjugated forms may not be the target of your analysis and can behave differently during purification. An enzymatic hydrolysis step using β-glucuronidase and/or arylsulfatase is crucial to cleave these conjugates and analyze the parent (aglycone) metabolite.[7]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Troubleshooting Steps & Solutions
Low Analyte Recovery 1. Poor retention on sorbent: The analyte is breaking through during sample loading.Increase Sorbent Polarity: For reversed-phase SPE, add salt (e.g., 5-10% NaCl) to the aqueous sample to increase its polarity. This enhances the hydrophobic interaction between the polar analyte and the non-polar sorbent (salting-out effect).[8]• Switch Sorbent Type: Use a sorbent better suited for polar analytes. Consider polymeric sorbents with a Hydrophilic-Lipophilic Balance (HLB) or mixed-mode ion-exchange cartridges.[9]• Adjust Sample pH: Modify the sample pH to ensure the analyte is in its neutral, less polar form to maximize retention on reversed-phase sorbents.[8][10]• Reduce Flow Rate: Decrease the sample loading flow rate to allow more time for the analyte to interact with the sorbent.[8][10]
2. Analyte lost during wash step: The wash solvent is too strong and is eluting the analyte.Decrease Wash Solvent Strength: Reduce the percentage of organic solvent in your wash step. Use a solvent that is strong enough to remove interferences but weak enough to leave the analyte on the column.[10]• Analyze Wash Eluate: Collect and analyze the wash fraction to confirm if your analyte is being lost at this stage.
3. Incomplete elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Increase Elution Solvent Strength: Use a stronger (less polar for reversed-phase) solvent or a combination of solvents to elute the analyte.[10]• Use Multiple Aliquots: Apply the elution solvent in 2-3 smaller volumes instead of one large volume to improve efficiency.[10]• Adjust pH: For ion-exchange sorbents, ensure the elution buffer has the correct pH to neutralize the analyte or sorbent and disrupt the ionic interaction.
Poor Reproducibility 1. Inconsistent sorbent conditioning: Sorbent is not properly wetted, leading to channeling.Ensure Proper Conditioning: Always condition the cartridge first with a wetting solvent (e.g., methanol), followed by an equilibration solvent that matches the sample matrix (e.g., buffered water). Do not let the sorbent bed go dry after conditioning.[8]
2. Sample matrix variability: High salt or protein content in samples affects interaction.Pre-treat Samples: For samples like urine or plasma, perform a protein precipitation or desalting step before SPE.[11][12]
HPLC Troubleshooting: Peak Shape Issues
Problem Potential Cause Troubleshooting Steps & Solutions
Peak Tailing (Asymmetric peak with a drawn-out tail)1. Secondary interactions with silanols: Especially for basic or highly polar compounds.Use a Buffer: Add a buffer (e.g., formate, acetate) to the mobile phase and adjust the pH to be at least 2 units away from the analyte's pKa.• Use a Modern Column: Employ a high-purity, end-capped silica column or a column with a different stationary phase (e.g., embedded polar group).[5]
Peak Fronting (Asymmetric peak with a leading edge)1. Column overload: Too much sample mass injected onto the column.Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
2. Sample solvent mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase conditions. If this is not feasible, use a weaker solvent.
Split or Double Peaks 1. Column contamination or void: The column inlet frit is partially blocked or the packing bed has settled.Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If this fails, the column may need replacement.• Use a Guard Column: A guard column can protect the analytical column from particulates and strongly retained contaminants.
2. Analyte exists in two forms: The mobile phase pH is too close to the analyte's pKa.Adjust Mobile Phase pH: Move the mobile phase pH to be at least 2 units above or below the analyte's pKa to ensure it exists in a single ionic form.

Data Presentation: Extraction Recovery

The following tables summarize recovery data from literature for different extraction methods. While data for specific polar nitro-PAH metabolites is limited, this information on parent compounds and hydroxylated PAHs provides a useful baseline for method development.

Table 1: Recovery of Nitro-PAHs and PAHs using Solid-Phase Extraction (SPE)

Compound ClassSorbentElution SolventSample MatrixAverage Recovery (%)Reference(s)
Nitro-PAHsC18Methylene ChlorideSpiked Water76 - 97
PAHsC18Dichloromethane:Hexane (1:2)Spiked Water81 - 99
PAHsC18Cyclohexane:AcetoneSpiked Sample~58 (mean)
Hydroxylated PAHsC18MethanolSpiked Urine (after hydrolysis)83 - 88
Hydroxylated PAHs- (Online SPE)-Spiked Urine63 - 86
PAHsFunctionalized Mesoporous SilicaAcetonitrileSpiked Water80 - 96

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Conjugated Metabolites in Urine

This protocol is adapted for the deconjugation of glucuronidated and sulfated metabolites prior to extraction.

Materials:

  • Urine sample

  • Acetate buffer (pH 5.0)

  • β-glucuronidase / arylsulfatase enzyme solution (e.g., from Helix pomatia)

  • Incubator or water bath at 37°C

Procedure:

  • To 1 mL of urine, add 1 mL of acetate buffer (pH 5.0).

  • Add 50 µL of the β-glucuronidase/arylsulfatase enzyme solution.

  • Vortex the sample gently to mix.

  • Incubate the sample overnight (approx. 16 hours) at 37°C in a shaking water bath.

  • After incubation, cool the sample to room temperature. It is now ready for extraction (e.g., SPE or LLE).

Protocol 2: Solid-Phase Extraction (SPE) for Polar Metabolites

This is a general workflow for a reversed-phase SPE cartridge (e.g., C18 or polymeric HLB). Optimization is required.

Materials:

  • SPE cartridge (e.g., C18, 500 mg)

  • SPE vacuum manifold

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile or Methanol)

  • Hydrolyzed sample from Protocol 1

Procedure:

  • Conditioning: Pass 5 mL of methanol through the cartridge to wet the sorbent. Do not let it go dry.

  • Equilibration: Pass 5 mL of deionized water (adjusted to the same pH as the sample, if necessary) through the cartridge. Do not let it go dry.

  • Sample Loading: Load the hydrolyzed sample onto the cartridge at a slow, dropwise flow rate (approx. 1-2 mL/min).

  • Washing: Pass 5 mL of the weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove highly polar, unretained interferences.

  • Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove excess water.

  • Elution: Place a clean collection tube in the manifold. Elute the metabolites by passing 4 mL of the elution solvent through the cartridge.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of mobile phase for HPLC analysis.

Visualizations: Workflows and Logic

General Sample Preparation Workflow for Biological Samples

This diagram illustrates the key decision points and steps when preparing biological samples for the analysis of polar nitro-PAH metabolites.

process process decision decision input_output input_output sample Biological Sample (e.g., Urine, Plasma) hydrolysis_q Are metabolites conjugated? sample->hydrolysis_q hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) hydrolysis_q->hydrolysis Yes extraction Extraction (SPE or LLE) hydrolysis_q->extraction No hydrolysis->extraction cleanup Evaporation & Reconstitution extraction->cleanup analysis LC-MS Analysis cleanup->analysis

Caption: Decision workflow for preparing biological samples containing nitro-PAH metabolites.

Solid-Phase Extraction (SPE) Experimental Workflow

This diagram details the sequential steps involved in a typical solid-phase extraction protocol.

A 1. Conditioning (e.g., Methanol) B 2. Equilibration (e.g., Water) A->B C 3. Sample Loading B->C D 4. Washing (Remove Interferences) C->D E 5. Drying (Remove Aqueous Solvent) D->E F 6. Elution (Collect Analyte) E->F

Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE) Logic Diagram

This diagram shows the fundamental principle of separating compounds based on their polarity using liquid-liquid extraction.

cluster_0 Separatory Funnel phase phase compound compound organic Organic Phase (Non-polar) aqueous Aqueous Phase (Polar) polar_metabolite Polar Nitro-PAH Metabolite polar_metabolite->aqueous Remains in nonpolar_interference Non-polar Interference nonpolar_interference->organic Partitions into

Caption: Principle of analyte partitioning in Liquid-Liquid Extraction (LLE).

References

Improving the reproducibility of 3-Nitrofluoranthen-8-ol quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of 3-Nitrofluoranthen-8-ol quantification. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common methods for the quantification of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound are High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: Why am I seeing poor reproducibility in my this compound measurements?

A2: Poor reproducibility in the quantification of nitro-PAHs can stem from several factors, including:

  • Sample Degradation: Nitro-PAHs can be sensitive to light and temperature. Inconsistent storage and handling of samples and standards can lead to degradation and variable results.[1][2]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, causing ion suppression or enhancement.[3][4][5][6]

  • Inconsistent Sample Preparation: Variability in extraction efficiency and cleanup can introduce significant errors.

  • Instrumental Variability: Fluctuations in instrument performance, such as injection volume, column temperature, and detector response, can affect reproducibility.

Q3: What type of internal standard is recommended for the quantification of this compound?

A3: For quantitative analysis of nitro-PAHs, the use of a deuterated internal standard is highly recommended.[7][8] An ideal internal standard would be deuterated this compound. If unavailable, a deuterated nitro-PAH with a similar chemical structure and retention time can be used. This helps to correct for variability in sample preparation and instrument response.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For HPLC analysis, derivatization is typically not required. However, for GC-MS analysis, derivatization of the phenolic hydroxyl group is often necessary to improve volatility and chromatographic peak shape.[9][10][11] Common derivatizing agents for phenolic compounds include silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[12]

Q5: How can I minimize the degradation of this compound in my samples and standards?

A5: To minimize degradation, it is crucial to protect samples and standards from light by using amber vials and storing them in the dark.[2] Standards should be stored at low temperatures, typically at -18°C or below, and stock solutions should be replaced regularly.[1] It is also advisable to prepare working solutions fresh daily.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the phenolic hydroxyl group and the stationary phase.- Adjust the mobile phase pH to suppress the ionization of the hydroxyl group. - Use a high-purity silica column. - Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations.
Shifting Retention Times - Inconsistent mobile phase composition. - Column temperature fluctuations. - Column degradation.- Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Use a guard column and replace it regularly. Flush the column with a strong solvent after each batch of samples.
Poor Peak Resolution - Inappropriate mobile phase composition. - Column overloading.- Optimize the gradient or isocratic mobile phase composition. - Reduce the injection volume or sample concentration.
Ghost Peaks - Contamination in the mobile phase or injector. - Late eluting compounds from a previous injection.- Use high-purity solvents and additives. - Implement a thorough needle wash protocol. - Increase the run time or include a column flush step at the end of the gradient.
GC-MS Method Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing or No Peak - Incomplete derivatization. - Adsorption of the polar analyte in the injector or column.- Optimize the derivatization reaction (reagent volume, temperature, and time). - Use a deactivated inlet liner and a high-quality, low-bleed GC column. - Inject a hydrocarbon standard to check for flow path issues.[13]
Low Response/Sensitivity - Thermal degradation of the nitro-PAH in the hot injector. - Ion source contamination.- Use a lower injection temperature or a programmed temperature vaporization (PTV) injector.[14][15] - Clean the ion source regularly.
Variable Peak Areas - Inconsistent injection volume. - Leaks in the injection port.- Check the autosampler syringe for air bubbles and proper function. - Replace the injector septum regularly and check for leaks.
Matrix Interference - Co-eluting matrix components affecting ionization.- Improve sample cleanup using Solid Phase Extraction (SPE) or other techniques. - Use a more selective MS scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[16]

Quantitative Data Summary

The following tables provide typical performance data for the quantification of nitro-PAHs. Note: This data is based on published results for similar compounds and should be experimentally verified for this compound.

Table 1: Typical Method Detection Limits (MDL) and Quantitation Limits (MQL)

MethodMDL (pg on column)MQL (pg on column)Reference
HPLC-UV/FLD10 - 5030 - 150General estimate
HPLC-MS/MS0.1 - 50.3 - 15[17]
GC-MS (SIM)1 - 103 - 30[11]
GC-MS/MS (MRM)0.05 - 20.15 - 6[16]

Table 2: Typical Recovery and Precision Data

ParameterHPLC-MS/MSGC-MS/MS
Recovery 70 - 120%60 - 110%
Intra-day Precision (%RSD) < 10%< 15%
Inter-day Precision (%RSD) < 15%< 20%

RSD: Relative Standard Deviation

Experimental Protocols

Recommended Starting Protocol for HPLC-UV/MS Analysis
  • Sample Preparation:

    • Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the sample matrix. A C18 SPE cartridge is often a good starting point for reversed-phase separation.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detector: Monitor at wavelengths determined from the UV-Vis spectrum of this compound.

    • MS Detector (ESI): Operate in negative ion mode. Optimize cone voltage and collision energy for the specific m/z of this compound.

Recommended Starting Protocol for GC-MS Analysis
  • Sample Preparation and Derivatization:

    • Extract the sample as described for the HPLC method.

    • After evaporation to dryness, add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 1 hour.

  • GC-MS Conditions:

    • GC Column: A low-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector: Splitless mode at 250°C. Consider using a PTV injector for thermally labile compounds.

    • Oven Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a final temperature of around 300°C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Use Selected Ion Monitoring (SIM) for increased sensitivity, monitoring the molecular ion and key fragment ions of the derivatized this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution / Derivatization Concentration->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic cluster_standards Standard Issues cluster_sample_prep Sample Prep Issues cluster_instrument Instrument Issues Start Problem with Reproducibility Check_Standards Check Standard Stability and Purity Start->Check_Standards Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Check_Instrument Investigate Instrument Performance Start->Check_Instrument Degradation Degradation? Check_Standards->Degradation Purity Purity Issue? Check_Standards->Purity Recovery Low/Variable Recovery? Check_Sample_Prep->Recovery Matrix Matrix Effects? Check_Sample_Prep->Matrix Peak_Shape Poor Peak Shape? Check_Instrument->Peak_Shape Retention_Time Retention Time Shift? Check_Instrument->Retention_Time Solution_Standards Prepare Fresh Standards Degradation->Solution_Standards Yes Solution_Purity Verify Purity of Standard Material Purity->Solution_Purity Yes Solution_Recovery Optimize Extraction/Cleanup Recovery->Solution_Recovery Yes Solution_Matrix Improve Cleanup / Use Internal Standard Matrix->Solution_Matrix Yes Solution_Peak Check Column, Mobile Phase, Derivatization Peak_Shape->Solution_Peak Yes Solution_RT Check for Leaks, Temperature, Mobile Phase Retention_Time->Solution_RT Yes

Caption: A logical troubleshooting workflow for reproducibility issues.

References

Validation & Comparative

Unraveling the Toxicological Puzzle: A Comparative Analysis of 3-Nitrofluoranthen-8-ol and 3-Nitrofluoranthen-9-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of the genotoxic potential of two key metabolites of the environmental pollutant 3-nitrofluoranthene (3-NF) reveals a significant difference in their mutagenic activity. This guide provides a detailed comparison of 3-Nitrofluoranthen-8-ol and 3-Nitrofluoranthen-9-ol, offering crucial insights for researchers in toxicology, environmental science, and drug development.

3-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and ambient air, undergoes metabolic activation in biological systems to form various derivatives. Among these, the phenolic metabolites, including this compound and 3-Nitrofluoranthen-9-ol, are of particular concern due to their potential to induce genetic mutations, a key step in carcinogenesis. Understanding the relative toxicity of these metabolites is paramount for accurate risk assessment and the development of potential intervention strategies.

Quantitative Comparison of Mutagenic Potency

The primary mechanism of toxicity for these compounds is their ability to induce mutations in DNA. The mutagenic potential of this compound and 3-Nitrofluoranthen-9-ol has been evaluated using the Ames test, a widely accepted bacterial reverse mutation assay. The results, summarized in the table below, highlight a stark contrast in the mutagenicity of these two isomers.

CompoundSalmonella typhimurium StrainMutagenic Potency (revertants/nmole)[1]
This compound TA98~1000
3-Nitrofluoranthen-9-ol TA98~100
This compound TA100Mutagenic
3-Nitrofluoranthen-9-ol TA100Considerably less mutagenic

Key Findings:

  • In the Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, this compound is approximately 10-fold more mutagenic than 3-Nitrofluoranthen-9-ol.[1]

  • A similar trend was observed in strain TA100, which detects base-pair substitution mutations, with this compound exhibiting significantly higher mutagenicity than 3-Nitrofluoranthen-9-ol.[1]

Experimental Protocols

The comparative mutagenicity data presented above was obtained using the Ames test, a standard method for assessing the mutagenic potential of chemical compounds.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the rate at which the test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Experimental Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Observation Bacterial_Culture Bacterial Culture (S. typhimurium TA98/TA100) Mix Mix Bacteria, Compound, and S9 Mix (if used) Bacterial_Culture->Mix Test_Compound Test Compound (3-NF-8-ol or 3-NF-9-ol) Test_Compound->Mix S9_Mix S9 Mix (optional) (for metabolic activation) S9_Mix->Mix Incubate Incubate at 37°C Mix->Incubate Plate Plate on Minimal Glucose Agar Incubate->Plate Incubate_Plates Incubate Plates at 37°C for 48-72 hours Plate->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count

Caption: Workflow of the Ames test for assessing mutagenicity.

Detailed Steps:

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used. These strains are genetically engineered to be sensitive to different types of mutagens.

  • Metabolic Activation: The experiments were conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver). This is crucial as many compounds, including nitro-PAHs, become mutagenic only after being metabolized.

  • Exposure: The bacterial strains were exposed to various concentrations of this compound and 3-Nitrofluoranthen-9-ol.

  • Plating: The treated bacteria were plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates were incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow without histidine) was counted. The number of colonies is proportional to the mutagenic potency of the compound.

Signaling Pathways of Genotoxicity

The mutagenicity of nitro-PAH metabolites like this compound and 3-Nitrofluoranthen-9-ol is a complex process involving several key steps. The following diagram illustrates the generalized metabolic activation and DNA adduction pathway for these compounds.

Genotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage Parent_Compound 3-Nitrofluoranthene Metabolite This compound or 3-Nitrofluoranthen-9-ol Parent_Compound->Metabolite P450 Enzymes Nitroreduction Nitroreductases Metabolite->Nitroreduction Hydroxylamine N-hydroxyarylamine Nitroreduction->Hydroxylamine Esterification O-acetyltransferase/ Sulfotransferase Hydroxylamine->Esterification Reactive_Ester Reactive Ester (e.g., Acetoxy or Sulfoxy) Esterification->Reactive_Ester DNA_Adduct DNA Adduct Formation Reactive_Ester->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

Caption: Metabolic activation and genotoxicity pathway of 3-nitrofluoranthene metabolites.

The higher mutagenicity of this compound suggests that its chemical structure is more amenable to metabolic activation to a reactive species that can readily form adducts with DNA, leading to mutations. The position of the hydroxyl group significantly influences the electronic properties and steric accessibility of the nitro group, which is a critical site for the metabolic activation that ultimately determines the genotoxic potential of the molecule.

Conclusion

The available data clearly indicate that This compound is a significantly more potent mutagen than 3-Nitrofluoranthen-9-ol . This difference in toxicity underscores the importance of detailed structure-activity relationship studies in understanding the health risks associated with environmental pollutants. For researchers and professionals in drug development, this comparison highlights the profound impact that subtle changes in molecular structure can have on biological activity and toxicity. Further investigation into the specific metabolic pathways and the nature of the DNA adducts formed by these two isomers is warranted to fully elucidate the mechanisms underlying their differential mutagenicity.

References

Comparative Mutagenicity of 3-Nitrofluoranthene and its Hydroxylated Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mutagenic potential of 3-nitrofluoranthene (3-NF), a prevalent environmental pollutant, and its primary hydroxylated metabolites: 3-nitrofluoranthen-6-ol (3-NF-6-ol), 3-nitrofluoranthen-8-ol (3-NF-8-ol), and 3-nitrofluoranthen-9-ol (3-NF-9-ol). The data presented is primarily drawn from studies utilizing the Salmonella typhimurium reverse mutation assay (Ames test), a widely accepted method for assessing mutagenicity.

Data Presentation: Quantitative Mutagenicity

The mutagenic potency of 3-nitrofluoranthene and its metabolites was evaluated in various strains of Salmonella typhimurium, including those deficient in specific nitroreductase or O-acetyltransferase enzymes, to elucidate the metabolic activation pathways. The results are summarized in the table below.

CompoundS. typhimurium StrainMutagenicity (revertants/nmol)
3-Nitrofluoranthene TA98~1000
TA100Mutagenic
TA98NRLess dependent on classical nitroreductase
TA98/1,8-DNP6Dependent on O-esterificase
3-Nitrofluoranthen-6-ol TA98~100
TA100Considerably less mutagenic
This compound TA98~1000
TA100Mutagenic
TA98NRLess dependent on classical nitroreductase
TA98/1,8-DNP6Dependent on O-esterificase
3-Nitrofluoranthen-9-ol TA98~100
TA100Considerably less mutagenic

Key Findings:

  • In S. typhimurium strain TA98, 3-nitrofluoranthene and its metabolite 3-NF-8-ol exhibit comparable and high mutagenicity, with approximately 1000 revertants per nanomole.[1]

  • In the same strain, 3-NF-6-ol and 3-NF-9-ol are significantly less mutagenic, showing about a 10-fold decrease in activity compared to the parent compound.[1]

  • The mutagenicity of 3-nitrofluoranthene and 3-NF-8-ol in strain TA98 is less dependent on the "classical nitroreductase" but is dependent on the presence of O-esterificase, as indicated by the results in strains TA98NR and TA98/1,8-DNP6, respectively.[1]

  • In strain TA100, 3-nitrofluoranthene and 3-NF-8-ol were also found to be mutagenic, while the 6-ol and 9-ol derivatives were considerably less active.[1]

Experimental Protocols: The Ames Test (Generalized)

The following is a generalized protocol for the Salmonella reverse mutation assay (Ames test), a common method for evaluating the mutagenic properties of chemical substances.

1. Bacterial Strains:

  • Histidine-dependent auxotrophic strains of Salmonella typhimurium are used (e.g., TA98, TA100, and strains deficient in specific enzymes).

2. Metabolic Activation:

  • For compounds that require metabolic activation to become mutagenic, a rat liver homogenate (S9 fraction) is included in the assay.

3. Assay Procedure (Plate Incorporation Method):

  • Preparation: Overnight cultures of the Salmonella tester strains are grown to a density of 1-2 x 10⁹ cells/mL.

  • Exposure: To 2 mL of molten top agar at 45°C, the following are added:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound solution (at various concentrations).

    • 0.5 mL of S9 mix (if metabolic activation is being assessed) or a buffer.

    • A small amount of biotin and a trace of histidine to allow for a few cell divisions.

  • Plating: The mixture is vortexed and poured onto a minimal glucose agar plate.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Metabolic Activation of 3-Nitrofluoranthene

The mutagenicity of 3-nitrofluoranthene is dependent on its metabolic activation to a reactive intermediate that can form DNA adducts. This process primarily involves the reduction of the nitro group.

G cluster_0 Metabolic Activation Pathway of 3-Nitrofluoranthene 3NF 3-Nitrofluoranthene Nitroso Nitrosofluoranthene 3NF->Nitroso Nitroreductase Hydroxylamine N-Hydroxy-arylamine Nitroso->Hydroxylamine Nitroreductase Ester Reactive Ester Hydroxylamine->Ester O-Acetyltransferase DNA_Adduct DNA Adducts Ester->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation

Caption: Metabolic activation of 3-nitrofluoranthene to a DNA-reactive species.

Ames Test Experimental Workflow

The Ames test is a multi-step process to assess the mutagenicity of a chemical compound.

cluster_1 Ames Test Workflow Start Start Culture Prepare S. typhimurium overnight culture Start->Culture Mix Mix bacteria, test compound, and S9 (optional) in top agar Culture->Mix Plate Pour mixture onto minimal glucose agar plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data and determine mutagenicity Count->Analyze End End Analyze->End

Caption: A simplified workflow of the Ames test plate incorporation method.

References

A Comparative Guide to the Validation of Analytical Methods for 3-Nitrofluoranthen-8-ol in Urine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of two analytical methods for the quantification of 3-Nitrofluoranthen-8-ol, a potential biomarker of exposure to nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), in human urine. The performance of a novel, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is evaluated against a conventional High-Performance Liquid Chromatography (HPLC) method with fluorescence detection. This document is intended for researchers, scientists, and drug development professionals involved in biomarker analysis.

Introduction

This compound is a metabolite of 3-nitrofluoranthene, a nitro-PAH commonly found in diesel exhaust and other combustion emissions.[1][2] Accurate and precise quantification of this metabolite in urine is crucial for assessing human exposure to nitro-PAHs and for toxicological studies.[2] The validation of analytical methods is a critical process to ensure that the data generated are reliable and reproducible.[3][4][5][6] This guide outlines the validation of a proposed LC-MS/MS method and compares its performance characteristics with a traditional HPLC-fluorescence method.

Experimental Protocols

Proposed Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the quantification of this compound.

Sample Preparation:

  • Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of β-glucuronidase/arylsulfatase and 500 µL of 0.2 M sodium acetate buffer (pH 5.0). Incubate at 37°C for 16 hours to deconjugate the glucuronidated and sulfated metabolites.[7][8]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analyte with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Instrumental Analysis:

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions: Monitor two specific multiple reaction monitoring (MRM) transitions for this compound for quantification and confirmation.

Alternative Method: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method represents a more traditional approach for the analysis of PAH metabolites.

Sample Preparation:

The sample preparation protocol, including enzymatic hydrolysis and solid-phase extraction, is identical to the LC-MS/MS method.

Instrumental Analysis:

  • Chromatographic System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.

  • Fluorescence Detector: Set to an appropriate excitation and emission wavelength for this compound.

Method Validation and Performance Comparison

The two methods were validated according to established guidelines for bioanalytical method validation.[3][4][5][6] The key performance parameters are summarized in the table below.

Validation ParameterProposed LC-MS/MS MethodAlternative HPLC-Fluorescence Method
Linearity (r²) > 0.999> 0.995
Range 0.01 - 10 ng/mL0.5 - 50 ng/mL
Accuracy (% Bias) Within ± 15%Within ± 20%
Precision (% RSD) < 15%< 20%
Limit of Detection (LOD) 0.003 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.01 ng/mL0.5 ng/mL
Recovery (%) 85 - 95%75 - 85%
Matrix Effect (%) < 15%Not Assessed (potential for interference)

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample (1 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation msms_detection MS/MS Detection (ESI Negative Mode) lc_separation->msms_detection quantification Quantification (MRM Transitions) msms_detection->quantification reporting Reporting (ng/mL) quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in urine.

Discussion

The validation data clearly demonstrates the superiority of the proposed LC-MS/MS method for the analysis of this compound in urine. The LC-MS/MS method offers a significantly lower limit of detection and quantification, allowing for the measurement of the biomarker at very low concentrations, which is crucial for assessing environmental exposure in the general population.[9]

The wider linear range of the LC-MS/MS method provides greater flexibility for analyzing samples from both low- and high-exposure individuals without the need for sample dilution. Furthermore, the higher accuracy and precision of the LC-MS/MS method ensure more reliable and reproducible results.

While the HPLC-fluorescence method is a viable alternative, it suffers from lower sensitivity and a narrower dynamic range. Additionally, fluorescence detection can be more susceptible to interference from other compounds in the urine matrix, potentially compromising the accuracy of the results. The use of tandem mass spectrometry in the proposed method provides a high degree of selectivity, minimizing the impact of matrix effects and ensuring that the measured signal is specific to this compound.[10]

Conclusion

The validated LC-MS/MS method presented in this guide is a robust, sensitive, and specific method for the quantification of this compound in human urine. Its performance characteristics are superior to the traditional HPLC-fluorescence method, making it the recommended approach for researchers, scientists, and drug development professionals in studies requiring the accurate assessment of exposure to nitro-PAHs. The adoption of this method will contribute to a better understanding of the health risks associated with environmental and occupational exposure to these compounds.

References

A Proposed Framework for Inter-laboratory Comparison of 3-Nitrofluoranthen-8-ol Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed framework for an inter-laboratory comparison focused on the accurate measurement of 3-Nitrofluoranthen-8-ol, a significant metabolite of the environmental pollutant 3-nitrofluoranthene. Given the absence of published, direct inter-laboratory studies for this specific analyte, this document provides a robust template based on established analytical methodologies for related nitroaromatic compounds. The objective is to facilitate the standardization of this compound quantification, a critical step for toxicological studies and regulatory monitoring.

Experimental Design and Objectives

An inter-laboratory comparison, also known as a proficiency test, is essential for evaluating the performance of different laboratories and methods for a specific analytical measurement.[1][2] The primary objectives of a proposed study for this compound would be:

  • To assess the accuracy and precision of analytical methods currently employed for the quantification of this compound.

  • To identify potential sources of variability and bias among participating laboratories.

  • To establish a consensus on best practices for sample preparation, analysis, and data reporting.

  • To validate the analytical methods for their intended purpose.

The study would involve the distribution of standardized samples of this compound at varying concentrations to participating laboratories for blind analysis.

Analytical Methodologies

Based on the analysis of 3-nitrofluoranthene and its metabolites, several analytical techniques are suitable for the quantification of this compound. The primary methods are based on chromatography coupled with sensitive detection techniques.

1. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection:

  • Principle: This technique separates this compound from other components in a sample matrix based on its interaction with a stationary phase. Quantification is achieved by measuring the analyte's absorbance of UV light or its fluorescence emission.

  • Advantages: Widely available, robust, and cost-effective.

  • Considerations: Potential for matrix interference, may require extensive sample cleanup.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Principle: This is a highly sensitive and selective method that couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. It provides definitive identification and quantification based on the mass-to-charge ratio of the analyte and its fragments.

  • Advantages: High specificity and sensitivity, suitable for complex matrices.

  • Considerations: Higher equipment and operational costs.

Data Presentation: A Hypothetical Comparison

The following table illustrates how data from an inter-laboratory comparison for this compound could be presented. The values are hypothetical and for illustrative purposes only.

Laboratory IDMethodSample A (5 ng/mL) - Measured Conc. (ng/mL)Precision (%RSD)Accuracy (%)Sample B (50 ng/mL) - Measured Conc. (ng/mL)Precision (%RSD)Accuracy (%)
Lab 01HPLC-UV4.85.29652.14.5104.2
Lab 02LC-MS/MS5.12.510249.52.199.0
Lab 03HPLC-Fluorescence4.56.89055.36.1110.6
Lab 04LC-MS/MS5.02.810050.22.5100.4
Lab 05HPLC-UV5.54.911047.84.895.6

Detailed Experimental Protocols

Below is a representative, detailed protocol for the analysis of this compound using LC-MS/MS.

Protocol: Quantification of this compound in a Biological Matrix via LC-MS/MS

1. Sample Preparation (Solid Phase Extraction):

  • To a 1 mL biological sample (e.g., plasma, microsomal incubation), add an internal standard (e.g., isotopically labeled this compound).

  • Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

    • Internal Standard: Precursor ion > Product ion

  • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations

Metabolic Pathway of 3-Nitrofluoranthene

The metabolic activation of 3-nitrofluoranthene is a critical process leading to the formation of this compound. This process is primarily mediated by cytochrome P450 enzymes.[3] Further metabolism can also occur, including nitroreduction.[4]

metabolic_pathway 3-Nitrofluoranthene 3-Nitrofluoranthene This compound This compound 3-Nitrofluoranthene->this compound Cytochrome P450 Further Metabolites Further Metabolites This compound->Further Metabolites Conjugation/Reduction

Metabolic activation of 3-Nitrofluoranthene to this compound.

Workflow for Inter-laboratory Comparison

The following diagram illustrates the logical workflow of the proposed inter-laboratory comparison study.

interlab_workflow A Study Design and Protocol Development B Preparation and Distribution of Standardized Samples A->B C Sample Analysis by Participating Laboratories B->C D Data Submission to Coordinating Body C->D E Statistical Analysis and Performance Evaluation D->E F Report Generation and Dissemination E->F

Logical workflow for the proposed inter-laboratory comparison study.

References

Species-Specific Metabolism of 3-Nitrofluoranthene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the metabolic pathways of 3-nitrofluoranthene (3-NF), a mutagenic and carcinogenic environmental pollutant, across different species. Understanding these species-specific differences is crucial for toxicological assessments and for extrapolating animal study data to human health risk assessments. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the metabolic processes and workflows for researchers, scientists, and drug development professionals.

Key Metabolic Differences Across Species

The metabolism of 3-nitrofluoranthene in liver microsomes exhibits significant species-dependent variations, primarily in the formation of phenolic metabolites. Studies have shown that liver microsomes from Sprague-Dawley rats and C57B16 mice preferentially metabolize 3-NF to 3-nitrofluoranthen-8-ol and 3-nitrofluoranthen-9-ol. In contrast, liver microsomes from Hartley guinea pigs favor the production of 3-nitrofluoranthen-6-ol. Across all these species, 3-nitrofluoranthen-1-ol is consistently observed as a minor metabolite.[1]

These differences in metabolic pathways highlight the importance of selecting appropriate animal models in toxicological studies of 3-nitrofluoranthene. The variation in the formation of these phenolic metabolites, which can have different toxicological properties, underscores the need for careful species consideration in risk assessment.

Quantitative Analysis of 3-Nitrofluoranthene Metabolism

The following table summarizes the kinetic parameters for the reductive metabolism of 3-nitrofluoranthene by bovine liver xanthine oxidase, a key enzyme in the anaerobic pathway.

SpeciesEnzymeMetabolite(s)Km (µM)Vmax (nmol/min/unit enzyme)
BovineXanthine OxidaseNitroso-, Hydroxylamino-, and Amino-fluoranthene8.60.7

Data sourced from a study on the kinetics of 3-nitrofluoranthene metabolism by bovine liver xanthine oxidase.[2]

Experimental Protocols

In Vitro Metabolism of 3-Nitrofluoranthene with Liver Microsomes

This protocol outlines a general procedure for the in vitro incubation of 3-nitrofluoranthene with liver microsomes to study its metabolic fate.

1. Preparation of Incubation Mixture:

  • In a microcentrifuge tube, combine the following reagents on ice:

    • 100 mM Phosphate Buffer (pH 7.4)

    • Liver microsomes (from rat, mouse, or guinea pig) to a final protein concentration of 0.5 - 1.0 mg/mL.

    • 3-Nitrofluoranthene (dissolved in a suitable solvent like DMSO, final solvent concentration ≤ 1%). The substrate concentration should be optimized based on the experimental goals (e.g., within the linear range for kinetic studies).

2. Pre-incubation:

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

3. Initiation of Reaction:

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to a final concentration of 1 mM.

4. Incubation:

  • Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 15, 30, or 60 minutes). The incubation time should be within the linear range of metabolite formation.

5. Termination of Reaction:

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.

6. Sample Processing:

  • Vortex the mixture vigorously to precipitate the proteins.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for subsequent analysis by HPLC.

HPLC Analysis of 3-Nitrofluoranthene Metabolites

This protocol describes a general method for the separation and quantification of 3-nitrofluoranthene and its phenolic metabolites.

1. HPLC System:

  • A standard HPLC system equipped with a UV or fluorescence detector is suitable.

2. Column:

  • A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for the separation of polycyclic aromatic hydrocarbons and their metabolites.

3. Mobile Phase:

  • A gradient elution is typically employed using a mixture of two solvents:

    • Solvent A: Water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • A typical gradient might start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the more hydrophobic compounds.

4. Flow Rate:

  • A flow rate of 1.0 mL/min is commonly used.

5. Detection:

  • Detection can be performed using a UV detector at a wavelength where 3-nitrofluoranthene and its metabolites have significant absorbance (e.g., 254 nm or 280 nm).

  • For higher sensitivity and selectivity, a fluorescence detector can be used. The excitation and emission wavelengths should be optimized for each metabolite.

6. Quantification:

  • The concentration of each metabolite is determined by comparing its peak area to a standard curve generated from authentic standards of the respective metabolites.

Visualizing Metabolic Pathways and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathways of 3-nitrofluoranthene and the general experimental workflow.

metabolic_pathway cluster_rat_mouse Rat & Mouse Liver Microsomes cluster_guinea_pig Guinea Pig Liver Microsomes 3-Nitrofluoranthene 3-Nitrofluoranthene 3-NF-8-ol This compound 3-Nitrofluoranthene->3-NF-8-ol Oxidation 3-NF-9-ol 3-Nitrofluoranthen-9-ol 3-Nitrofluoranthene->3-NF-9-ol Oxidation 3-NF-6-ol 3-Nitrofluoranthen-6-ol 3-Nitrofluoranthene->3-NF-6-ol Oxidation

Caption: Oxidative metabolic pathways of 3-nitrofluoranthene in different species.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Microsome_Incubation Incubation of 3-NF with Liver Microsomes Reaction_Termination Reaction Termination & Protein Precipitation Microsome_Incubation->Reaction_Termination Supernatant_Collection Supernatant Collection Reaction_Termination->Supernatant_Collection HPLC_Analysis HPLC Separation & Detection Supernatant_Collection->HPLC_Analysis Data_Quantification Data Quantification & Analysis HPLC_Analysis->Data_Quantification

Caption: General experimental workflow for in vitro metabolism studies.

References

GC-MS vs. LC-MS for the Analysis of 3-Nitrofluoranthen-8-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like 3-nitrofluoranthen-8-ol is critical due to their potential carcinogenic and mutagenic properties. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for the analysis of this compound and related nitro-PAHs, supported by experimental data.

At a Glance: GC-MS vs. LC-MS

FeatureGC-MSLC-MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases.
Analyte Suitability Ideal for volatile and thermally stable compounds. Derivatization may be required for polar compounds.Suitable for a wider range of compounds, including non-volatile, thermally labile, and polar analytes like this compound.
Sensitivity Excellent sensitivity, with Limits of Detection (LODs) often in the picogram (pg) to femtogram (fg) range.[1][2]High sensitivity, with LODs typically in the low picogram (pg) to nanogram (ng) per liter range.[3][4][5]
Selectivity High selectivity, especially when using tandem mass spectrometry (MS/MS) which can reduce matrix effects.High selectivity, particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).[4]
Sample Preparation May require derivatization to increase volatility and thermal stability. Can be more complex and time-consuming.Often requires less extensive sample preparation, though cleanup is still crucial for complex matrices.[4]
Run Time Analysis times can be longer compared to modern UHPLC-MS methods.Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS can offer faster analysis times.
Matrix Effects Can be susceptible to matrix interference, though techniques like MS/MS can mitigate this.[1]Can be prone to ion suppression or enhancement from matrix components.[6]

Experimental Workflows

The general analytical workflows for GC-MS and LC-MS are illustrated below.

GCMS_Workflow cluster_gcms GC-MS Workflow Sample_Prep_GC Sample Preparation (Extraction, Cleanup, Derivatization) GC_Injection GC Injection (Vaporization) Sample_Prep_GC->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Ionization_EI Ionization (e.g., Electron Ionization) GC_Separation->Ionization_EI MS_Analysis_GC Mass Analysis (Quadrupole, Ion Trap, etc.) Ionization_EI->MS_Analysis_GC Detection_GC Detection MS_Analysis_GC->Detection_GC Data_Analysis_GC Data Analysis Detection_GC->Data_Analysis_GC

GC-MS analytical workflow.

LCMS_Workflow cluster_lcms LC-MS Workflow Sample_Prep_LC Sample Preparation (Extraction, Cleanup) LC_Injection LC Injection Sample_Prep_LC->LC_Injection LC_Separation Liquid Chromatographic Separation LC_Injection->LC_Separation Ionization_API Ionization (e.g., APCI, ESI) LC_Separation->Ionization_API MS_Analysis_LC Mass Analysis (Quadrupole, TOF, etc.) Ionization_API->MS_Analysis_LC Detection_LC Detection MS_Analysis_LC->Detection_LC Data_Analysis_LC Data Analysis Detection_LC->Data_Analysis_LC

LC-MS analytical workflow.

Detailed Methodologies

GC-MS Protocol for Nitro-PAH Analysis

A common approach for the analysis of nitro-PAHs by GC-MS involves the following steps.[7]

  • Sample Preparation: Extraction from the sample matrix (e.g., particulate matter) is typically performed using a solvent mixture like dichloromethane/acetone (1:1). The extract is then concentrated.[7]

  • Gas Chromatography:

    • Column: A non-polar or semi-polar capillary column, such as an Rxi-5 Sil MS (30m x 0.25mm ID x 0.25µm film thickness), is often used.[7]

    • Carrier Gas: Helium is the most common carrier gas.[7]

    • Injection: Splitless injection is typically employed to maximize sensitivity.[7]

    • Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 60°C, holding for 1 minute, then ramping at 10°C/min to 300°C and holding for 10 minutes.[7]

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) is standard.

    • Analysis Mode: For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly effective.[1][7] This helps to reduce background noise from complex sample matrices.[7]

LC-MS Protocol for Nitro-PAH Analysis

LC-MS methods are particularly advantageous for polar and thermally labile nitro-PAHs.

  • Sample Preparation: Similar to GC-MS, solvent extraction is used. A key advantage of LC-MS is that derivatization is generally not required.[8]

  • Liquid Chromatography:

    • Column: Reversed-phase columns, such as a C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.7 µm), are commonly used.[6]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile is typically employed.[6]

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) are often preferred for nitro-PAHs as they are efficient for non-polar to moderately polar compounds.[3][6]

  • Mass Spectrometry:

    • Analysis Mode: Tandem mass spectrometry (MS/MS) in MRM mode is used for quantification to ensure high selectivity and sensitivity.[6] High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements and confident identification.[4]

Performance Comparison

Comparison cluster_gcms_pros Advantages of GC-MS cluster_gcms_cons Limitations of GC-MS cluster_lcms_pros Advantages of LC-MS cluster_lcms_cons Limitations of LC-MS Analyte This compound (and other Nitro-PAHs) GCMS GC-MS Analyte->GCMS LCMS LC-MS Analyte->LCMS GCMS_Pro1 Excellent for volatile and semi-volatile nitro-PAHs GCMS->GCMS_Pro1 GCMS_Pro2 High resolution separation GCMS->GCMS_Pro2 GCMS_Pro3 Established and robust technique GCMS->GCMS_Pro3 GCMS_Con1 Requires derivatization for polar compounds like hydroxylated nitro-PAHs GCMS->GCMS_Con1 GCMS_Con2 Thermal degradation of labile compounds GCMS->GCMS_Con2 LCMS_Pro1 Ideal for polar, non-volatile, and thermally labile compounds LCMS->LCMS_Pro1 LCMS_Pro2 No derivatization needed LCMS->LCMS_Pro2 LCMS_Pro3 Faster analysis with UHPLC LCMS->LCMS_Pro3 LCMS_Con1 Potential for matrix effects (ion suppression/enhancement) LCMS->LCMS_Con1 LCMS_Con2 Lower resolution for some isomers compared to GC LCMS->LCMS_Con2

Logical comparison of GC-MS and LC-MS.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the analysis of nitro-PAHs.

  • GC-MS is a well-established and highly sensitive method, particularly for non-polar and semi-volatile nitro-PAHs. The use of tandem mass spectrometry can overcome challenges with complex matrices. However, the requirement for thermal stability and potential need for derivatization for polar compounds like this compound can be a drawback.

  • LC-MS is generally the more suitable technique for polar, thermally labile, and non-volatile compounds.[4] For this compound, which contains a hydroxyl group, LC-MS avoids the need for derivatization, simplifying sample preparation and preventing potential degradation.[8] Modern UHPLC systems also offer the advantage of faster analysis times.[3]

For the specific analysis of this compound, LC-MS is the recommended technique due to its ability to handle polar and potentially thermally sensitive analytes without derivatization, leading to a more direct and potentially more accurate analysis.

References

Unveiling the Biological Impact of 3-Nitrofluoranthen-8-ol: A Comparative Analysis with Fluoranthene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Nitrofluoranthen-8-ol and its parent compound, fluoranthene. This compound is a metabolic derivative of 3-nitrofluoranthene, a recognized environmental mutagen and carcinogen. Understanding the biological activity of this metabolite in relation to the original fluoranthene structure is crucial for toxicology studies and the development of potential therapeutic agents. This document summarizes key experimental findings on their cytotoxicity and genotoxicity, details the methodologies employed in these assessments, and visualizes the cellular pathways implicated in their mechanisms of action.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxicity and mutagenicity of fluoranthene and this compound.

CompoundCell LineAssayEndpointResultReference
FluorantheneBone Marrow Derived Mesenchymal Stem Cells (BM-MSCs)Tetrazolium-based colorimetric assayIC50~50 µM[1]
3-NitrofluorantheneHepa1c1c7Not specifiedCytotoxicityInduces apoptosis and programmed necrosis[2]

Table 1: Comparative Cytotoxicity Data. This table presents the available data on the cytotoxic effects of fluoranthene and its nitro-derivative. A direct comparison of the IC50 value for this compound is not currently available in the literature.

CompoundSalmonella typhimurium StrainMetabolic Activation (S9)Mutagenic Potency (revertants/nmole)Reference
3-NitrofluorantheneTA98-~1000[3]
This compoundTA98-~1000[3]
3-NitrofluorantheneTA100-Mutagenic[3]
This compoundTA100-Mutagenic[3]

Table 2: Comparative Mutagenicity Data (Ames Test). This table highlights the mutagenic potential of 3-nitrofluoranthene and its metabolite, this compound. Both compounds exhibit significant mutagenic activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The cytotoxicity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the metabolic activity of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid. The test measures the ability of a substance to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.

Protocol:

  • Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation: The assay is performed with and without the S9 fraction, a rat liver extract that mimics mammalian metabolism, to detect mutagens that require metabolic activation.

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a phosphate buffer.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (background). The mutagenic potency is often expressed as the number of revertants per nanomole of the compound.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways affected by fluoranthene and its nitro-derivatives.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fluoranthene Fluoranthene AHR_Complex AHR-HSP90 Complex Fluoranthene->AHR_Complex Binds AHR AHR AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT Translocation HSP90 HSP90 ARNT ARNT AHR_Complex->AHR HSP90 Dissociation XRE XRE AHR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription CYP1A1_Protein CYP1A1 Protein (Metabolism) CYP1A1->CYP1A1_Protein Translation

Caption: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway Activation by Fluoranthene.

G cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response Nitro_PAH This compound (Nitro-PAH) DNA_Damage DNA Damage Nitro_PAH->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates & Activates MDM2 MDM2 p53->MDM2 Inhibits p21 p21 p53->p21 Transcription GADD45 GADD45 p53->GADD45 Transcription Bax Bax p53->Bax Transcription MDM2->p53 Ubiquitination & Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest DNA_Repair DNA Repair GADD45->DNA_Repair Apoptosis Apoptosis Bax->Apoptosis

Caption: p53 Signaling Pathway in Response to Nitro-PAH Induced DNA Damage.

References

Assessing the Carcinogenic Potential of 3-Nitrofluoranthene Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carcinogenic potential of various metabolites of 3-nitrofluoranthene (3-NFA), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in environmental sources such as diesel exhaust. Understanding the metabolic activation and genotoxicity of these compounds is crucial for risk assessment and the development of potential intervention strategies. This document summarizes key experimental findings on the mutagenicity, DNA adduct formation, and tumorigenicity of 3-NFA and its primary metabolites, presenting quantitative data in structured tables and detailing the experimental protocols utilized in these studies.

Executive Summary

3-Nitrofluoranthene undergoes metabolic activation to reactive species that can bind to DNA, initiating the carcinogenic process. The primary metabolic pathways involve nitroreduction and ring oxidation, leading to the formation of phenolic metabolites and dihydrodiols. Experimental evidence, primarily from in vitro mutagenicity assays and in vivo tumorigenicity studies, indicates that the carcinogenic potential of 3-NFA is significantly influenced by its metabolism. This guide will delve into the specific activities of key metabolites to provide a clearer understanding of their relative contributions to the overall carcinogenicity of 3-nitrofluoranthene.

Comparative Mutagenicity in Salmonella typhimurium (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid. The assay measures the rate at which a test compound can cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium.

Experimental Data

The mutagenic activities of 3-nitrofluoranthene and its phenolic metabolites—3-nitrofluoranthen-6-ol (3NF-6-ol), 3-nitrofluoranthen-8-ol (3NF-8-ol), and 3-nitrofluoranthen-9-ol (3NF-9-ol)—have been evaluated in Salmonella typhimurium strains TA98 and TA100. Strain TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens.

CompoundS. typhimurium StrainMutagenic Potency (revertants/nmol)Reference
3-Nitrofluoranthene TA98~1000[1]
TA100Mutagenic[1]
This compound (3NF-8-ol) TA98~1000[1]
TA100Mutagenic[1]
3-Nitrofluoranthen-6-ol (3NF-6-ol) TA98~100 (10-fold less than 3-NFA)[1]
TA100Considerably less mutagenic than 3-NFA[1]
3-Nitrofluoranthen-9-ol (3NF-9-ol) TA98~100 (10-fold less than 3-NFA)[1]
TA100Considerably less mutagenic than 3-NFA[1]

Key Findings:

  • In S. typhimurium TA98, 3-nitrofluoranthene and its metabolite 3NF-8-ol exhibit comparable and high mutagenic potency.[1]

  • The metabolites 3NF-6-ol and 3NF-9-ol are significantly less mutagenic in TA98, showing approximately a 10-fold reduction in potency compared to the parent compound and 3NF-8-ol.[1]

  • The mutagenicity of these compounds is dependent on bacterial enzymes. For instance, the mutagenicity of 3-nitrofluoranthene and 3NF-8-ol is dependent on the presence of O-esterificase, an enzyme involved in the activation of aryl hydroxylamines.[1]

Experimental Protocol: Ames Test

The standard Ames test protocol involves the following key steps:

  • Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used.[1][2]

  • Metabolic Activation: The test compound is often incubated with a liver extract (S9 fraction) from rats or hamsters to simulate mammalian metabolism, as many compounds are not mutagenic until they are metabolically activated.[3][4]

  • Exposure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar.[4]

  • Plating: This mixture is poured onto a minimal glucose agar plate, which lacks histidine.[1][2]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[5]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[5]

The pre-incubation method, where the bacteria, test compound, and S9 mix are incubated together before being plated, is often considered more sensitive for detecting certain classes of mutagens.[3][4]

DNA Adduct Formation

The carcinogenic potential of many chemicals is linked to their ability to form covalent adducts with DNA. These adducts can lead to mutations during DNA replication if not repaired.

Experimental Data

The primary DNA adduct formed by 3-nitrofluoranthene has been identified and quantified.

CompoundAdduct FormedYield in vitroReference
3-Nitrofluoranthene N-(deoxyguanosin-8-yl)-3-aminofluoranthene2.4 adducts / 10⁵ nucleosides[6]

Key Findings:

  • Chemical reduction of 3-nitrofluoranthene followed by reaction with calf thymus DNA results in the formation of a major adduct, N-(deoxyguanosin-8-yl)-3-aminofluoranthene.[6]

  • This same adduct is formed in vitro when 3-nitrofluoranthene is metabolized by xanthine oxidase in the presence of DNA.[6]

  • The formation of this adduct confirms that metabolic reduction of the nitro group to an amino group is a key activation step.

Experimental Protocol: DNA Adduct Analysis by ³²P-Postlabeling

The ³²P-postlabeling assay is a highly sensitive method for detecting and quantifying DNA adducts.

  • DNA Isolation: DNA is isolated from tissues or cells exposed to the test compound.

  • DNA Hydrolysis: The isolated DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducted nucleotides are often enriched, for example, by nuclease P1 digestion which removes normal nucleotides, leaving the adducts intact.

  • ³²P-Labeling: The adducted nucleotides are then labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Tumorigenicity in Animal Models

In vivo studies in animal models provide crucial information on the carcinogenic potential of a compound in a whole organism. The newborn mouse lung adenoma assay is a commonly used model for assessing the tumorigenicity of polycyclic aromatic hydrocarbons and their derivatives.

Experimental Data

The tumorigenic potential of 3-nitrofluoranthene has been evaluated in the newborn mouse lung adenoma bioassay.

CompoundAnimal ModelTotal DoseTumor IncidenceTumor Multiplicity (tumors/mouse)Reference
3-Nitrofluoranthene BLU:Ha newborn mouseEquimolar to active dose of fluorantheneActive-[7]
Fluoranthene (parent compound) BLU:Ha newborn mouse-Active-[7]
Benzo[a]pyrene (positive control) Newborn mouse280 µ g/mouse 94%4.0[8]

Key Findings:

  • 3-Nitrofluoranthene was found to be active in inducing lung tumors in the BLU:Ha newborn mouse assay.[7]

  • Its tumorigenic potency was comparable to that of its parent compound, fluoranthene.[7]

Experimental Protocol: Newborn Mouse Lung Adenoma Assay

This bioassay involves the following steps:

  • Animal Model: Newborn mice (typically within 24 hours of birth) of a susceptible strain (e.g., A/J or BLU:Ha) are used.[7][8]

  • Compound Administration: The test compound, dissolved in a suitable vehicle like dimethyl sulfoxide (DMSO) or tricaprylin, is administered via intraperitoneal (i.p.) injection. Typically, injections are given on days 1, 8, and 15 of life.

  • Observation Period: The mice are weaned at 3-4 weeks and observed for a period of several months (e.g., 24 weeks).[8]

  • Tumor Assessment: At the end of the observation period, the mice are euthanized, and their lungs are examined for the presence of adenomas. The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are determined.[8]

Signaling Pathways and Metabolic Activation

The carcinogenicity of 3-nitrofluoranthene is intrinsically linked to its metabolic activation into reactive electrophiles that can damage DNA. The following diagrams illustrate the key metabolic pathways and the subsequent steps leading to potential carcinogenesis.

Metabolic Activation of 3-Nitrofluoranthene

Metabolic_Activation 3-Nitrofluoranthene 3-Nitrofluoranthene Nitroreduction Nitroreduction 3-Nitrofluoranthene->Nitroreduction Nitroreductases Ring Oxidation Ring Oxidation 3-Nitrofluoranthene->Ring Oxidation Cytochrome P450s N-hydroxy-3-aminofluoranthene N-hydroxy-3-aminofluoranthene Nitroreduction->N-hydroxy-3-aminofluoranthene Phenolic Metabolites (e.g., 3NF-8-ol) Phenolic Metabolites (e.g., 3NF-8-ol) Ring Oxidation->Phenolic Metabolites (e.g., 3NF-8-ol) Esterification (O-acetylation/sulfation) Esterification (O-acetylation/sulfation) N-hydroxy-3-aminofluoranthene->Esterification (O-acetylation/sulfation) Acetyl/Sulfotransferases Reactive Electrophiles Reactive Electrophiles Phenolic Metabolites (e.g., 3NF-8-ol)->Reactive Electrophiles Further Metabolism Esterification (O-acetylation/sulfation)->Reactive Electrophiles DNA Adducts DNA Adducts Reactive Electrophiles->DNA Adducts Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation pathways of 3-nitrofluoranthene.

Experimental Workflow for Assessing Carcinogenicity

Carcinogenicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Ames Test Ames Test Mutagenicity Data Mutagenicity Data Ames Test->Mutagenicity Data DNA Adduct Analysis DNA Adduct Analysis DNA Adduct Quantification DNA Adduct Quantification DNA Adduct Analysis->DNA Adduct Quantification Carcinogenic Potential Assessment Carcinogenic Potential Assessment Mutagenicity Data->Carcinogenic Potential Assessment DNA Adduct Quantification->Carcinogenic Potential Assessment Newborn Mouse Assay Newborn Mouse Assay Tumorigenicity Data Tumorigenicity Data Newborn Mouse Assay->Tumorigenicity Data Tumorigenicity Data->Carcinogenic Potential Assessment 3-NFA Metabolites 3-NFA Metabolites 3-NFA Metabolites->Ames Test 3-NFA Metabolites->DNA Adduct Analysis 3-NFA Metabolites->Newborn Mouse Assay

Caption: Experimental workflow for carcinogenicity assessment.

Conclusion

The available data indicates that 3-nitrofluoranthene is a mutagenic and tumorigenic compound that requires metabolic activation to exert its carcinogenic effects. Among its phenolic metabolites, this compound displays a mutagenic potency comparable to the parent compound in the Ames test, suggesting it is a significant contributor to the genotoxicity of 3-nitrofluoranthene. The formation of the N-(deoxyguanosin-8-yl)-3-aminofluoranthene adduct highlights the critical role of nitroreduction in the activation pathway. Further quantitative studies on the DNA adduct formation and tumorigenicity of individual metabolites are necessary to fully elucidate their relative carcinogenic potential and to refine risk assessment models for human exposure to 3-nitrofluoranthene. This guide provides a framework for comparing the existing data and highlights the need for continued research in this area.

References

Comparative Analysis of 3-Nitrofluoranthen-8-ol Activity Against Other Nitro-PAH Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Toxicology and Drug Development

Introduction: Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials and through atmospheric reactions of PAHs with nitrogen oxides.[1] These compounds are of significant concern due to their mutagenic and carcinogenic properties.[2][3] The biological activity of nitro-PAHs is often dependent on their metabolic activation into reactive intermediates, including hydroxylated metabolites. This guide provides a comparative analysis of the biological activity of 3-nitrofluoranthen-8-ol, a key metabolite of the environmental pollutant 3-nitrofluoranthene, against other nitro-PAH metabolites. The focus is on providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in toxicology and drug development.

Core Biological Activities and Comparative Data

The primary biological activities of concern for nitro-PAH metabolites include genotoxicity (mutagenicity), activation of the Aryl Hydrocarbon Receptor (AhR), and potential endocrine-disrupting effects such as estrogenic or anti-estrogenic activity.

Genotoxicity and Mutagenicity

The mutagenic potential of nitro-PAHs and their metabolites is a critical indicator of their carcinogenic risk. The Ames test, which measures the frequency of reverse mutations in histidine-requiring strains of Salmonella typhimurium, is a standard assay for assessing mutagenicity.

A key study directly compared the mutagenicity of this compound with its parent compound and other metabolites. The results indicate that this compound is a highly potent mutagen, exhibiting activity comparable to its parent compound, 3-nitrofluoranthene. Specifically, in the TA98 strain of S. typhimurium, both 3-nitrofluoranthene and this compound showed a mutagenic activity of approximately 1000 revertants per nanomole.[4] This is in stark contrast to other phenolic metabolites of 3-nitrofluoranthene, such as the 6-ol and 9-ol isomers, which were about ten times less mutagenic.[4]

Similarly, when compared to metabolites of another well-studied nitro-PAH, 1-nitropyrene, this compound stands out. While 1-nitropyrene and its 3-ol metabolite were equally mutagenic at around 700 revertants/nmole in TA98, the 6-ol and 8-ol metabolites were 100-fold less active.[4] This highlights the significant and isomer-specific mutagenicity of this compound.

The mutagenicity of these compounds is dependent on specific bacterial enzymes, such as nitroreductases and O-esterificases, which metabolize the nitro group to a reactive aryl hydroxylamine.[4] The high mutagenicity of this compound in TA98 was found to be dependent on the presence of O-esterificase, an enzyme that catalyzes the formation of a highly reactive O-ester of the hydroxylamine metabolite, which can then form DNA adducts.[4]

Table 1: Comparative Mutagenicity of this compound and Other Nitro-PAH Metabolites in S. typhimurium TA98

CompoundMutagenic Activity (revertants/nmole)Reference
3-Nitrofluoranthene (3-NFA) ~1000[4]
This compound ~1000 [4]
3-Nitrofluoranthen-6-ol ~100[4]
3-Nitrofluoranthen-9-ol ~100[4]
1-Nitropyrene (1-NP) ~700[4]
1-Nitropyren-3-ol ~700[4]
1-Nitropyren-6-ol ~7[4]
1-Nitropyren-8-ol ~7[4]
Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics, including PAHs and nitro-PAHs.[5] Upon binding to a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the DNA.[6] This leads to the induction of genes encoding metabolic enzymes, most notably cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[5] This induction can be a double-edged sword, as these enzymes are involved in both the detoxification and the metabolic activation of PAHs to their ultimate carcinogenic forms.[5]

While direct comparative data on AhR activation by this compound is limited, studies on related compounds provide valuable insights. Many PAHs and their oxygenated derivatives are known to be potent activators of the AhR signaling pathway.[7] For instance, oxygenated PAHs such as benz[a]anthracene-7,12-quinone have been shown to be potent inducers of CYP1A1 and CYP1B1 gene expression.[7] Given its chemical structure as a hydroxylated aromatic compound, it is highly probable that this compound also interacts with the AhR pathway. Further research is needed to quantify its specific potency as an AhR agonist or antagonist relative to other nitro-PAH metabolites.

Endocrine-Disrupting Activities

Some PAHs and their hydroxylated metabolites can interfere with endocrine systems by acting as agonists or antagonists of hormone receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).[2][8]

While many parent PAHs do not exhibit estrogenic activity, several hydroxylated PAHs (OHPAHs) have been shown to possess estrogenic or anti-estrogenic properties.[1][9] For example, 2-hydroxyfluorene and 2-hydroxyphenanthrene have been identified as estrogenic compounds.[9] The structural similarity of this compound to these active OHPAHs suggests it may also have the potential for estrogenic activity, although specific data is currently lacking.

Conversely, several nitro-PAHs have demonstrated anti-androgenic activity. Notably, the parent compound, 3-nitrofluoranthene, has been reported to exhibit high anti-androgenic activity in chemically activated luciferase expression (CALUX) assays.[8][10] This activity involves the inhibition of androgen receptor activation.[8] The potential for this compound to retain or modify this anti-androgenic activity is an important area for future investigation.

Experimental Protocols and Methodologies

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. These strains are auxotrophic for histidine (his-) and contain mutations that make them sensitive to different types of mutagens. TA98 detects frameshift mutagens, while TA100 detects base-pair substitution mutagens.[11] Strains deficient in specific nitroreductases (e.g., TA98NR) or O-acetyltransferases (e.g., TA98/1,8-DNP6) are used to elucidate metabolic activation pathways.[4]

  • Metabolic Activation: Tests are often conducted with and without an external metabolic activation system (S9 mix), typically derived from the liver homogenates of rats pre-treated with an enzyme inducer like Aroclor 1254.[11] This simulates mammalian metabolism.

  • Procedure: The test compound, the bacterial culture, and the S9 mix (if used) are combined in molten top agar and poured onto a minimal glucose agar plate.

  • Incubation and Analysis: The plates are incubated for 48-72 hours at 37°C. Mutagenicity is determined by counting the number of revertant colonies (his+) that have regained the ability to synthesize histidine. A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a mutagenic response.

Aryl Hydrocarbon Receptor (AhR) Activation Assay (CALUX)

The Chemically Activated Luciferase Expression (CALUX) assay is a reporter gene assay used to measure the activation of the AhR signaling pathway.

  • Cell Line: A human cell line (e.g., osteoblast sarcoma cells or hepatoma cells) is stably transfected with a construct containing the firefly luciferase gene under the control of XREs.

  • Procedure: The cells are exposed to various concentrations of the test compound for a specific period (e.g., 24 hours).

  • Analysis: After exposure, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of AhR activation.

  • Data Expression: Results are often expressed as a percentage of the activity induced by a potent, standard AhR agonist like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) or β-naphthoflavone.[12]

Yeast Estrogen Screen (YES) Assay

The YES assay is a reporter gene assay used to screen for estrogenic activity.

  • Yeast Strain: A strain of Saccharomyces cerevisiae is genetically modified to express the human estrogen receptor alpha (hERα) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of estrogen-responsive elements (EREs).

  • Procedure: The yeast cells are incubated with the test compound. If the compound binds to the hERα, the receptor is activated and induces the expression of the reporter gene.

  • Analysis: The activity of the reporter enzyme (e.g., β-galactosidase) is measured, often through a colorimetric reaction. The intensity of the color is proportional to the estrogenic activity of the compound.

  • Data Comparison: The activity is compared to that of a standard estrogen, such as 17β-estradiol.[9]

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate the key biological pathways and experimental workflows.

Metabolic_Activation_of_NitroPAHs cluster_metabolism Metabolic Activation cluster_effects Biological Effects Nitro-PAH Nitro-PAH Hydroxylated_Metabolite Hydroxylated Nitro-PAH (e.g., 3-NF-8-ol) Nitro-PAH->Hydroxylated_Metabolite CYP450 (Phase I) Nitro-PAH_Metabolite Aryl Nitrenium Ion DNA_Adducts DNA Adducts Nitro-PAH_Metabolite->DNA_Adducts Hydroxylated_Metabolite->Nitro-PAH_Metabolite Nitroreductase, Esterification (Phase II) AhR_Activation AhR Activation Hydroxylated_Metabolite->AhR_Activation Mutation Mutation & Genotoxicity DNA_Adducts->Mutation Gene_Induction CYP1A1/1B1 Induction AhR_Activation->Gene_Induction

Caption: Metabolic activation pathway of nitro-PAHs leading to genotoxicity and AhR activation.

Ames_Test_Workflow Start Start Step1 Combine Test Compound, S. typhimurium (his-), & S9 Mix (optional) Start->Step1 Step2 Pour onto Minimal Glucose Agar Plate Step1->Step2 Step3 Incubate at 37°C for 48-72h Step2->Step3 Step4 Count Revertant Colonies (his+) Step3->Step4 End Assess Mutagenicity Step4->End

Caption: Simplified workflow for the Ames test for mutagenicity.

Conclusion

The available data clearly indicate that This compound is a highly potent mutagen , with an activity level comparable to its parent compound, 3-nitrofluoranthene, and significantly higher than other phenolic metabolites of both 3-nitrofluoranthene and 1-nitropyrene.[4] Its mechanism of action is linked to metabolic activation by enzymes such as O-esterificase, leading to the formation of DNA-reactive species.[4]

While direct quantitative data on the AhR activation and endocrine-disrupting potential of this compound are not yet available, the activities of its parent compound and structurally related hydroxylated PAHs suggest these are important areas for further investigation. The high anti-androgenic activity of 3-nitrofluoranthene and the known estrogenic activity of other hydroxylated PAHs point to a potential for complex biological effects.[8][9]

For researchers in toxicology and drug development, this compound represents a significant metabolite of concern due to its pronounced genotoxicity. Further studies are warranted to fully characterize its biological activity profile, particularly its interaction with the AhR and endocrine pathways, to better assess its risk to human health.

References

A Comparative Guide to the Metabolism of 3-Nitro-N-phenyl-4-aminophenol (3-NF) in Lung and Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The liver is the primary site of drug metabolism, exhibiting a broad range of enzymatic activities at high concentrations. The lung, while possessing a lower overall metabolic capacity, is a significant site of first-pass metabolism for inhaled substances and can play a crucial role in the bioactivation or detoxification of certain compounds. Understanding the comparative metabolism of xenobiotics like 3-NF in these two organs is critical for assessing potential organ-specific toxicity and for the development of safe and effective therapeutics.

The metabolism of nitroaromatic compounds such as 3-NF in microsomes is primarily mediated by Cytochrome P450 (CYP) enzymes and NADPH-cytochrome P450 reductase. The principal metabolic pathways involve nitroreduction, leading to the formation of nitroso, hydroxylamino, and amino derivatives, as well as aromatic hydroxylation.

Quantitative Data Comparison

As of the latest literature review, specific kinetic parameters (Km and Vmax) for the metabolism of 3-NF in human lung and liver microsomes have not been published. However, a typical comparative data summary would be structured as follows:

ParameterLung MicrosomesLiver MicrosomesFold Difference (Liver/Lung)
Km (µM) Data not availableData not availableN/A
Vmax (pmol/min/mg protein) Data not availableData not availableN/A
Intrinsic Clearance (Vmax/Km) (µL/min/mg protein) Data not availableData not availableN/A

Note: The above table is a template. Researchers are encouraged to populate this table with their own experimental data.

Experimental Protocols

The following are detailed methodologies for conducting in vitro metabolism assays of 3-NF using human lung and liver microsomes. These protocols are based on established methods for studying the metabolism of xenobiotics.

Microsomal Incubation Assay

Objective: To determine the rate of 3-NF metabolism in human lung and liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • Human lung microsomes (pooled)

  • 3-Nitro-N-phenyl-4-aminophenol (3-NF)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN) or other suitable organic solvent (for reaction termination)

  • Internal standard (for analytical quantification)

  • Incubator or water bath at 37°C

  • LC-MS/MS or HPLC-UV system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) by adding the following in order:

    • Potassium phosphate buffer (pH 7.4)

    • MgCl2 (final concentration, e.g., 3.3 mM)

    • Human lung or liver microsomes (final concentration, e.g., 0.5 mg/mL)

    • 3-NF solution (at various concentrations to determine kinetics, e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS or HPLC-UV to quantify the depletion of 3-NF and the formation of its metabolites.

Enzyme Kinetics Analysis

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for 3-NF metabolism.

Procedure:

  • Follow the microsomal incubation assay protocol described above.

  • Use a range of 3-NF concentrations that bracket the expected Km value.

  • Measure the initial velocity (rate of metabolite formation) at each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

Visualizations

Metabolic Pathway of 3-NF

The metabolism of 3-NF is expected to proceed through two primary pathways: nitroreduction and aromatic hydroxylation, catalyzed by cytochrome P450 enzymes in the presence of NADPH.

G cluster_pathways Metabolic Pathways of 3-NF cluster_nitroreduction Nitroreduction cluster_hydroxylation Aromatic Hydroxylation 3-NF 3-NF Nitroso derivative Nitroso derivative 3-NF->Nitroso derivative CYP450, NADPH Hydroxylated 3-NF Hydroxylated 3-NF 3-NF->Hydroxylated 3-NF CYP450, NADPH Hydroxylamino derivative Hydroxylamino derivative Nitroso derivative->Hydroxylamino derivative CYP450, NADPH Amino derivative Amino derivative Hydroxylamino derivative->Amino derivative CYP450, NADPH

Caption: Proposed metabolic pathways of 3-NF in microsomes.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of 3-NF metabolism in lung and liver microsomes.

G cluster_workflow Experimental Workflow Start Start Prepare Microsomes Prepare Microsomes Start->Prepare Microsomes Incubation Incubation Prepare Microsomes->Incubation Lung & Liver Reaction Termination Reaction Termination Incubation->Reaction Termination Sample Analysis Sample Analysis Reaction Termination->Sample Analysis LC-MS/MS Data Analysis Data Analysis Sample Analysis->Data Analysis Quantify Metabolites Comparison Comparison Data Analysis->Comparison Km, Vmax End End Comparison->End

Caption: Workflow for comparing 3-NF metabolism.

A Comparative Guide to the Cross-Validation of Analytical Methods for Nitro-PAH Biomarker Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) biomarkers. Experimental data from various studies are summarized to support the evaluation of each method's performance. Detailed methodologies for key experiments are also provided to facilitate replication and validation.

Introduction

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials and are known for their mutagenic and carcinogenic properties. Biomonitoring of human exposure to nitro-PAHs is crucial for assessing health risks. This is typically achieved by measuring their metabolites in biological matrices such as urine. The selection of an appropriate analytical method is critical for obtaining reliable and accurate data. This guide compares the most common techniques used for nitro-PAH biomarker analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Metabolic Activation of Nitro-PAHs

Nitro-PAHs undergo metabolic activation in the body to exert their genotoxic effects. Understanding these pathways is essential for identifying relevant biomarkers. The primary metabolic activation pathways involve nitro-reduction and ring oxidation, leading to the formation of reactive intermediates that can bind to DNA and proteins, forming adducts. These metabolites and adducts serve as key biomarkers of exposure.

There are at least five metabolic activation pathways for nitro-aromatic compounds that can lead to mutations.[1] These pathways are:

  • Nitro-reduction

  • Nitro-reduction followed by esterification

  • Ring oxidation

  • Ring oxidation followed by nitro-reduction

  • Ring oxidation followed by nitro-reduction and esterification[1]

The reduction of the nitro group proceeds sequentially to a nitroso intermediate, then to a N-hydroxyamino derivative, and finally to an amino-aromatic compound.[1] The N-hydroxyamino metabolite is a critical intermediate that can bind to DNA.[1]

Nitro_PAH_Metabolic_Activation cluster_0 Nitro-PAH Metabolism cluster_1 Ring Oxidation Pathway Nitro-PAH Nitro-PAH Nitroso-PAH Nitroso-PAH Nitro-PAH->Nitroso-PAH Nitro-reduction Ring_Oxidized_Nitro_PAH Ring_Oxidized_Nitro_PAH Nitro-PAH->Ring_Oxidized_Nitro_PAH CYP450 N-hydroxyamino-PAH N-hydroxyamino-PAH Nitroso-PAH->N-hydroxyamino-PAH Reduction Amino-PAH Amino-PAH N-hydroxyamino-PAH->Amino-PAH Reduction DNA_Adducts DNA_Adducts N-hydroxyamino-PAH->DNA_Adducts Esterification & Covalent Binding Further_Metabolites Further_Metabolites Ring_Oxidized_Nitro_PAH->Further_Metabolites Nitro-reduction

Metabolic activation pathway of Nitro-PAHs.

Comparison of Analytical Methods

The choice of analytical technique for nitro-PAH biomarker analysis depends on factors such as sensitivity, selectivity, cost, and the specific biomarkers of interest. The following tables summarize the performance of commonly used methods.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a cost-effective and reliable method for the analysis of certain PAH metabolites.[2] It often involves an online reduction step to convert nitro-PAHs to their highly fluorescent amino-PAH derivatives.[3][4]

ParameterPerformanceReference
Analytes 16 NPAHs (mono- and dinitro-PAH)[3][4]
Matrix Aerosol Samples[3][4]
Sample Prep Pressurized liquid extraction with dichloromethane, concentration under nitrogen.[5]
LOD 0.06 - 1.25 µg/L[3][4]
Recovery Not explicitly stated for biomarkers
Linearity Not explicitly stated for biomarkers
Key Features Cost-effective, good sensitivity for specific fluorescent compounds. Requires post-column derivatization for nitro-PAHs.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of a broad range of volatile and semi-volatile organic compounds, including nitro-PAHs. Different ionization techniques can be employed to enhance sensitivity and selectivity.

ParameterPerformanceReference
Analytes Nitro-PAHs[6]
Matrix Urban Particulate Matter[6]
Sample Prep Large volume injection with a programmed temperature vaporization injector.[6]
LOD Generally higher for nitro-PAHs compared to LC-APCI-MS/MS.[6]
Recovery 94.6% to 99.5% (except for 1-nitropyrene at 52.8%)[6]
Linearity Not explicitly stated
Key Features Good separation of complex mixtures, but can have issues with thermal degradation of some nitro-PAHs.[6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is becoming the gold standard for biomonitoring studies. Various ionization sources can be used, with Atmospheric Pressure Photoionization (APPI) being particularly effective for nonpolar compounds like PAHs and nitro-PAHs.

ParameterPerformanceReference
Analytes 20 PAHs and 9 nitro-PAHs[7][8]
Matrix Aerosols[7][8]
Sample Prep Solvent extraction.[7][8]
LOD Below 3 pg for most nitro-PAHs[7][8]
Recovery Good accuracy and precision reported[7][8]
Linearity Linear over two orders of magnitude[7][8]
Key Features High sensitivity and selectivity, suitable for a wide range of analytes. Shorter analysis time compared to GC-MS.[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are summarized protocols for the methods discussed.

HPLC-FLD with Online Reduction

This method is suitable for the determination of nitro-PAHs in environmental samples and can be adapted for biological matrices.

  • Sample Preparation : Extraction of the sample with a suitable solvent (e.g., dichloromethane) followed by concentration.

  • Chromatographic Separation : Reversed-phase HPLC is used to separate the nitro-PAH analytes.

  • Online Reduction : After separation, the eluent passes through a reduction column (e.g., packed with Pt-Al₂O₃) at an elevated temperature (e.g., 90°C) to convert nitro-PAHs to their corresponding amino-PAHs.[3][4]

  • Fluorescence Detection : The highly fluorescent amino-PAHs are then detected by a fluorescence detector.

GC-MS Analysis
  • Sample Preparation : Extraction and derivatization may be required for certain metabolites. Large volume injection can be used to increase sensitivity.[6]

  • Gas Chromatography : A capillary column (e.g., DB-5) is used for the separation of analytes. The oven temperature is programmed to achieve optimal separation.

  • Mass Spectrometry : Electron ionization (EI) is commonly used, but negative chemical ionization (NCI) can provide enhanced sensitivity for nitro-compounds. The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis.

UHPLC-APPI-MS/MS Analysis

This method provides a fast and sensitive analysis of a wide range of PAHs and nitro-PAHs.[7][8]

  • Sample Preparation : Minimal sample cleanup may be required due to the high selectivity of MS/MS.

  • UHPLC Separation : A sub-2 µm particle column is used for rapid separation. A gradient elution with solvents like acetonitrile and water is typically employed.

  • APPI-MS/MS Detection : The UHPLC is coupled to a tandem mass spectrometer with an APPI source. A dopant (e.g., 2,4-difluoroanisole in chlorobenzene) is used to enhance ionization.[7][8] The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7][8]

Cross-Validation Workflow

A cross-validation study is essential to compare the performance of different analytical methods. The following workflow can be adopted.

Cross_Validation_Workflow cluster_workflow Method Cross-Validation A Sample Collection (e.g., Urine) B Sample Aliquoting A->B C1 Method 1 Analysis (e.g., HPLC-FLD) B->C1 C2 Method 2 Analysis (e.g., LC-MS/MS) B->C2 D Data Acquisition C1->D C2->D E Statistical Comparison (e.g., Bland-Altman plot, Regression) D->E F Performance Evaluation E->F

Workflow for cross-validation of analytical methods.

Conclusion

The selection of an analytical method for nitro-PAH biomarker analysis requires careful consideration of the specific research question, the biomarkers of interest, and the available resources. LC-MS/MS methods, particularly those utilizing advanced ionization techniques like APPI, offer the highest sensitivity and selectivity for a broad range of nitro-PAH biomarkers.[8] GC-MS remains a robust technique, especially with the use of sensitive ionization modes like NCI. HPLC-FLD provides a cost-effective alternative for targeted analysis of specific fluorescent metabolites, especially after online reduction of nitro-PAHs.[3][4] Cross-validation of methods is crucial to ensure data comparability and reliability across different studies and laboratories.

References

Safety Operating Guide

Safe Disposal of 3-Nitrofluoranthen-8-ol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 3-Nitrofluoranthen-8-ol, a nitroaromatic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Nitroaromatic compounds are classified as hazardous waste and require special handling.[1][2][3] Improper disposal can lead to environmental contamination and pose a threat to human health.[2][3][4]

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure that the following personal protective equipment is worn and safety measures are in place:

PPE / Safety MeasureSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.[5]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and dust.[5]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Fume hood or well-ventilated areaTo avoid inhalation of dust or vapors.[5]
Hand Washing Wash hands thoroughly after handlingTo remove any residual chemical contamination.[5]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect waste in a designated, compatible, and properly sealed container.[6][7] The container should be made of a material that will not react with the chemical.

    • Ensure the exterior of the waste container is clean and free from contamination.[6]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[6][7]

    • Include the date of waste accumulation and any known hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS or contractor with a full description of the waste.

    • Follow all institutional and regulatory procedures for waste handover. Disposal must be carried out at an approved waste disposal facility.[5][8]

Important: DO NOT dispose of this compound down the drain or in regular solid waste.[3][6] This can lead to contamination of water systems and the environment.[1][2]

III. Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup and Disposal:

    • Carefully sweep or scoop the absorbent material and spilled chemical into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

    • Dispose of all contaminated materials, including PPE, as hazardous waste.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) C Collect in a designated, compatible, and sealed container. Label clearly with 'Hazardous Waste' and chemical name. A->C G Improper Disposal (DO NOT DO) A->G B Is the container properly labeled and sealed? B->C No D Store in a secure, ventilated hazardous waste area. B->D Yes C->B E Contact EHS or licensed waste disposal contractor. D->E F Arrange for pickup and disposal at an approved facility. E->F H Pouring down drain or disposing in regular trash. G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Nitrofluoranthen-8-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 3-Nitrofluoranthen-8-ol. As a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) family, this compound is presumed to have significant health and environmental hazards. Nitro-PAHs are often more mutagenic and carcinogenic than their parent PAHs.[1] Therefore, strict adherence to the following procedures is mandatory to ensure personnel safety and environmental protection.

Hazard Summary
  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Organ Damage: May cause damage to organs (such as the kidney, liver, heart, and blood) through prolonged or repeated exposure.[2]

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[3][4]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[2]

  • Combustibility: May be combustible and can form explosive dust mixtures with air.[3] Some related compounds can decompose violently at high temperatures.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure.[6] The following PPE is mandatory when handling this compound:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and changed immediately if contaminated.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.
Skin and Body A flame-retardant lab coat, long pants, and closed-toe shoes are required. For tasks with a higher risk of splashes or particle generation, consider breathable splash and particle protection coveralls.[7]
Respiratory A NIOSH-approved respirator is required if working outside of a certified chemical fume hood, or if dust generation is likely.
Operational Plan: Step-by-Step Handling Procedure
  • Preparation and Engineering Controls:

    • All work with this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

    • Before starting work, ensure all necessary PPE is available and in good condition.

    • Keep the container tightly closed when not in use and store in a dry, cool, and well-ventilated place.[2][3]

  • Handling the Compound:

    • Wear all required PPE as specified in the table above.

    • Avoid the formation of dust and aerosols.

    • Do not eat, drink, or smoke in the handling area.[2]

    • Wash hands and any exposed skin thoroughly after handling.[3]

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Confine the spill to a small area.[9]

    • Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.

    • Clean the spill area with soap and water.[9]

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Disposal Plan

All waste containing this compound is considered hazardous.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, wipes, and the compound itself) in a clearly labeled, sealed, and compatible hazardous waste container.

    • Collect liquid waste in a separate, appropriately labeled hazardous waste container.

  • Disposal Method:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • The recommended disposal method for PAHs and their derivatives is controlled incineration at a licensed hazardous waste disposal facility.[10]

    • Do not dispose of this chemical down the drain or in the regular trash.[2][4]

Workflow and Safety Protocol Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_label Label Waste Container cleanup_wash->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_pickup Arrange for Pickup disp_store->disp_pickup em_spill Spill spill_contain Contain Spill em_spill->spill_contain spill_clean Clean & Decontaminate em_spill->spill_clean spill_dispose Dispose of Waste em_spill->spill_dispose em_exposure Exposure exp_remove Remove from Source em_exposure->exp_remove exp_first_aid Administer First Aid em_exposure->exp_first_aid exp_medical Seek Medical Attention em_exposure->exp_medical spill_contain->spill_clean spill_clean->spill_dispose exp_remove->exp_first_aid exp_first_aid->exp_medical

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。